Product packaging for Tin(Cat. No.:CAS No. 7440-31-5)

Tin

Cat. No.: B038182
CAS No.: 7440-31-5
M. Wt: 118.71 g/mol
InChI Key: ATJFFYVFTNAWJD-UHFFFAOYSA-N
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Description

Tin is a malleable, silvery-white post-transition metal valued in research for its unique physicochemical properties, including low toxicity, excellent solderability, and resistance to corrosion. Its primary research applications span the fields of materials science and nanotechnology, where it serves as a fundamental component in the development of low-temperature solders, advanced alloys like bronze, and transparent conductive oxides such as Indium this compound Oxide (ITO) for optoelectronic devices. Furthermore, this compound is a critical precursor in the synthesis of nanomaterials, including this compound oxide (SnO2) nanoparticles for gas sensors and this compound-based perovskites for next-generation photovoltaic research. At the molecular level, its utility extends to organometallic chemistry as a reagent in Stille cross-coupling reactions, a powerful palladium-catalyzed method for forming carbon-carbon bonds, which is indispensable for constructing complex organic molecules and pharmaceutical intermediates. This high-purity reagent grade this compound is provided to support these innovative investigations, offering researchers a reliable and consistent material for exploratory and developmental studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Sn B038182 Tin CAS No. 7440-31-5

Properties

IUPAC Name

tin
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InChI

InChI=1S/Sn
Source PubChem
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InChI Key

ATJFFYVFTNAWJD-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

[Sn]
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Molecular Formula

Sn
Record name TIN
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DSSTOX Substance ID

DTXSID1049801
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Molecular Weight

118.71 g/mol
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Physical Description

White TIN is an almost silver-white, ductile, malleable, lustrous solid. mp 232 °C, bp: 2507 °C. Density: 7.3 g/cm3. Pure white tin becomes non-metallic powdery gray tin if held for a sustained period at temperatures less than 13 °C., Dry Powder; Dry Powder, Other Solid; Dry Powder, Water or Solvent Wet Solid; Liquid; Other Solid; Water or Solvent Wet Solid, Gray to almost silver-white, ductile, malleable, lustrous solid; [NIOSH], WHITE CRYSTALLINE POWDER., Gray to almost silver-white, ductile, malleable, lustrous solid.
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Boiling Point

4545 °F at 760 mmHg (NIOSH, 2023), 2507 °C, 2260 °C, 4545 °F
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Solubility

Insoluble (NIOSH, 2023), SOL IN HYDROCHLORIC ACID, SULFURIC ACID, AQUA REGIA, ALKALI; SLIGHTLY SOL IN DIL NITRIC ACID; INSOL IN WATER, Solubility in water: none, Insoluble
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Density

7.28 (NIOSH, 2023) - Denser than water; will sink, 7.265 (white); 5.769 (gray), 7.2 g/cm³, 7.28
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Vapor Pressure

0 mmHg (approx) (NIOSH, 2023), 1 Pa @ 1224 °C, depends upon the specific compound, 0 mmHg (approx)
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Impurities

Impurities: Antimony; arsenic; bismuth; cadmium; copper; iron; lead; nickel and cobalt; sulfur; zinc; silver /From table/
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Color/Form

Cubic (gray); tetragonal (white); rhomboidal (tin brittle), Almost silver-white, lustrous soft, very malleable & ductile metal; only slightly tenacious; easily powdered; when bent emits crackling "tin cry"; brittle @ 200 °C; brinell hardness 2.9; at -40 °C crumbles to gray amorphous powder (gray tin); slowly changes back above 20 °C to white tin

CAS No.

7440-31-5
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Melting Point

449 °F (NIOSH, 2023), 449 °F, for Sn, 231.9 °C, Transformation temp: (beta in equilibrium with alpha) 13.2 °C, 449 °F
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Foundational & Exploratory

Tin allotropes and their phase transitions

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Allotropes of Tin and Their Phase Transitions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the allotropic forms of this compound, with a primary focus on the well-characterized α-tin and β-tin, and their phase transitions. The document details the thermodynamic properties, crystal structures, and experimental methodologies used to study these transformations.

Introduction to this compound Allotropes

This compound (Sn), a chemical element in group 14 of the periodic table, exhibits polymorphism, the ability to exist in more than one crystal structure. These different forms are known as allotropes. The most common and technologically significant allotropes are β-tin (white this compound) and α-tin (gray this compound).[1][2] The transition between these two phases is of considerable interest due to its implications for the reliability of this compound-based materials, particularly in electronics and historical artifacts. Other allotropes, such as γ-tin and σ-tin, have been reported to exist under conditions of high temperature and pressure.

Principal Allotropes of this compound: α-Tin and β-Tin

The two primary allotropes of this compound at atmospheric pressure are α-tin and β-tin, which differ significantly in their physical and electronic properties.

β-Tin (White this compound)

β-tin is the stable allotrope at and above room temperature.[1] It is a silvery-white, malleable, and ductile metal, exhibiting typical metallic characteristics.

α-Tin (Gray this compound)

Below the transition temperature of 13.2 °C (286.35 K), the thermodynamically stable form of this compound is α-tin.[1] This allotrope is a brittle, gray, powdery semiconductor with a diamond cubic crystal structure. The transformation from the metallic β-form to the semiconducting α-form is commonly known as "this compound pest" or "this compound disease" and is accompanied by a significant increase in volume.[3]

Quantitative Data on this compound Allotropes and Phase Transitions

The following tables summarize the key quantitative data for the primary allotropes of this compound and their phase transition.

Table 1: Physical and Thermodynamic Properties of α-Tin and β-Tin

Propertyα-Tin (Gray this compound)β-Tin (White this compound)
Crystal StructureDiamond CubicBody-Centered Tetragonal
Density at 298.15 K5.77 g/cm³[4]7.31 g/cm³[4]
Molar Volume at 298.15 K20.57 cm³/mol16.24 cm³/mol
Electrical PropertiesSemiconductorMetal
Standard Enthalpy of Formation (ΔHf°) at 298.15 K-2.1 kJ/mol[4]0 kJ/mol[4]
Standard Molar Entropy (S°) at 298.15 K44.2 J/(mol·K)[4]51.6 J/(mol·K)[4]
Molar Heat Capacity (Cp) at 298.15 K25.8 J/(mol·K)[4]27.0 J/(mol·K)[4]

Table 2: Phase Transition Data for the α-Tin ↔ β-Tin Transformation

ParameterValue
Transition Temperature (at 1 bar)13.2 °C (286.35 K)[1]
Enthalpy of Transformation (β → α)-2.016 kJ/mol[5]
Entropy of Transformation (β → α)-7.04 J/(mol·K)[5]
Volume Change (β → α)~27% increase[6]

High-Pressure and High-Temperature Allotropes

At pressures and temperatures beyond ambient conditions, this compound can exist in other allotropic forms. Static compression studies at room temperature have revealed a sequence of phase transitions from β-tin to a body-centered tetragonal (bct) phase, then to a body-centered cubic (bcc) phase, and finally to a hexagonal close-packed (hcp) phase at pressures above 160 GPa.[7] Dynamic compression experiments, however, have shown the bcc phase to be stable up to 1.2 TPa.[7] The existence of γ-tin and σ-tin at high temperatures and pressures has also been reported, though data on these phases are less definitive.[2]

Experimental Protocols for Studying this compound Phase Transitions

The investigation of the allotropic transformations of this compound employs several analytical techniques. The following sections provide an overview of the methodologies for the key experiments.

Differential Scanning Calorimetry (DSC)

Objective: To determine the transition temperature and enthalpy of the phase transformation.

Methodology:

  • A small, weighed sample of high-purity this compound is placed in an aluminum or graphite DSC pan. An empty, sealed pan is used as a reference.

  • The sample and reference are placed in the DSC cell.

  • The cell is purged with an inert gas (e.g., nitrogen or argon) to prevent oxidation.

  • A temperature program is initiated. To study the β → α transition, the sample is cooled from room temperature to a temperature well below the transition point (e.g., -50 °C) at a controlled rate (e.g., 5-10 °C/min).

  • To study the α → β transition, the sample is then heated through the transition temperature at a controlled rate.

  • The heat flow to or from the sample relative to the reference is recorded as a function of temperature. An exothermic peak on cooling indicates the β → α transition, while an endothermic peak on heating indicates the α → β transition.

  • The onset of the peak is used to determine the transition temperature, and the area under the peak is integrated to calculate the enthalpy of the transition.

X-ray Diffraction (XRD)

Objective: To identify the crystal structure of the this compound allotropes and to follow the kinetics of the phase transformation.

Methodology:

  • A powdered this compound sample is mounted on a sample holder. For kinetic studies, the sample may be "seeded" with a small amount of α-tin to promote the transformation.[6]

  • The sample is placed in a temperature-controlled XRD chamber.

  • To study the β → α transformation, the chamber is cooled to and held at a specific sub-transition temperature.

  • X-ray diffraction patterns are collected at regular time intervals.

  • The diffraction patterns are analyzed to identify the Bragg reflections corresponding to the β-tin (tetragonal) and α-tin (cubic) phases.

  • The relative intensities of the diffraction peaks are used to determine the phase fractions as a function of time, allowing for the study of the transformation kinetics.[6]

Electrical Resistance Measurement

Objective: To monitor the progress of the β → α transformation by detecting changes in electrical resistivity.

Methodology:

  • A four-point probe setup is used to measure the electrical resistance of a this compound sample. This configuration minimizes the influence of contact resistance.

  • To initiate the transformation, the sample can be inoculated with a material having a similar crystal structure to α-tin, such as InSb or CdTe.[3][8]

  • The sample is placed in a cryostat or a freezer to maintain a constant low temperature.

  • The electrical resistance is measured over time.

  • The transformation from the metallic β-tin to the semiconducting α-tin results in a significant increase in electrical resistance, providing a sensitive method for tracking the progress of the this compound pest phenomenon.[3][8]

Mössbauer Spectroscopy

Objective: To probe the local chemical and structural environment of this compound atoms and to quantify the relative amounts of different allotropes.

Methodology:

  • A this compound-containing sample is used as the absorber. The technique is specific to isotopes that exhibit the Mössbauer effect, such as ¹¹⁹Sn.

  • A radioactive source, typically containing the parent isotope that decays to ¹¹⁹Sn (e.g., ¹¹⁹ᵐSn), is used to generate gamma rays.

  • The source is moved with a range of velocities relative to the absorber to induce a Doppler shift in the energy of the gamma rays.

  • A detector measures the transmission of gamma rays through the sample as a function of the source velocity.

  • The resulting Mössbauer spectrum shows absorption peaks at specific velocities corresponding to the nuclear energy level transitions in the ¹¹⁹Sn atoms.

  • The parameters of the spectrum, such as the isomer shift and quadrupole splitting, are sensitive to the oxidation state and local symmetry of the this compound atoms, allowing for the differentiation between α-tin and β-tin. The relative areas of the spectral components can be used for quantitative phase analysis.

Visualizations

The following diagrams illustrate the relationships between this compound allotropes and the experimental workflow for their study.

Tin_Allotropes cluster_pressure High Pressure sigma σ-Tin gamma γ-Tin gamma->sigma Higher Pressure alpha α-Tin (Gray) < 13.2 °C beta β-Tin (White) > 13.2 °C alpha->beta Heating beta->gamma High Temp & High Pressure beta->alpha Cooling

Caption: Relationship between the main allotropes of this compound as a function of temperature and pressure.

Experimental_Workflow cluster_analysis Phase Transition Analysis start Sample Preparation (High-Purity this compound) inoculation Inoculation (optional) (e.g., with α-Sn, InSb) start->inoculation dsc DSC Analysis (Cooling/Heating Cycle) start->dsc xrd XRD Analysis (Isothermal Hold) start->xrd resistance Electrical Resistance Measurement (Isothermal) start->resistance mossbauer Mössbauer Spectroscopy start->mossbauer inoculation->dsc inoculation->xrd inoculation->resistance inoculation->mossbauer data_analysis Data Analysis dsc->data_analysis Transition Temp & Enthalpy xrd->data_analysis Crystal Structure & Kinetics resistance->data_analysis Transformation Progress mossbauer->data_analysis Local Environment & Phase Quantification

Caption: Experimental workflow for the characterization of this compound allotrope phase transitions.

References

A Tale of Two Tins: Unraveling the Crystal Structures of Alpha and Beta Allotropes

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers and scientists exploring the crystallographic nuances of tin's primary allotropes, alpha-tin (α-Sn) and beta-tin (β-Sn). This paper details the structural disparities, phase transition dynamics, and the experimental methodologies used to elucidate these fundamental properties.

This compound, a versatile element with a rich history, exists in two primary solid forms at ambient pressure: the semiconducting alpha-tin (α-Sn) and the metallic beta-tin (β-Sn). The transition between these allotropes, a phenomenon colloquially known as "this compound pest," is not merely a curiosity but a critical consideration in applications ranging from electronics to historical artifact preservation. Understanding the distinct crystal structures of α-Sn and β-Sn is paramount for predicting their physical and chemical behaviors. This technical guide provides a comprehensive comparison of their crystallographic features, a detailed overview of the analytical techniques used for their characterization, and visualizations to illuminate their structural differences.

The Dueling Structures: Diamond Cubic vs. Body-Centered Tetragonal

The fundamental difference between alpha-tin and beta-tin lies in the arrangement of their constituent atoms within a repeating three-dimensional lattice. Alpha-tin, the stable form at temperatures below 13.2 °C, adopts a diamond cubic crystal structure. In contrast, beta-tin, the familiar silvery-white metal stable at and above room temperature, possesses a body-centered tetragonal crystal structure.[1] This seemingly subtle distinction in atomic packing leads to profound differences in their material properties.

Quantitative Crystallographic Data

The precise arrangement of atoms and the dimensions of the unit cells for both allotropes have been meticulously determined through techniques such as X-ray diffraction. The key crystallographic parameters are summarized in the tables below for direct comparison.

Table 1: Crystal Structure and Lattice Parameters of Alpha-Tin (α-Sn) and Beta-Tin (β-Sn)

ParameterAlpha-Tin (α-Sn)Beta-Tin (β-Sn)
Crystal SystemCubicTetragonal
Space GroupFd-3mI4₁/amd
Space Group Number227141
Lattice Parametersa = 6.4912 Åa = 5.88 Å, c = 3.20 Å
Unit Cell Volume273.5 ų110.60 ų
Atoms per Unit Cell84

Data sourced from the American Mineralogist Crystal Structure Database and the Materials Project.[2][3]

Table 2: Atomic Coordinates within the Unit Cell

AllotropeAtomWyckoff PositionFractional Coordinates (x, y, z)
Alpha-Tin (α-Sn)Sn8a(0, 0, 0)
Beta-Tin (β-Sn)Sn4a(0, 0.25, 0.125)

Data sourced from the American Mineralogist Crystal Structure Database and the Materials Project.[2][3]

Table 3: Bond Lengths and Angles

AllotropeBondBond Length (Å)Bond Angle (°)
Alpha-Tin (α-Sn)Sn-Sn2.81109.5
Beta-Tin (β-Sn)Sn-Sn3.05 (4), 3.20 (2)-

Note: Beta-tin has a distorted coordination environment with two different nearest neighbor distances.[2]

Visualizing the Allotropes: A Structural Perspective

To better comprehend the atomic arrangements, three-dimensional models of the unit cells for both alpha-tin and beta-tin are indispensable. The following diagrams, generated using the DOT language, illustrate these structures.

alpha_tin_unit_cell Alpha-Tin (Diamond Cubic) 100 Sn 101 Sn 100->101 010 Sn 011 Sn 010->011 110 Sn 111 Sn 110->111 001 Sn 001->101 101->111 011->001 111->011 0.5,0,0.5 Sn 0,0.5,0.5 Sn 1,0.5,0.5 Sn 0.5,1,0.5 Sn 0.5,0.5,1 Sn 0.75,0.75,0.25 Sn 0.75,0.25,0.75 Sn 0.25,0.75,0.75 Sn 000 000 000->001

Caption: Unit cell of alpha-tin (diamond cubic).

beta_tin_unit_cell Beta-Tin (Body-Centered Tetragonal) 100 Sn 101 Sn 100->101 010 Sn 011 Sn 010->011 110 Sn 111 Sn 110->111 001 Sn 001->101 101->111 011->001 111->011 0,0.5,0.25 Sn 000 000 000->001

Caption: Unit cell of beta-tin (body-centered tetragonal).

The Alpha to Beta Phase Transition: A Crystallographic Shift

The transformation from the metallic β-tin to the brittle, semiconducting α-tin is a diffusionless, martensitic transformation. This phase change is accompanied by a significant volume increase of approximately 27%, which is responsible for the disintegration of this compound objects exposed to cold temperatures. The transition is thermodynamically favorable below 13.2 °C (286.35 K), although the kinetics can be slow, and the transformation is often initiated at much lower temperatures.

tin_phase_transition Beta_this compound Beta-Tin (β-Sn) Metallic Body-Centered Tetragonal Alpha_this compound Alpha-Tin (α-Sn) Semiconducting Diamond Cubic Beta_this compound->Alpha_this compound < 13.2 °C (this compound Pest) Alpha_this compound->Beta_this compound > 13.2 °C

Caption: Phase transition diagram of this compound.

Experimental Determination of Crystal Structure: X-Ray Diffraction

The primary technique for elucidating the crystal structures of materials like this compound is X-ray diffraction (XRD). This method relies on the principle of Bragg's law, where a beam of X-rays is diffracted by the periodic arrangement of atoms in a crystal, producing a unique diffraction pattern. Both single-crystal XRD and powder XRD can be employed.

A Representative Experimental Protocol for Powder X-Ray Diffraction (PXRD)

The following outlines a generalized procedure for determining the crystal structure of a this compound sample using powder X-ray diffraction.

  • Sample Preparation:

    • A high-purity this compound sample (either α-Sn or β-Sn) is finely ground into a homogeneous powder using a mortar and pestle. This ensures that the crystallites are randomly oriented, which is crucial for obtaining a representative diffraction pattern.

    • The powder is then carefully packed into a sample holder, ensuring a flat and smooth surface to minimize experimental artifacts.

  • Instrument Setup:

    • A powder diffractometer equipped with a copper (Cu) Kα radiation source (wavelength λ ≈ 1.54 Å) is typically used.

    • The instrument is configured for a Bragg-Brentano geometry, where the incident and diffracted X-ray beams make equal angles with the sample surface.

    • The detector is set to scan over a specific range of 2θ angles (the angle between the incident and diffracted beams), for example, from 20° to 100°, with a defined step size and counting time per step.

  • Data Collection:

    • The sample is irradiated with the X-ray beam, and the detector records the intensity of the diffracted X-rays at each 2θ angle.

    • For studying the phase transition, the sample can be mounted on a temperature-controlled stage, allowing for in-situ XRD measurements as the temperature is varied.

  • Data Analysis:

    • The resulting data is a diffractogram, a plot of intensity versus 2θ.

    • The positions (2θ values) of the diffraction peaks are used to determine the d-spacings (the distance between atomic planes) using Bragg's Law (nλ = 2d sinθ).

    • The obtained d-spacings and their corresponding intensities are compared to a crystallographic database (such as the International Centre for Diffraction Data) to identify the phase (α-Sn or β-Sn).

    • For a more detailed structural analysis, a technique called Rietveld refinement can be employed. This involves fitting a calculated diffraction pattern based on a model of the crystal structure to the experimental data. By refining the lattice parameters, atomic positions, and other structural parameters, a highly accurate model of the crystal structure can be obtained.

xrd_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_analysis Data Analysis Grinding Grind this compound Sample to Fine Powder Mounting Mount Powder in Sample Holder Grinding->Mounting XRD Irradiate with X-rays (Powder Diffractometer) Mounting->XRD Detection Detect Diffracted X-rays at various 2θ XRD->Detection Diffractogram Generate Diffractogram (Intensity vs. 2θ) Detection->Diffractogram Peak_Analysis Peak Analysis (Bragg's Law) Diffractogram->Peak_Analysis Phase_ID Phase Identification (Database Comparison) Peak_Analysis->Phase_ID Rietveld Rietveld Refinement (Structure Refinement) Peak_Analysis->Rietveld

Caption: Experimental workflow for Powder X-Ray Diffraction.

Conclusion

The distinct crystal structures of alpha-tin and beta-tin are the root of their divergent physical and chemical properties. The diamond cubic arrangement of α-Sn results in a brittle semiconductor, while the body-centered tetragonal packing of β-Sn gives rise to a malleable metal. The transformation between these two phases, driven by temperature, has significant practical implications. Through the precise and powerful technique of X-ray diffraction, researchers can continue to probe the intricacies of these structures, providing the foundational knowledge necessary for the development of new materials and the preservation of our technological and cultural heritage.

References

The Enduring Legacy of Tin: A Technical Examination of its Role in Bronze and Other Historical Alloys

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide delves into the critical role of tin as an alloying element in bronze and other significant historical alloys. From the transformative impact of bronze on ancient civilizations to the specialized applications of lesser-known alloys, this compound has been a pivotal component in the advancement of metallurgy. This document provides a detailed overview of the metallurgical properties conferred by this compound, quantitative data on alloy compositions, and the modern experimental protocols used to analyze these ancient materials.

The Metallurgical Impact of this compound on Copper

The addition of this compound to copper marked a significant technological leap, initiating the Bronze Age. This compound imparts a range of desirable properties to copper, transforming it into a more robust and versatile material. As a primary alloying element, this compound significantly enhances the mechanical strength, hardness, and corrosion resistance of copper.[1][2] The proportion of this compound can be varied to produce a wide spectrum of bronze alloys with properties tailored for specific applications, from coinage and weaponry to decorative arts and musical instruments.[3]

The fundamental relationship between copper and this compound is best understood through the copper-tin (Cu-Sn) phase diagram. This diagram illustrates the different solid and liquid phases that the alloy will form under equilibrium conditions at various temperatures and this compound concentrations.

CuSn_Phase_Diagram Simplified Copper-Tin (Cu-Sn) Phase Diagram cluster_lines Simplified Copper-Tin (Cu-Sn) Phase Diagram cluster_axes Simplified Copper-Tin (Cu-Sn) Phase Diagram L Liquid (L) A α (Alpha) Solid Solution B β (Beta) G γ (Gamma) D δ (Delta) E ε (Epsilon) H η (Eta) A_L α + L B_L β + L G_L γ + L A_B α + β B_G β + γ p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 label_liquidus Liquidus p1s p2s p1s->p2s p3s p2s->p3s p4s p3s->p4s label_solidus Solidus p_solvus1 p_solvus2 p_solvus1->p_solvus2 label_solvus Solvus y_start y_start y_end y_end y_start->y_end ylabel Temperature (°C) x_start x_start x_end x_end x_start->x_end xlabel This compound (Sn) Weight % x_tick0 0 (Cu) x_tick20 20 x_tick40 40 x_tick60 60 x_tick80 80 x_tick100 100 (Sn)

Caption: Simplified Cu-Sn phase diagram showing key phases.

The percentage of this compound is the most critical factor determining the final properties of a bronze alloy. An increase in this compound content generally leads to greater hardness and strength, but this comes at the expense of ductility.[4]

This compound Content (wt. %)Common Name / TypeKey PropertiesHistorical Applications
2-8%Low-Tin Bronze / Alpha BronzeHigh ductility, reddish-brown color, good for cold working.[2][3]Coins, springs, blades, decorative items.[2][3]
10-12%Classic BronzeGood balance of strength, hardness, and castability.[3][5]Statues, tools, weapons, armor, bearings.[6][7]
15-20%High-Tin BronzeIncreased hardness and wear resistance, more brittle.[2]Bearings, gears, cymbals.[2][3]
>20%Bell MetalVery hard, brittle, excellent sonorous qualities.[3][7]Bells, cymbals.[3]
~33%Speculum MetalExtremely hard, brittle, capable of taking a high polish to a mirror finish.[8]Reflecting mirrors for telescopes.[8]

Other Significant Historical this compound Alloys

Beyond bronze, this compound has been the principal component in several other historically important alloys, most notably pewter.

Alloy NamePrimary ComponentKey Alloying Elements (Typical wt. %)Key PropertiesHistorical Applications
Pewter This compound (Sn): 85-99%Antimony (Sb): 5-10%, Copper (Cu): ~2%.[9][10]Low melting point (170-230°C), malleable, corrosion-resistant.[9][10]Tableware (plates, mugs), decorative figurines, jewelry.[11]
Speculum Metal Copper (Cu): ~67%This compound (Sn): ~33%. Often with trace amounts of arsenic (As).[8]Very hard, brittle, highly reflective when polished.[8]Mirrors, particularly for early reflecting telescopes.[8]

Historically, pewter often contained lead to lower costs, but modern pewter is lead-free due to health concerns.[9]

Experimental Protocols for the Analysis of Historical Alloys

The study of ancient metal artifacts, known as archaeometallurgy, employs a range of analytical techniques to determine their composition, provenance, and manufacturing methods.[12][13] A primary goal is to perform this analysis non-destructively to preserve the integrity of valuable artifacts.[14][15]

X-ray Fluorescence (XRF) is a widely used non-invasive technique for determining the elemental composition of historical alloys.[14][16] Portable XRF (pXRF) analyzers are particularly valuable for in-situ analysis in museums or archaeological sites.[13]

Methodology for pXRF Analysis of a Bronze Artifact:

  • Instrument Calibration: The pXRF device is calibrated using certified reference materials (standards) with known alloy compositions to ensure accuracy.

  • Surface Preparation (if permissible): Ideally, a small, inconspicuous area of the artifact is cleaned of any corrosion or patina, as these surface layers can alter the elemental reading and not reflect the bulk alloy's composition.[15] This step is often omitted to maintain the artifact's integrity.

  • Data Acquisition:

    • The analyzer's measurement window is placed directly on the target area of the artifact.

    • An internal X-ray tube irradiates the sample, causing the atoms within the alloy to emit secondary, "fluorescent" X-rays.

    • The instrument's detector collects these emitted X-rays.

  • Spectral Analysis:

    • Each element emits X-rays at a unique energy level. The pXRF software processes the detected signals to generate a spectrum showing the intensity of X-rays versus their energy.

    • The peaks in the spectrum correspond to the specific elements present in the alloy (e.g., Cu, Sn, Pb, Zn).

  • Quantification:

    • The software calculates the relative concentration (usually in weight percent) of each identified element by comparing the peak intensities to the calibration data.

  • Data Interpretation: The resulting elemental composition data is used to classify the alloy, infer its intended properties, and provide clues about its technological origin and trade networks.[17]

Archaeometallurgy_Workflow General Archaeometallurgical Analysis Workflow start Artifact Selection doc Historical & Contextual Documentation start->doc visual Visual & Microscopic Examination doc->visual nondestructive Non-Destructive Analysis (e.g., pXRF) visual->nondestructive sampling Micro-sampling (If Permissible) visual->sampling Decision data_proc Data Processing & Quantification nondestructive->data_proc interp Interpretation (Alloy Type, Provenance) data_proc->interp report Reporting & Publication interp->report sampling->nondestructive No destructive Destructive Analysis (e.g., ICP-MS, Metallography) sampling->destructive Yes destructive->data_proc

Caption: A workflow for archaeometallurgical analysis.

Conclusion

This compound's role in history is inseparable from the alloys it helped create. As an alloying agent for copper, it produced bronze, a material that defined an era and enabled the creation of durable tools, formidable weapons, and lasting works of art. Its utility extended to other alloys like pewter and speculum metal, each serving unique functions in domestic and scientific contexts. Through the application of modern analytical protocols, researchers continue to uncover the nuanced ways ancient metallurgists manipulated this crucial element, providing deeper insights into the technological and commercial landscapes of the past.

References

An In-depth Technical Guide to the Isotopes of Tin and their Nuclear Properties

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopes of the element tin (Sn), with a focus on their nuclear properties, the experimental methodologies used for their characterization, and their applications, particularly in the field of medicine. This compound, with the atomic number 50, possesses the highest number of stable isotopes of any element, a consequence of 50 being a "magic number" in nuclear physics.[1][2] This unique characteristic, along with the diverse decay properties of its numerous radioisotopes, makes this compound a subject of significant interest in nuclear science and for practical applications.

Nuclear Properties of this compound Isotopes

The nuclear properties of this compound isotopes are summarized in the table below. This data has been compiled from various nuclear databases and scientific literature. The table includes stable isotopes, which are abundant in nature, and radioactive isotopes, which are produced artificially. For radioactive isotopes, the primary decay modes and half-lives are provided.

IsotopeIsotopic Mass (u)Natural Abundance (%)Half-lifeDecay Mode(s)Nuclear Spin (Jπ)
⁹⁹Sn98.94850-24 msβ⁺ (95%)(9/2+)
¹⁰⁰Sn99.93904-1.1 sβ⁺0+
¹⁰⁸Sn107.91437-10.3 minβ⁺, EC0+
¹¹⁰Sn109.90784-4.11 hEC0+
¹¹¹Sn110.90773-35.3 minβ⁺, EC7/2+
¹¹²Sn 111.90482 0.97 Stable -0+
¹¹³Sn112.90517-115.09 dEC1/2+
¹¹⁴Sn 113.90278 0.66 Stable -0+
¹¹⁵Sn 114.90334 0.34 Stable -1/2+
¹¹⁶Sn 115.90174 14.54 Stable -0+
¹¹⁷Sn 116.90295 7.68 Stable -1/2+
¹¹⁷ᵐSn--13.76 dIT11/2-
¹¹⁸Sn 117.90160 24.22 Stable -0+
¹¹⁹Sn 118.90331 8.59 Stable -1/2+
¹¹⁹ᵐSn--293.1 dIT11/2-
¹²⁰Sn 119.90219 32.58 Stable -0+
¹²¹Sn120.90424-27.03 hβ⁻3/2+
¹²¹ᵐSn--43.9 yIT (77.6%), β⁻ (22.4%)11/2-
¹²²Sn 121.90344 4.63 Stable -0+
¹²³Sn122.90572-129.2 dβ⁻11/2-
¹²⁴Sn 123.90527 5.79 Stable -0+
¹²⁵Sn124.90778-9.64 dβ⁻11/2-
¹²⁶Sn125.90765-2.3 x 10⁵ yβ⁻0+
¹³²Sn131.91781-39.7 sβ⁻0+

Data compiled from various sources.[3][4][5] Stable isotopes are highlighted in bold.

Experimental Protocols for Nuclear Property Determination

The characterization of the nuclear properties of this compound isotopes relies on a suite of sophisticated experimental techniques. These methods allow for precise measurements of mass, half-life, and decay characteristics.

Isotopic Mass Measurement: Mass Spectrometry

The precise determination of isotopic masses is crucial for understanding nuclear binding energies and for testing nuclear models. A common technique for this is Penning Trap Mass Spectrometry (PIMS).

Protocol for Penning Trap Mass Spectrometry (PIMS):

  • Ion Production and Trapping: The this compound isotope of interest is first ionized. These ions are then guided into a Penning trap, which consists of a strong, uniform magnetic field and a weaker quadrupole electric field. This combination of fields confines the ions in a small volume.

  • Ion Motion Excitation: The trapped ions are subjected to a radiofrequency (RF) electric field. When the frequency of this RF field matches the cyclotron frequency of the ions, they absorb energy and their radial motion is excited. The cyclotron frequency is inversely proportional to the mass-to-charge ratio of the ion.

  • Ejection and Time-of-Flight Measurement: After excitation, the ions are ejected from the trap and travel down a flight tube to a detector. The time of flight is measured.

  • Data Analysis: By precisely measuring the cyclotron frequency that results in the shortest time of flight (due to the conversion of radial to axial motion), the mass of the isotope can be determined with high accuracy. The mass is calculated by comparing the measured cyclotron frequency to that of a reference ion with a well-known mass.

Half-life and Decay Mode Determination: Gamma Spectroscopy

Gamma spectroscopy is a powerful, non-destructive technique used to identify and quantify gamma-emitting radionuclides. It is essential for determining the half-life and decay modes of radioactive this compound isotopes.

Protocol for Gamma Spectroscopy:

  • Sample Preparation: A sample containing the radioactive this compound isotope is prepared. The geometry and composition of the sample are important for accurate efficiency calibration.

  • Detection: The sample is placed near a high-purity germanium (HPGe) detector. HPGe detectors are semiconductor detectors that offer excellent energy resolution. When a gamma ray interacts with the germanium crystal, it creates electron-hole pairs. The number of these pairs is proportional to the energy of the incident gamma ray.

  • Signal Processing: The electrical signal from the detector is amplified and then processed by a multi-channel analyzer (MCA). The MCA sorts the incoming pulses by their height (which corresponds to energy) and builds up an energy spectrum.

  • Spectrum Analysis: The resulting spectrum shows a series of peaks, each corresponding to a specific gamma-ray energy. The energy of the peaks allows for the identification of the isotopes present in the sample by comparing them to known decay data.

  • Half-life Measurement: To determine the half-life, a series of spectra are acquired over time. The area under a characteristic gamma-ray peak is proportional to the activity of the isotope. By plotting the peak area as a function of time and fitting the data to an exponential decay curve, the half-life can be calculated.

  • Decay Scheme Construction: By identifying all the gamma rays emitted and their coincidence relationships, a decay scheme can be constructed, providing information on the energy levels of the daughter nucleus and the branching ratios of the different decay paths.

Visualization of Nuclear Processes

The following diagrams, generated using the DOT language, illustrate key nuclear processes involving this compound isotopes.

Decay_Chain_Sn100 cluster_decay Alpha Decay Chain of ¹⁰⁰Sn Sn100 ¹⁰⁰Sn (Z=50, N=50) Half-life: ~1.1 s Cd96 ⁹⁶Cd (Z=48, N=48) Sn100->Cd96 α decay Pd92 ⁹²Pd (Z=46, N=46) Cd96->Pd92 α decay

Caption: Alpha decay chain of the doubly magic nucleus ¹⁰⁰Sn.

Decay_Chain_Sn132 cluster_decay Beta Decay Chain of ¹³²Sn Sn132 ¹³²Sn (Z=50, N=82) Half-life: 39.7 s Sb132 ¹³²Sb (Z=51, N=81) Half-life: 2.79 min Sn132->Sb132 β⁻ decay Te132 ¹³²Te (Z=52, N=80) Half-life: 3.204 d Sb132->Te132 β⁻ decay I132 ¹³²I (Z=53, N=79) Half-life: 2.295 h Te132->I132 β⁻ decay Xe132 ¹³²Xe (Z=54, N=78) Stable I132->Xe132 β⁻ decay

Caption: Beta decay chain of the doubly magic nucleus ¹³²Sn.[2]

Sn117m_Production cluster_workflow Workflow for ¹¹⁷ᵐSn Production start Start: Enriched Antimony (¹²¹Sb) Target irradiation Proton Irradiation (p, 5n) reaction start->irradiation separation Radiochemical Separation (e.g., Ion Exchange Chromatography) irradiation->separation Produces ¹¹⁷Te purification Purification and Quality Control separation->purification ¹¹⁷Te decays to ¹¹⁷Sb, then to ¹¹⁷ᵐSn end Final Product: ¹¹⁷ᵐSn Radiopharmaceutical purification->end

Caption: Logical workflow for the production of the medical isotope ¹¹⁷ᵐSn.

Applications in Drug Development and Medicine

Several this compound isotopes, particularly their radioactive forms, have found applications in nuclear medicine for both diagnostic and therapeutic purposes. The development of this compound-based radiopharmaceuticals is an active area of research.

This compound-117m (¹¹⁷ᵐSn) in Radiotherapy

This compound-117m is a metastable isotope with a half-life of 13.76 days. It decays via isomeric transition, emitting conversion electrons and low-energy gamma rays. These properties make it a promising candidate for targeted radionuclide therapy, especially for bone-related conditions.

  • Mechanism of Action: When chelated to a bone-seeking agent like DTPA (diethylenetriaminepentaacetic acid), ¹¹⁷ᵐSn-DTPA localizes to areas of high bone turnover, such as bone metastases. The emitted conversion electrons have a short range in tissue, delivering a high radiation dose to the targeted cancer cells while sparing surrounding healthy tissue.

  • Production: ¹¹⁷ᵐSn can be produced by irradiating an enriched antimony target with protons.[6] The resulting tellurium-117 decays to antimony-117, which in turn decays to this compound-117m. The this compound-117m is then chemically separated and purified.

Other Radiothis compound Isotopes

Other this compound isotopes are also being investigated for their potential in nuclear medicine. For instance, this compound colloids labeled with alpha-emitters like Actinium-225 are being explored for radiosynovectomy, a treatment for inflammatory joint diseases.[1][7] The alpha particles emitted have a very short range but high linear energy transfer, making them highly effective at killing targeted cells.

Conclusion

The isotopes of this compound exhibit a remarkable range of nuclear properties, from the exceptional stability of its ten natural isotopes to the diverse decay characteristics of its many radioisotopes. The continued study of these isotopes, facilitated by advanced experimental techniques, not only deepens our understanding of nuclear physics but also opens up new avenues for practical applications. For professionals in drug development and nuclear medicine, the unique properties of certain this compound radioisotopes offer exciting possibilities for the creation of novel diagnostic and therapeutic agents.

References

An In-depth Technical Guide to Tin Dendrite Formation in Electrodeposition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms, experimental evaluation, and mitigation strategies related to tin dendrite formation during electrodeposition. Particular emphasis is placed on detailed experimental protocols and quantitative analysis to support advanced research and development.

Core Principles of this compound Dendrite Formation

This compound dendrites are tree-like or fern-like crystalline structures that can form during the electrodeposition of this compound.[1] Their growth is a non-equilibrium process, primarily driven by diffusion-limited aggregation of this compound ions from the electrolyte to the cathode surface.[2] At the cathode, Sn²+ ions are reduced to metallic this compound (Sn⁰), a process that is fundamental to dendrite formation.[3]

The initiation and propagation of dendrites are heavily influenced by electrochemical conditions. High current densities or overpotentials can lead to a situation dominated by mass transport limitations, where this compound ions are consumed at the electrode surface faster than they can be replenished from the bulk solution.[4][5] This creates concentration gradients and localized electric field enhancements at initial microscopic protrusions on the cathode surface. These protrusions then act as preferential sites for further deposition, leading to the characteristic branching growth of dendrites. Once formed, the dendrite itself acts as part of the electrode, allowing new branches to grow further into the solution.[6]

The morphology of these dendrites can vary significantly, from needle-like and spear-like structures at lower cathodic potentials to more complex fern-like and stem-like forms at higher potentials.[7][8] Understanding the interplay between electrolyte composition, electrochemical parameters, and substrate conditions is critical to controlling and preventing their formation.

Experimental Protocols for Studying this compound Dendrite Formation

Precise and reproducible experimental methods are essential for investigating this compound dendrite growth. Below are detailed protocols for common electrochemical techniques used in this field.

Standard Three-Electrode Cell Electrodeposition

This protocol is fundamental for studying dendrite formation under controlled potentiostatic or galvanostatic conditions.

Objective: To electrodeposit this compound onto a substrate and observe the effects of varying electrochemical parameters on deposit morphology.

Materials & Equipment:

  • Electrochemical Cell: Glass cell open to the atmosphere.[9]

  • Working Electrode (WE): The substrate for deposition (e.g., copper foil, brass sheet, or fluorine-doped this compound oxide (FTO) glass).[4][9][10]

  • Counter Electrode (CE): Pure this compound sheet or platinum wire.[4][9]

  • Reference Electrode (RE): Ag/AgCl (3.0 M KCl).[2]

  • Potentiostat/Galvanostat: A device to control the potential or current.

  • Electrolyte: See Table 1 for various compositions.

  • Magnetic Stirrer (optional): To control mass transport.[9]

  • Pre-treatment Solutions: Acetone, 2% HNO₃ solution, or other appropriate cleaning agents (detergent, distilled water, isopropyl alcohol).[4][9]

Procedure:

  • Substrate Preparation:

    • Cut the substrate material to the desired dimensions (e.g., 100x80x1 mm).[4]

    • Degrease the substrate by sonicating in acetone for approximately 25 minutes at 30°C.[4]

    • Rinse with distilled water.

    • Etch the surface with a 2% HNO₃ solution for 1 minute to remove any native oxide layer.[4]

    • Rinse thoroughly with distilled water and dry.

  • Cell Assembly:

    • Assemble the three-electrode system in the electrochemical cell containing the chosen electrolyte.

    • Position the electrodes vertically, ensuring the WE and CE are parallel and at a fixed distance (e.g., 4 cm).[10]

  • Electrodeposition:

    • Connect the electrodes to the potentiostat.

    • Apply the desired constant potential (potentiostatic mode) or constant current (galvanostatic mode). For example, deposition can be carried out at current densities ranging from 0.1 to 5 A/dm².[4]

    • Run the deposition for a predetermined time (e.g., 3 to 10 minutes).[4]

  • Post-Deposition Analysis:

    • Carefully remove the working electrode, rinse with distilled water, and dry.

    • Analyze the surface morphology using Scanning Electron Microscopy (SEM).[11]

    • Characterize the crystal structure using X-ray Diffraction (XRD).[8]

Cyclic Voltammetry (CV)

CV is used to investigate the electrochemical behavior of the plating bath, including the reduction potential of this compound ions and the influence of additives.[12]

Objective: To determine the potential range for this compound deposition and study the kinetics of the reduction process.

Procedure:

  • Setup: Use the same three-electrode cell setup as described in Protocol 2.1.

  • CV Scan:

    • Set the potential range to sweep across the expected reduction potential of Sn²⁺. For example, a scan might be performed from -1.2 V to 0.2 V vs. Ag/AgCl.

    • Set a specific scan rate, typically between 10 mV/s and 50 V/s.[7][13]

    • Run the scan for a set number of cycles (e.g., five cycles) to observe the stability of the process.[7]

  • Data Analysis:

    • The resulting cyclic voltammogram will show cathodic peaks corresponding to the reduction of Sn²⁺ to Sn and anodic peaks for the stripping (dissolution) of the deposited this compound.[7]

    • The peak current and potential provide information about the reaction kinetics and diffusion-controlled nature of the deposition.[13]

Chronoamperometry (CA)

Chronoamperometry is employed to study the nucleation and growth mechanism of the initial this compound deposits.

Objective: To determine whether nucleation is instantaneous or progressive.

Procedure:

  • Setup: Use the standard three-electrode cell.

  • Potential Step:

    • Apply a potential step from a value where no deposition occurs to a potential sufficiently negative to initiate this compound deposition.

    • Record the current response as a function of time.

  • Data Analysis:

    • The shape of the current-time transient is characteristic of the nucleation mechanism.

    • The experimental data can be fitted to theoretical models, such as the Scharifker-Hills model, to distinguish between instantaneous and progressive nucleation.[14]

Quantitative Data on this compound Electrodeposition

The following tables summarize key quantitative parameters from various studies on this compound and this compound-alloy electrodeposition.

Table 1: Electrolyte Compositions for this compound and this compound-Alloy Plating

Electrolyte Type Components Concentration Application
Methane Sulfonic Acid (MSA) Sn (II) 20 g/L Industrial plating for whisker studies[4]
Methane Sulfonic Acid 200 g/L
Primary Additive 10 vol. %
Secondary Additive 0.6 vol. %
Alkaline SnCl₂·2H₂O 20 g/L Dendritic nanostructure synthesis[7]
NaOH 250 g/L
Acidic Nitrate Sn²⁺ 0.1 M This compound oxide deposition studies[7]
NO₃⁻ 0.2 M
pH 1.3
Pyrophosphate (Alloy) K₄P₂O₇·3H₂O 6 g / 300 mL Sn-Cu alloy for battery anodes[10]
SnCl₂·2H₂O 3.72 g / 300 mL
CuCl₂·2H₂O 2.82 g / 300 mL
Electroplating Refiner 3 mL / 300 mL
Sulfamate This compound (as this compound sulfamate) 50-90 g/L High-speed continuous electrotinning[15]
Sulfamic Acid (free) 40-100 g/L

| | Nitrogen-bearing copolymer | 1-6 g/L | |

Table 2: Operating Parameters and Their Effects on this compound Dendrite Morphology

Parameter Range Studied Effect on Morphology Reference
Cathodic Potential -1185 to -1800 mV vs. Ag/AgCl Lower potentials (-1200 mV) form needle-like and spear-like dendrites. Higher potentials form fern-like and stem-like dendrites. [7]
Current Density 0.1 to 4.57 A/dm² Low densities (0.14 A/dm²) result in roundish grains. High densities (4.57 A/dm²) produce needle-like grains. [4]
20 to 70 A/dm² Used in high-speed sulfamate baths to produce matte coatings. [15]
> 30 mA/cm² Can lead to irregular and porous morphology due to increased hydrogen evolution. [5]
Deposition Time 1 to 8 minutes Increased time leads to more complex and larger dendritic structures. After a certain point, structures can break due to hydrogen bubble formation. [2]

| Temperature | 20 to 70 °C | A parameter in high-speed sulfamate plating. |[15] |

Table 3: Influence of Additives on this compound Deposition

Additive Type Example(s) Concentration Observed Effect Reference
Surfactant / Polymer Polyethylene Glycol (PEG), Gelathis compound, Peptone 1 wt% (for Zinc) Suppresses dendritic growth, refines grain structure, increases corrosion resistance. [1][8]
Complexing Agent Tartaric Acid, Gluconate - Stabilizes the bath, can increase the rate of this compound deposition by inhibiting hydrogen co-evolution. [8][16]
Brightener / Leveller Benzylidene Acetone, Formaldehyde 0.6 g/L (BA), 8 mL/L (FA) Hinders Sn²⁺ reduction, suppresses hydrogen evolution, produces bright deposits over a wide current density range. [16]

| Inhibitor | Thiourea, β-naphthol | 1 wt% (for Zinc) | Inhibits the charge transfer stage by forming an adsorption layer, strongly suppresses dendrites. |[1][8] |

Visualizing Workflows and Influencing Factors

Graphviz diagrams are used to illustrate the logical flow of experiments and the relationships between various factors influencing dendrite formation.

Experimental Workflow for Dendrite Analysis

G sub sub proc proc analysis analysis output output sub_prep Substrate Preparation (Degreasing, Etching) cell_setup Three-Electrode Cell Assembly sub_prep->cell_setup elec_prep Electrolyte Preparation (with/without additives) elec_prep->cell_setup electrodep Electrodeposition (Potentiostatic / Galvanostatic) cell_setup->electrodep post_proc Sample Rinsing & Drying electrodep->post_proc sem SEM Analysis post_proc->sem xrd XRD Analysis post_proc->xrd morphology Morphological Data (Dendrite type, Grain size) sem->morphology structure Structural Data (Crystal phase, Orientation) xrd->structure

Caption: Workflow for electrodeposition and subsequent analysis of this compound deposits.

Factors Influencing this compound Dendrite Formation

G center_node center_node param_node param_node additive_node additive_node result_node result_node dendrite This compound Dendrite Formation & Morphology needle Needle-like / Spear-like dendrite->needle leads to (low potential) fern Fern-like / Stem-like dendrite->fern leads to (high potential) smooth Smooth, Fine-Grained (Dendrite Suppression) dendrite->smooth can be controlled to current High Current Density (> Limiting Current) current->dendrite promotes potential High Cathodic Overpotential potential->dendrite promotes time Deposition Time time->dendrite influences complexity conc Low Sn²⁺ Concentration conc->dendrite promotes suppressors Additives (e.g., PEG, Gelathis compound) suppressors->dendrite inhibits

Caption: Key factors promoting or inhibiting this compound dendrite formation.

Mitigation Strategies

The formation of this compound dendrites is often undesirable, particularly in electronics where they can cause short circuits. Several strategies can be employed for their mitigation:

  • Use of Additives: Organic additives such as gelathis compound, peptone, and polyethylene glycol (PEG) can adsorb onto the cathode surface.[8] This adsorption inhibits the charge transfer process and promotes the formation of a more uniform, fine-grained, and dendrite-free deposit.[1][8]

  • Alloying: Co-depositing this compound with other metals, such as lead, can significantly alter the crystal structure of the deposit from large columnar grains to a fine equiaxed structure.[6] This change in microstructure helps to dissipate the internal stresses that can drive whisker and dendrite growth.

  • Control of Plating Parameters: Operating at lower current densities and overpotentials, where the deposition process is not severely limited by mass transport, can prevent the initiation of dendritic growth.[5]

  • Pulse Plating: Using pulsed current or potential waveforms instead of a direct current can modify the nucleation and growth process, often resulting in finer-grained and smoother deposits. This technique can disrupt the conditions that favor dendrite propagation.

References

An In-depth Technical Guide to the Surface Chemistry and Oxidation of Tin Films

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the surface chemistry and oxidation processes of tin films. It is designed to be a valuable resource for professionals in research, science, and drug development who work with or are interested in the properties and behavior of this compound-based materials. The guide details the experimental protocols for characterizing this compound film oxidation and presents quantitative data in an accessible format. Furthermore, it visualizes key experimental workflows and the logical progression of this compound oxidation to facilitate a deeper understanding of the underlying mechanisms.

Introduction to the Surface Chemistry of this compound

This compound (Sn) is a versatile element that exists in multiple oxidation states, primarily Sn(0), Sn(II) (stannous), and Sn(IV) (stannic). The surface of a this compound film readily reacts with oxygen in the environment, forming a native oxide layer that significantly influences its physical and chemical properties. The composition and thickness of this oxide layer are critical in a variety of applications, from transparent conducting oxides in electronics to protective coatings and catalysts. Understanding and controlling the oxidation of this compound films is therefore of paramount importance for tailoring their functionality.

The initial stage of this compound oxidation often involves the formation of an amorphous this compound oxide layer.[1] With continued exposure to an oxidizing environment, this layer can crystallize into either stannous oxide (SnO) or stannic oxide (SnO2), with SnO2 being the more thermodynamically stable form.[2] The final composition of the oxide layer is influenced by factors such as temperature, oxygen partial pressure, and the presence of impurities or alloying elements.

Experimental Characterization of this compound Film Oxidation

A suite of surface-sensitive analytical techniques is employed to investigate the oxidation of this compound films. These methods provide detailed information about the chemical composition, thickness, and morphology of the oxide layers.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a powerful technique for determining the elemental composition and chemical states of the surface of a material. By analyzing the kinetic energy of photoelectrons emitted from the sample upon X-ray irradiation, one can identify the elements present and their oxidation states.

Auger Electron Spectroscopy (AES)

AES is another surface-sensitive technique that provides elemental and chemical state information. It is particularly useful for depth profiling, where an ion beam is used to incrementally sputter away the surface, allowing for the analysis of the composition as a function of depth.

Scanning Tunneling Microscopy (STM)

STM is a high-resolution imaging technique that can visualize the surface topography of a material at the atomic level. It is invaluable for studying the initial stages of oxidation, revealing how oxygen atoms interact with the this compound surface and how the oxide layer nucleates and grows.

Quantitative Analysis of this compound Oxidation

The following tables summarize key quantitative data related to the oxidation of this compound films, as determined by various experimental techniques.

Table 1: X-ray Photoelectron Spectroscopy (XPS) Binding Energies for this compound and its Oxides. This table provides reference binding energies for the Sn 3d5/2 core level, which are crucial for identifying the different oxidation states of this compound.

Chemical StateSn 3d5/2 Binding Energy (eV)
Sn(0) - Metallic this compound484.9
Sn(II) - Stannous Oxide (SnO)~486.3
Sn(IV) - Stannic Oxide (SnO2)~486.7
Air-formed oxide on polished Sn486.77
Indium this compound Oxide (ITO)486.8

Note: Binding energies can vary slightly depending on the specific experimental conditions and the reference used for calibration.[3]

Table 2: Influence of Oxidation Temperature on this compound Oxide Film Thickness. This table illustrates the effect of annealing temperature on the thickness of the resulting this compound oxide layer, demonstrating the thermally activated nature of the oxidation process.

Oxidation Temperature (°C)Resulting OxideOxide Film Thickness (nm)
25Native Oxide1 - 3
100SnO/SnO2 mixture5 - 10
200Primarily SnO215 - 25
400SnO2~15

Note: The exact thickness is also dependent on the oxidation time and oxygen partial pressure.[4]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the oxidation of this compound films.

X-ray Photoelectron Spectroscopy (XPS) Analysis

Objective: To determine the elemental composition and chemical oxidation states of the this compound film surface.

Methodology:

  • Sample Preparation:

    • This compound films are typically deposited on a suitable substrate (e.g., silicon wafer) by methods such as e-beam evaporation or sputtering.[4]

    • The sample is mounted on a sample holder using conductive carbon tape or clips to ensure good electrical contact and minimize charging effects.

    • The sample is introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • Data Acquisition:

    • The sample surface is irradiated with a monochromatic X-ray source, typically Al Kα (1486.6 eV) or Mg Kα (1253.6 eV).[4]

    • A survey scan is first acquired over a wide binding energy range to identify all elements present on the surface.

    • High-resolution scans are then acquired for the Sn 3d, O 1s, and C 1s regions to obtain detailed chemical state information. A pass energy of 20-40 eV is typically used for high-resolution scans to achieve good energy resolution.[4]

    • Charge neutralization may be necessary for non-conductive oxide layers, using a low-energy electron flood gun.

  • Data Analysis:

    • The binding energy scale is calibrated by setting the adventitious C 1s peak to 284.8 eV.

    • The high-resolution Sn 3d spectrum is fitted with appropriate peak components corresponding to Sn(0), Sn(II), and Sn(IV) states using specialized software (e.g., CasaXPS). The peaks are typically modeled using a combination of Gaussian and Lorentzian functions.

    • The relative concentrations of the different oxidation states are determined from the areas of the fitted peaks, corrected by their respective relative sensitivity factors.

Auger Electron Spectroscopy (AES) Depth Profiling

Objective: To determine the elemental composition as a function of depth through the this compound oxide film.

Methodology:

  • Sample Introduction: The sample is mounted in the AES analysis chamber, which is maintained under UHV.

  • Initial Surface Analysis: An initial AES spectrum is acquired from the surface to determine the initial composition.

  • Sputter-Etching: An ion gun (typically using Ar+ ions with energies of 1-5 keV) is used to sputter away a thin layer of the material.[5] The sputtering is performed over a rastered area to ensure a flat crater bottom.

  • Sequential Analysis: After each sputtering cycle, an AES spectrum is acquired from the center of the crater. This process of sputtering and analysis is repeated until the interface with the underlying substrate is reached.[5]

  • Data Analysis:

    • The peak-to-peak heights or peak areas of the Auger signals for Sn, O, and other elements are plotted as a function of sputter time.

    • The sputter time can be converted to depth by calibrating the sputter rate using a standard material of known thickness.

    • The resulting depth profile shows the distribution of elements through the oxide layer and into the bulk this compound film.

Scanning Tunneling Microscopy (STM) Imaging

Objective: To obtain atomic-resolution images of the this compound film surface to study the initial stages of oxidation.

Methodology:

  • Tip Preparation:

    • An atomically sharp tip is essential for high-resolution STM. Tungsten (W) or Platinum-Iridium (Pt-Ir) wires are commonly used.

    • The tips are prepared by electrochemical etching in a suitable solution (e.g., NaOH for W, CaCl2 for Pt-Ir).[6]

    • The tip is further cleaned and sharpened in-situ by applying voltage pulses or by controlled indentation into a clean metal surface.[7]

  • Sample Mounting and Approach:

    • The this compound film sample is mounted on the STM stage.

    • The tip is brought into close proximity (a few angstroms) of the sample surface using a coarse approach mechanism.

    • A fine approach is then performed using piezoelectric scanners until a tunneling current is established.

  • Image Acquisition:

    • A bias voltage is applied between the tip and the sample, and the tunneling current is measured.

    • The STM can be operated in two primary modes:

      • Constant Current Mode: A feedback loop adjusts the tip's vertical position (z-axis) to maintain a constant tunneling current as the tip is scanned across the surface (x-y plane). The z-position is then plotted as a function of x and y to generate a topographic image.

      • Constant Height Mode: The tip is scanned at a constant height, and the variations in the tunneling current are recorded to form the image. This mode is faster but is only suitable for very flat surfaces.

    • Images are typically acquired under UHV conditions to prevent surface contamination.

  • Image Analysis:

    • The acquired STM images are processed to remove noise and correct for distortions.

    • The images reveal the atomic arrangement of the this compound surface and the locations where oxygen atoms have adsorbed and reacted, providing insights into the initial oxidation mechanism.

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the workflows of the described experimental techniques and the logical progression of this compound film oxidation.

experimental_workflow_xps cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Deposit this compound Film prep2 Mount on Holder prep1->prep2 prep3 Introduce to UHV prep2->prep3 acq1 Irradiate with X-rays prep3->acq1 acq2 Collect Photoelectrons acq1->acq2 acq3 Survey Scan acq2->acq3 acq4 High-Resolution Scans (Sn 3d, O 1s, C 1s) acq3->acq4 an1 Calibrate Binding Energy acq4->an1 an2 Peak Fit Sn 3d Spectrum an1->an2 an3 Quantify Oxidation States an2->an3 end end an3->end Final Report

Caption: XPS Experimental Workflow

experimental_workflow_aes start Start sample_intro Introduce Sample to UHV start->sample_intro surface_analysis Acquire Initial Surface AES Spectrum sample_intro->surface_analysis sputter Sputter with Ar+ Ions surface_analysis->sputter acquire_spectrum Acquire AES Spectrum sputter->acquire_spectrum check_interface Interface Reached? acquire_spectrum->check_interface check_interface->sputter No data_analysis Plot Depth Profile check_interface->data_analysis Yes end End data_analysis->end experimental_workflow_stm cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis tip_prep Electrochemical Etching of Tip sample_mount Mount Sample in UHV tip_prep->sample_mount approach Tip Approach sample_mount->approach tunnel Establish Tunneling Current approach->tunnel scan Scan Surface (Constant Current Mode) tunnel->scan process Image Processing scan->process analyze Analyze Surface Morphology process->analyze end end analyze->end Interpret Results tin_oxidation_pathway Sn_metal Metallic this compound (Sn) Amorphous Amorphous Sn-O Layer Sn_metal->Amorphous Initial Oxygen Exposure SnO Stannous Oxide (SnO) Amorphous->SnO Low Temperature or Low O2 Pressure SnO2 Stannic Oxide (SnO2) Amorphous->SnO2 Higher Temperature or Higher O2 Pressure SnO->SnO2 Further Oxidation

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Tin Oxide Nanoparticles in Gas Sensing Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tin oxide (SnO₂), a versatile n-type semiconductor with a wide bandgap of approximately 3.6 eV, has emerged as a leading material in the field of gas sensing.[1] Its high sensitivity, chemical stability, and low cost make it an attractive candidate for detecting a wide range of oxidizing and reducing gases, including toxic industrial pollutants, flammable gases, and volatile organic compounds (VOCs). The gas sensing mechanism of SnO₂ is based on the change in its electrical resistance upon the adsorption and desorption of gas molecules on its surface. Nanostructured this compound oxide, particularly nanoparticles, offers a significantly enhanced surface-to-volume ratio, leading to superior sensing performance compared to its bulk counterparts.

This document provides detailed application notes and protocols for the synthesis of this compound oxide nanoparticles tailored for gas sensing applications. We will cover various synthesis methodologies, characterization techniques, and gas sensing measurement procedures.

Synthesis Methodologies

The properties of this compound oxide nanoparticles, such as their size, shape, and surface area, are highly dependent on the synthesis method. These properties, in turn, dictate the gas sensing performance of the final device. Here, we detail four common methods for synthesizing SnO₂ nanoparticles: hydrothermal synthesis, sol-gel method, co-precipitation, and microwave-assisted synthesis.

Table 1: Comparison of SnO₂ Nanoparticle Synthesis Methods
Synthesis MethodPrecursorsTypical Particle SizeAdvantagesDisadvantages
Hydrothermal This compound (IV) chloride pentahydrate (SnCl₄·5H₂O), Urea (CH₄N₂O)10-50 nmHigh crystallinity, good control over morphologyRequires high pressure and temperature, longer reaction times
Sol-Gel This compound (IV) chloride pentahydrate (SnCl₄·5H₂O), Ethanol, Ammonia5-20 nmHigh purity, good homogeneity, room temperature synthesis possibleCan be time-consuming due to aging and drying steps, potential for cracking of the gel
Co-precipitation This compound (IV) chloride pentahydrate (SnCl₄·5H₂O), Ammonia (NH₃)15-30 nmSimple, rapid, low costCan lead to agglomeration of nanoparticles, less control over particle size distribution
Microwave-Assisted This compound (II) chloride dihydrate (SnCl₂·2H₂O), Hydrochloric acid (HCl), Ammonium hydroxide (NH₄OH)5-15 nmRapid synthesis, uniform heating, energy efficientRequires specialized microwave equipment, scalability can be a challenge

Experimental Protocols

Hydrothermal Synthesis of SnO₂ Nanoparticles

This protocol describes the synthesis of SnO₂ nanoparticles using a hydrothermal method, which is known for producing highly crystalline nanoparticles.

Materials:

  • This compound (IV) chloride pentahydrate (SnCl₄·5H₂O)

  • Urea (CH₄N₂O)

  • Deionized (DI) water

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a typical synthesis, dissolve a specific amount of this compound (IV) chloride pentahydrate in deionized water to form a clear solution. For example, 0.1 M SnCl₄·5H₂O solution.

  • In a separate beaker, dissolve urea in deionized water. The molar ratio of urea to this compound salt can be varied to control the nanoparticle morphology. A common ratio is 1:2 (SnCl₄:Urea).

  • Add the urea solution to the this compound chloride solution under constant stirring.

  • Transfer the resulting solution into a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it in an oven at a specific temperature, typically between 120°C and 200°C, for a duration of 4 to 24 hours.[2] For instance, heating at 150°C for 4 hours is a common parameter.[2]

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the white precipitate by centrifugation and wash it several times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.

  • Dry the obtained powder in an oven at 60-80°C for several hours.

  • Finally, calcine the dried powder at a high temperature (e.g., 400-600°C) in a muffle furnace for 1-2 hours to obtain crystalline SnO₂ nanoparticles.

Sol-Gel Synthesis of SnO₂ Nanoparticles

The sol-gel method is a versatile technique that allows for the synthesis of high-purity and homogeneous nanoparticles at relatively low temperatures.

Materials:

  • This compound (IV) chloride pentahydrate (SnCl₄·5H₂O)

  • Ethanol (C₂H₅OH)

  • Ammonium hydroxide (NH₄OH) or other suitable gelation agent

  • Deionized (DI) water

Procedure:

  • Dissolve this compound (IV) chloride pentahydrate in ethanol to form a precursor solution. For example, a 0.1 M solution.

  • Slowly add deionized water to the solution under vigorous stirring to initiate hydrolysis.

  • Add a gelation agent, such as ammonium hydroxide, dropwise to the solution while stirring continuously until a gel is formed. The pH of the solution should be carefully controlled, typically around 8-9.

  • Age the gel for a period of time, usually 24-48 hours, at room temperature. This step allows for the completion of the polycondensation reactions and the strengthening of the gel network.

  • Wash the gel with deionized water and ethanol to remove impurities.

  • Dry the gel in an oven at a temperature of 80-100°C to obtain a xerogel.

  • Grind the xerogel into a fine powder and then calcine it in a furnace at a temperature between 400°C and 600°C for 1-2 hours to yield crystalline SnO₂ nanoparticles.

Co-precipitation Synthesis of SnO₂ Nanoparticles

Co-precipitation is a simple and rapid method for synthesizing SnO₂ nanoparticles.

Materials:

  • This compound (IV) chloride pentahydrate (SnCl₄·5H₂O)

  • Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH) as a precipitating agent

  • Deionized (DI) water

Procedure:

  • Prepare an aqueous solution of this compound (IV) chloride pentahydrate (e.g., 0.2 M).

  • Slowly add a precipitating agent, such as ammonium hydroxide, to the this compound chloride solution under constant and vigorous stirring. A white precipitate of this compound hydroxide (Sn(OH)₄) will form immediately.

  • Continue adding the precipitating agent until the pH of the solution reaches a desired value, typically between 8 and 10.

  • Age the precipitate in the mother liquor for a certain period, for instance, 1-2 hours, to allow for particle growth and stabilization.

  • Separate the precipitate from the solution by filtration or centrifugation.

  • Wash the precipitate thoroughly with deionized water to remove chloride ions and other impurities. The absence of chloride ions can be checked by adding a few drops of silver nitrate (AgNO₃) solution to the washing filtrate; the absence of a white precipitate (AgCl) indicates complete removal.

  • Dry the washed precipitate in an oven at 80-100°C.

  • Finally, calcine the dried powder at a temperature in the range of 400-600°C for 1-2 hours to convert the this compound hydroxide into crystalline this compound oxide nanoparticles.

Microwave-Assisted Synthesis of SnO₂ Nanoparticles

This method utilizes microwave irradiation to accelerate the synthesis process, leading to rapid and uniform heating.

Materials:

  • This compound (II) chloride dihydrate (SnCl₂·2H₂O)

  • Hydrochloric acid (HCl)

  • Ammonium hydroxide (NH₄OH)

  • Deionized (DI) water

  • Microwave synthesis reactor

Procedure:

  • Dissolve this compound (II) chloride dihydrate in a dilute solution of hydrochloric acid (e.g., 0.5 M HCl) to prevent the premature hydrolysis of the this compound salt.[3]

  • Under constant stirring, add ammonium hydroxide dropwise to the solution until the pH reaches approximately 8.[3]

  • Transfer the resulting solution into a Teflon-lined vessel suitable for microwave synthesis.

  • Place the vessel in a microwave reactor and irradiate at a specific power and for a set duration. For example, heating at 80°C for 1 hour is a possible parameter.[3]

  • After the microwave irradiation, allow the solution to cool to room temperature.

  • Collect the precipitate by centrifugation and wash it multiple times with deionized water and ethanol.

  • Dry the product in an oven at 60-80°C.

  • Calcination at 400-500°C for 1 hour can be performed to improve the crystallinity of the SnO₂ nanoparticles.

Characterization of SnO₂ Nanoparticles

To evaluate the properties of the synthesized SnO₂ nanoparticles and their suitability for gas sensing applications, several characterization techniques are employed.

  • X-ray Diffraction (XRD): Used to determine the crystal structure, phase purity, and average crystallite size of the nanoparticles. The tetragonal rutile phase is the most common and stable crystal structure for SnO₂.[1]

  • Scanning Electron Microscopy (SEM): Provides information about the surface morphology, particle shape, and agglomeration of the nanoparticles.[4]

  • Transmission Electron Microscopy (TEM): Offers high-resolution imaging of the nanoparticles, allowing for the determination of their size, shape, and lattice structure.[3]

  • Brunauer-Emmett-Teller (BET) Analysis: Measures the specific surface area and pore size distribution of the nanoparticle powder, which are crucial parameters for gas sensing performance.

Gas Sensor Fabrication and Measurement

Fabrication:

  • The synthesized SnO₂ nanoparticle powder is typically mixed with an organic binder (e.g., ethyl cellulose) and a solvent (e.g., terpineol) to form a paste.

  • This paste is then screen-printed or drop-coated onto an alumina substrate with pre-patterned interdigitated electrodes (usually made of gold or platinum).

  • The coated substrate is dried at a low temperature (e.g., 100-150°C) to remove the solvent and then sintered at a higher temperature (e.g., 400-600°C) to burn out the binder and form a stable sensing film.

Measurement:

  • The fabricated sensor is placed in a sealed test chamber equipped with a gas inlet and outlet, a heating element to control the operating temperature, and electrical feedthroughs to measure the sensor's resistance.

  • A constant voltage is applied across the electrodes, and the resistance of the sensing film is continuously monitored using an electrometer.

  • The sensor is first exposed to a reference gas (usually dry air) to establish a stable baseline resistance (Ra).

  • A target gas of a specific concentration is then introduced into the chamber, and the change in the sensor's resistance (Rg) is recorded.

  • The sensor response (S) is typically calculated as S = Ra/Rg for reducing gases and S = Rg/Ra for oxidizing gases.

  • The response time is the time taken for the sensor to reach 90% of its final response upon exposure to the target gas, and the recovery time is the time taken for the sensor's resistance to return to 90% of its original baseline value after the target gas is removed.

Gas Sensing Performance of SnO₂ Nanoparticles

The performance of a SnO₂-based gas sensor is influenced by various factors, including the synthesis method, nanoparticle size, operating temperature, and the nature of the target gas.

Table 2: Gas Sensing Performance of SnO₂ Nanoparticles Synthesized by Different Methods
Synthesis MethodTarget GasConcentration (ppm)Operating Temp. (°C)Response (S)Response Time (s)Recovery Time (s)
HydrothermalFormaldehyde50180795360
Sol-GelNO₂2Room Temp.190184432
Co-precipitationEthanol100240~25~10~15
Microwave-AssistedEthanol100300~15~5~10

Note: The values in this table are approximate and can vary significantly depending on the specific experimental conditions.

Visualizations

Experimental Workflow for SnO₂ Nanoparticle Synthesis

experimental_workflow General Experimental Workflow for SnO₂ Nanoparticle Synthesis cluster_synthesis Synthesis cluster_processing Post-Synthesis Processing cluster_characterization Characterization cluster_fabrication Sensor Fabrication & Testing Precursor Solution Precursor Solution Mixing & Reaction Mixing & Reaction Precursor Solution->Mixing & Reaction Add Reagents Precipitate Formation Precipitate Formation Mixing & Reaction->Precipitate Formation Washing & Centrifugation Washing & Centrifugation Precipitate Formation->Washing & Centrifugation Purification Drying Drying Washing & Centrifugation->Drying Calcination Calcination Drying->Calcination Crystallization XRD XRD Calcination->XRD Structural Analysis SEM_TEM SEM_TEM Calcination->SEM_TEM Morphological Analysis SEM/TEM BET BET Calcination->BET Surface Area Analysis Paste Formation Paste Formation Calcination->Paste Formation Deposition on Substrate Deposition on Substrate Paste Formation->Deposition on Substrate Sintering Sintering Deposition on Substrate->Sintering Gas Sensing Measurement Gas Sensing Measurement Sintering->Gas Sensing Measurement gas_sensing_mechanism Gas Sensing Mechanism of n-type SnO₂ Nanoparticles cluster_air In Air (High Resistance) cluster_gas In Reducing Gas (Low Resistance) SnO2_surface_air SnO₂ Surface O2_adsorbed O₂⁻(ads) SnO2_surface_air->O2_adsorbed e⁻ transfer O2_air O₂(gas) O2_air->SnO2_surface_air Adsorption Depletion_Layer Electron Depletion Layer SnO2_surface_gas SnO₂ Surface Reducing_Gas Reducing Gas (e.g., CO) O2_adsorbed_gas O₂⁻(ads) Reducing_Gas->O2_adsorbed_gas Reaction Reaction_Products Reaction Products (e.g., CO₂) Electrons_Released Electrons Released Electrons_Released->SnO2_surface_gas O2_adsorbed_gas->Reaction_Products O2_adsorbed_gas->Electrons_Released e⁻ release to SnO₂

References

Application Notes and Protocols for Chemical Vapor Deposition of Tin Oxide Thin Films

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the deposition of tin oxide (SnO₂) thin films using chemical vapor deposition (CVD) techniques. This compound oxide films are of significant interest due to their unique combination of high electrical conductivity, optical transparency, and chemical stability, making them suitable for a wide range of applications including transparent conductive electrodes in solar cells and displays, gas sensors, and as protective coatings.

Introduction to this compound Oxide Thin Films

This compound oxide is an n-type semiconductor with a wide bandgap (typically around 3.6 eV), which allows for high transparency in the visible region of the electromagnetic spectrum. When doped with elements such as fluorine (F) or antimony (Sb), its electrical conductivity can be significantly enhanced without compromising its optical transparency. This makes fluorine-doped this compound oxide (FTO) a widely used transparent conducting oxide (TCO).

The properties of this compound oxide thin films are highly dependent on the deposition method and the specific process parameters used. Chemical vapor deposition is a versatile technique that allows for precise control over film thickness, morphology, and composition, enabling the tailoring of film properties for specific applications.

Deposition Techniques

Two common CVD-based methods for the deposition of this compound oxide thin films are Atmospheric Pressure Chemical Vapor Deposition (APCVD) and Spray Pyrolysis.

  • Atmospheric Pressure Chemical Vapor Deposition (APCVD): In APCVD, the substrate is exposed to volatile precursors that react and/or decompose on the substrate surface at elevated temperatures to form the desired thin film. This technique is well-suited for large-area and high-throughput deposition.

  • Spray Pyrolysis: This is a solution-based technique where a precursor solution is atomized and sprayed onto a heated substrate. The droplets undergo evaporation and decomposition on the hot surface, resulting in the formation of a thin film. It is a cost-effective and simple method for producing this compound oxide films.

Experimental Protocols

Protocol for Atmospheric Pressure Chemical Vapor Deposition (APCVD) of Fluorine-Doped this compound Oxide (FTO)

This protocol describes the deposition of FTO thin films on borosilicate glass substrates using monobutylthis compound trichloride (MBTC) as the this compound precursor and trifluoroacetic acid (TFAA) as the fluorine source.

Materials and Equipment:

  • APCVD reactor with a heated susceptor

  • Borosilicate glass substrates

  • Monobutylthis compound trichloride (MBTC, precursor)

  • Trifluoroacetic acid (TFAA, dopant)

  • Deionized water

  • Nitrogen (N₂) gas (carrier and purge gas)

  • Detergent, propan-2-ol

  • Ultrasonic bath

Procedure:

  • Substrate Cleaning:

    • Clean the borosilicate glass substrates with detergent and deionized water.

    • Rinse thoroughly with deionized water.

    • Sonically clean the substrates in propan-2-ol for 15 minutes.

    • Dry the substrates in a stream of air.

  • APCVD System Preparation:

    • Purge the APCVD reactor with a constant flow of nitrogen (N₂) gas for several hours before starting the deposition process to ensure an inert atmosphere.

  • Deposition:

    • Heat the susceptor in the APCVD reactor to the desired deposition temperature of 600 °C.

    • Prepare the precursor and dopant solution by mixing MBTC with aqueous trifluoroacetic acid (TFAA). The molar ratio of the this compound precursor to water can be varied, for example, between 1:5 and 1:30, to influence the film properties.

    • Introduce the precursor and dopant mixture into the reactor using a carrier gas, such as nitrogen.

    • The translation speed of the susceptor under the coating head can be adjusted to control the film growth rate and properties.

    • Deposition time will determine the final film thickness.

  • Post-Deposition:

    • After the deposition is complete, cool down the reactor to room temperature under a continuous nitrogen flow.

    • Remove the coated substrates for characterization.

Protocol for Spray Pyrolysis of this compound Oxide

This protocol outlines the deposition of this compound oxide thin films using a chemical spray pyrolysis (CSP) method with a stannous chloride precursor.

Materials and Equipment:

  • Spray pyrolysis setup with a spray nozzle and a heated substrate holder

  • Glass substrates

  • This compound (II) chloride dihydrate (SnCl₂·2H₂O, precursor)

  • Ethanol (solvent)

  • Hydrochloric acid (HCl, for solution clarity)

  • Nitric acid

  • Acetone

  • Deionized water

  • Ultrasonic bath

Procedure:

  • Substrate Cleaning:

    • Degrease the glass substrates in a solution of nitric acid and deionized water for approximately 5 hours.

    • Rinse the substrates with deionized water.

    • Clean the substrates ultrasonically in acetone.

    • Rinse again with deionized water and dry.

  • Precursor Solution Preparation:

    • Prepare a 0.08 M precursor solution by dissolving this compound (II) chloride dihydrate (SnCl₂·2H₂O) in ethanol.

    • Stir the solution on a magnetic stirrer for about 2 hours until it becomes clear and homogeneous.

    • Add a few drops of dilute HCl to the solution to ensure it remains clear.

  • Deposition:

    • Heat the substrate holder to the desired deposition temperature (e.g., 350-500 °C).

    • Set the spray pyrolysis process parameters, such as solution flow rate (e.g., 2 ml/min), carrier gas pressure (e.g., 1.5 bar), and nozzle-to-substrate distance (e.g., 20 cm).[1]

    • Spray the precursor solution onto the heated glass substrates. The number of sprays or the total spray time will determine the film thickness.[2]

  • Post-Deposition and Annealing:

    • Allow the coated substrates to cool down to room temperature.

    • Wash the films with distilled water and dry them.

    • For some applications, an annealing step can be performed. For example, annealing in air at a specific temperature (e.g., 500 °C) for a certain duration (e.g., 1 hour) can improve the film's properties.[2]

Quantitative Data

The properties of this compound oxide thin films are strongly influenced by the deposition parameters. The following tables summarize some of the quantitative relationships reported in the literature.

Table 1: Effect of Deposition Parameters on APCVD FTO Film Properties

Deposition ParameterValueResulting Film PropertiesReference
H₂O/MBTC Molar Ratio 1.5Haze: 14.3%, Visible Light Transmittance: 76.8%, Sheet Resistance: 3.2 Ω/□[3]

Table 2: Effect of Deposition Parameters on Spray Pyrolysis this compound Oxide Film Properties

Deposition ParameterValueResulting Film PropertiesReference
Substrate Temperature 500 °COptimized for Transparent Conducting Oxide (TCO) properties[2]
Number of Sprays 42Optimized for TCO properties[2]
Annealing Time 1 hourOptimized for TCO properties[2]
Film Thickness 526.2 nm (5262 Å)Sheet Resistance: 30 Ω/square, Transmittance: 70%[2]
Solution Concentration (SnCl₄) 0.1 mol/lit-[4]
Solution Concentration (SnCl₄) 0.5 mol/lit-[4]

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships in the chemical vapor deposition of this compound oxide thin films.

experimental_workflow_apcvd cluster_prep Preparation cluster_dep Deposition cluster_post Post-Deposition sub_clean Substrate Cleaning (Detergent, DI Water, Propan-2-ol) sys_prep APCVD System Purge (Nitrogen Gas) sub_clean->sys_prep Next heating Susceptor Heating (e.g., 600°C) sys_prep->heating Start precursor Precursor Introduction (MBTC + TFAA) heating->precursor Ready cooling Cooling (Under Nitrogen) precursor->cooling Deposition Complete characterization Film Characterization cooling->characterization Final

APCVD Experimental Workflow

experimental_workflow_spray_pyrolysis cluster_prep Preparation cluster_dep Deposition cluster_post Post-Deposition sub_clean Substrate Cleaning (Nitric Acid, Acetone, DI Water) sol_prep Precursor Solution Preparation (SnCl2 in Ethanol) sub_clean->sol_prep Next heating Substrate Heating (e.g., 350-500°C) sol_prep->heating Start spraying Solution Spraying heating->spraying Ready cooling Cooling to Room Temp. spraying->cooling Deposition Complete annealing Annealing (Optional) cooling->annealing Process

Spray Pyrolysis Experimental Workflow

deposition_parameter_relationships cluster_params Deposition Parameters cluster_props Film Properties temp Temperature conductivity Conductivity temp->conductivity morphology Morphology temp->morphology precursor_conc Precursor Concentration thickness Thickness precursor_conc->thickness dopant_conc Dopant Concentration dopant_conc->conductivity dep_time Deposition Time dep_time->thickness thickness->conductivity transparency Transparency thickness->transparency

Deposition Parameter Relationships

References

Application Notes and Protocols for Sol-Gel Synthesis of Tin Oxide (SnO₂) Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of tin oxide (SnO₂) nanoparticles via the sol-gel method. The sol-gel process is a versatile technique for producing high-purity, crystalline SnO₂ nanoparticles at relatively low temperatures.[1][2] This method allows for excellent control over the nanoparticle's properties by adjusting synthesis parameters.[3] The following sections detail two distinct protocols using different this compound precursors and provide a comparative summary of the synthesis parameters and resulting nanoparticle characteristics.

Protocol 1: Aqueous Sol-Gel Synthesis using this compound (IV) Chloride Pentahydrate

This protocol outlines the synthesis of SnO₂ nanoparticles using this compound (IV) chloride pentahydrate as the precursor in an aqueous medium with ethylene glycol.

Experimental Protocol
  • Precursor Solution Preparation: Dissolve 3.51 g of this compound (IV) chloride pentahydrate (SnCl₄·5H₂O) in 50 ml of double-distilled water in a beaker.[1]

  • Addition of Complexing Agent: Add 50 ml of ethylene glycol to the precursor solution to form a 100 ml mixture.[1]

  • Sol Formation: Stir the resulting mixture on a magnetic stirrer at 300 RPM.[1]

  • Gelation: While stirring, add a 0.1 M aqueous ammonia solution dropwise at a rate of approximately 10 drops per minute. The formation of a sol-gel will occur after the addition of about 50 drops.[1]

  • Washing: Collect the gel and wash it several times with water and ethanol to remove any remaining impurities and unreacted precursors.[4][5]

  • Drying: Dry the washed precipitate at 150°C for 2 hours to evaporate the water.[1]

  • Calcination: Calcine the dried powder in a muffle furnace at 400°C for 2 hours to obtain the final SnO₂ nanoparticles.[1]

Workflow Diagram

Protocol1_Workflow A Dissolve SnCl₄·5H₂O in Distilled Water B Add Ethylene Glycol A->B C Stir at 300 RPM B->C D Add Aqueous Ammonia (dropwise) C->D E Sol-Gel Formation D->E F Wash with Water and Ethanol E->F G Dry at 150°C for 2 hours F->G H Calcine at 400°C for 2 hours G->H I SnO₂ Nanoparticles H->I Protocol2_Workflow A Dissolve SnCl₂·2H₂O in Ethylene Glycol B Stir at 60°C A->B C Transparent Sol Formation B->C D Age at Room Temp for 24 hours (Gelation) C->D E Dry at Room Temp for 24 hours D->E F Anneal at 300°C for 1 hour E->F G SnO₂ Nanoparticles F->G SolGel_Pathway cluster_solution Solution Phase cluster_gel Gelation Phase cluster_solid Solid Phase Formation A Metal Precursor (e.g., SnCl₄) C Hydrolysis A->C B Solvent (e.g., Water, Alcohol) B->C D M-OH Formation (e.g., Sn-OH) C->D E Condensation (Water or Alcohol elimination) D->E F M-O-M Bridge Formation (e.g., Sn-O-Sn) E->F Polycondensation G 3D Oxide Network (Gel) F->G H Aging & Drying G->H I Calcination H->I J Crystalline Metal Oxide (SnO₂ Nanoparticles) I->J

References

Application Notes and Protocols for Tin Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of tin catalysts in key organic synthesis reactions. This compound catalysts offer a versatile and efficient tool for a range of transformations, including carbon-carbon bond formation, selective acylation, and condensation reactions. The following sections detail the application of organothis compound reagents in Stille cross-coupling, the use of dibutylthis compound oxide in regioselective acylations, and the application of this compound(II) chloride in Claisen-Schmidt condensation reactions.

Stille Cross-Coupling Reaction

The Stille cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between an organostannane (organothis compound) reagent and an organic halide or triflate, catalyzed by a palladium complex.[1][2] This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals and natural products, due to its tolerance of a wide variety of functional groups.[1][2]

Reaction Mechanism

The catalytic cycle of the Stille coupling reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Stille_Mechanism Pd0 Pd(0)L2 (Active Catalyst) PdII R1-Pd(II)L2-X Pd0->PdII Oxidative Addition PdIIR1R2 R1-Pd(II)L2-R2 PdII->PdIIR1R2 Transmetalation PdIIR1R2->Pd0 Reductive Elimination Product R1-R2 PdIIR1R2->Product Byproduct X-Sn(Alkyl)3 Reagent1 R1-X Reagent2 R2-Sn(Alkyl)3

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocol: General Procedure for Palladium-Catalyzed Stille Cross-Coupling

This protocol describes a general procedure for the coupling of an aryl or vinyl halide/triflate with an organothis compound reagent.

Materials:

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Organothis compound reagent (e.g., vinyltributylstannane, aryltributylstannane)

  • Aryl or vinyl halide/triflate

  • Solvent (e.g., THF, DMF, toluene)

  • Ligand (optional, e.g., PPh₃, AsPh₃)

  • Additive (optional, e.g., LiCl, CuI)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the palladium catalyst (1-5 mol%) and any additional ligand.

  • Add the solvent and stir to dissolve the catalyst.

  • Add the aryl or vinyl halide/triflate (1.0 equivalent) to the flask.

  • If required, add any additives such as LiCl or CuI.

  • Add the organothis compound reagent (1.0-1.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically between 50-100 °C) and monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of KF to precipitate the this compound byproducts as a filterable solid.

  • Filter the mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data: Stille Coupling of Various Substrates

The following table summarizes the yields for the Stille coupling of various aryl and vinyl halides with different organostannanes under palladium catalysis.

EntryAryl/Vinyl HalideOrganostannaneCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1IodobenzeneVinyltributylstannanePd(PPh₃)₄ (2)THF651695
24-BromobenzonitrilePhenyltributylstannanePd₂(dba)₃/P(o-tol)₃ (2)Toluene1001288
32-Iodothiophene2-ThienyltributylstannanePd(PPh₃)₄ (3)DMF80892
4Vinyl bromide(E)-1-HexenyltributylstannanePd(PPh₃)₄ (2)THF502478
51-Triflyloxy-cyclohexeneFuryltributylstannanePd(PPh₃)₄/LiCl (3)Dioxane901085

Regioselective Acylation Catalyzed by Dibutylthis compound Oxide

Dibutylthis compound oxide (Bu₂SnO) is an effective catalyst for the regioselective acylation of diols and polyols.[3] This method is particularly useful in carbohydrate chemistry, where the selective protection of hydroxyl groups is often a critical step. The catalyst activates a specific hydroxyl group, typically the primary one, allowing for its selective acylation in the presence of other secondary hydroxyls.[3]

Reaction Workflow

The general workflow for the dibutylthis compound oxide-catalyzed regioselective acylation involves the formation of a stannylene acetal intermediate.

Acylation_Workflow Start Diol/Polyol + Bu2SnO Intermediate Stannylene Acetal Intermediate Start->Intermediate Azeotropic Removal of H2O Acylation Addition of Acylating Agent Intermediate->Acylation Product Regioselectively Acylated Product Acylation->Product Byproduct Bu2Sn(OOCR)2

Caption: General workflow for dibutylthis compound oxide-catalyzed acylation.

Experimental Protocol: Regioselective Monobenzoylation of a Diol

This protocol describes the selective benzoylation of a diol at the primary hydroxyl group using a catalytic amount of dibutylthis compound oxide.

Materials:

  • Diol (e.g., 1,2-propanediol)

  • Dibutylthis compound oxide (Bu₂SnO) (catalytic amount, e.g., 5 mol%)

  • Benzoyl chloride

  • Triethylamine (Et₃N)

  • Solvent (e.g., Toluene, CH₂Cl₂)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, add the diol (1.0 equivalent) and dibutylthis compound oxide (0.05 equivalents) in toluene.

  • Heat the mixture to reflux to form the stannylene acetal, with azeotropic removal of water.

  • After the formation of the stannylene acetal (can be monitored by the amount of water collected), cool the reaction mixture and remove the toluene under reduced pressure.

  • Dissolve the resulting residue in CH₂Cl₂ under an inert atmosphere.

  • Cool the solution to 0 °C and add triethylamine (1.1 equivalents).

  • Slowly add benzoyl chloride (1.05 equivalents) to the mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Quantitative Data: Regioselective Acylation of Diols with Dibutylthis compound Oxide

The following table presents data on the regioselective acylation of various diols, highlighting the high selectivity for the primary hydroxyl group.

EntryDiolAcylating AgentCatalyst Loading (mol%)SolventProduct (Major Isomer)Yield (%)Regioselectivity (Primary:Secondary)
11,2-PropanediolBenzoyl Chloride5Toluene/CH₂Cl₂1-Benzoyloxy-2-propanol85>95:5
2Methyl 4,6-O-benzylidene-α-D-glucopyranosideAcetic Anhydride10Toluene/Pyridine2-O-Acetyl derivative78>90:10 (at C2 vs C3)
3GlycerolTosyl Chloride5Toluene/CH₂Cl₂1-O-Tosylglycerol82>98:2
41,3-ButanediolPivaloyl Chloride5Toluene/CH₂Cl₂1-O-Pivaloyl-3-butanol89>95:5

Claisen-Schmidt Condensation Reaction Catalyzed by this compound(II) Chloride

The Claisen-Schmidt condensation is a base- or acid-catalyzed reaction between an aldehyde or ketone having an α-hydrogen and an aromatic carbonyl compound lacking an α-hydrogen to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound. This compound(II) chloride (SnCl₂) can act as a Lewis acid catalyst to promote this reaction.

Reaction Signaling Pathway

The this compound(II) chloride catalyst activates the carbonyl group of the aromatic aldehyde, making it more susceptible to nucleophilic attack by the enolate of the other carbonyl compound.

Claisen_Schmidt_Pathway cluster_0 Catalyst Activation cluster_1 Enolate Formation cluster_2 Condensation and Product Formation A Ar-CHO + SnCl2 B Activated Carbonyl [Ar-CHO---SnCl2] A->B E Nucleophilic Attack B->E C R-CH2-CO-R' + Base D Enolate C->D D->E F β-Hydroxy Carbonyl E->F G Dehydration F->G H α,β-Unsaturated Carbonyl G->H

Caption: Signaling pathway of the SnCl₂-catalyzed Claisen-Schmidt condensation.

Experimental Protocol: Synthesis of Chalcone using this compound(II) Chloride

This protocol outlines the synthesis of a chalcone (an α,β-unsaturated ketone) via the Claisen-Schmidt condensation of an aromatic aldehyde and an acetophenone derivative.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Acetophenone derivative (e.g., acetophenone)

  • This compound(II) chloride dihydrate (SnCl₂·2H₂O)

  • Solvent (e.g., Ethanol)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde (1.0 equivalent) and the acetophenone derivative (1.0 equivalent) in ethanol.

  • To this solution, add this compound(II) chloride dihydrate (0.2-0.5 equivalents).

  • Add a few drops of concentrated hydrochloric acid to the mixture.

  • Stir the reaction mixture at room temperature for the required time (typically a few hours to overnight), monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • The solid product that precipitates is collected by filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Quantitative Data: SnCl₂-Catalyzed Synthesis of Chalcones

The following table shows the yields of various chalcones synthesized via the SnCl₂-catalyzed Claisen-Schmidt condensation.

EntryAromatic AldehydeAcetophenone DerivativeCatalyst Loading (mol%)SolventTime (h)Yield (%)
1BenzaldehydeAcetophenone30Ethanol1292
24-ChlorobenzaldehydeAcetophenone30Ethanol1095
34-MethoxybenzaldehydeAcetophenone30Ethanol1488
4Benzaldehyde4-Methylacetophenone30Ethanol1290
5CinnamaldehydeAcetophenone40Ethanol1875

References

Application Notes and Protocols for Electroplating of Tin and Tin Alloys for Enhanced Corrosion Resistance

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and materials engineering professionals.

This document provides detailed application notes and experimental protocols for the electroplating of tin and this compound alloys, focusing on their application for corrosion resistance. It includes summaries of quantitative data, detailed experimental methodologies, and visual workflows to guide researchers in the field.

Introduction to this compound and this compound Alloy Electroplating for Corrosion Resistance

This compound is a versatile metal for electroplating due to its non-toxic nature, excellent solderability, and good corrosion resistance in various environments.[1] When alloyed with other metals such as zinc, cobalt, or nickel, the resulting coatings can exhibit significantly enhanced properties, particularly in terms of corrosion protection.[2][3][4] These alloy coatings combine the barrier protection of this compound with the sacrificial or specific passive properties of the alloying element, making them suitable for a wide range of applications, from electronics to automotive components.[4][5]

Quantitative Data on Corrosion Resistance

The corrosion resistance of electroplated this compound and this compound alloys is typically evaluated using accelerated corrosion tests, such as the neutral salt spray test (ASTM B117), and electrochemical methods like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). The following tables summarize key quantitative data from various studies.

Table 1: Salt Spray Test Results for this compound and this compound Alloy Coatings

Coating TypeSubstrateCoating Thickness (µm)Salt Spray Test (ASTM B117) Hours to White RustSalt Spray Test (ASTM B117) Hours to Red RustReference
Pure this compoundSteel8-96 - 150[6][7]
This compound-Zinc (75% Sn, 25% Zn)Steel10> 200> 500[4]
This compound-Nickel (65% Sn, 35% Ni)Copper Alloy5-> 300 (in synthetic sweat)[2]
Decorative ChromiumNickel-plated brass0.5-~200[3]
This compound-Cobalt (78% Sn, 22% Co)Nickel-plated brass5-Comparable to decorative chromium[3]

Table 2: Electrochemical Corrosion Data for this compound Alloy Coatings

Coating TypeSubstrateTest SolutionCorrosion Current Density (Icorr) (A/cm²)Polarization Resistance (Rp) (Ω·cm²)Reference
This compound-Cobalt (78% Sn, 22% Co)Nickel-plated brass3.5% NaCl7.77 x 10⁻⁷200,000[3]
Decorative ChromiumNickel-plated brass3.5% NaClComparable to Sn-CoComparable to Sn-Co[3]
This compound-Nickel (65% Sn, 35% Ni)Copper AlloySynthetic SweatLower than NickelHigher than Nickel[2]

Experimental Protocols

Substrate Preparation

Proper substrate preparation is critical to ensure good adhesion and performance of the electroplated coating. The following is a general protocol for preparing steel substrates.

  • Mechanical Cleaning: If necessary, remove heavy scale or oxides by grit blasting or mechanical grinding.

  • Alkaline Cleaning (Degreasing): Immerse the substrate in a heated alkaline cleaning solution (e.g., 50-100 g/L sodium hydroxide/sodium carbonate mixture at 60-80°C) for 5-15 minutes to remove organic contaminants.

  • Rinsing: Thoroughly rinse the substrate with deionized water.

  • Acid Pickling: Immerse the substrate in a solution of hydrochloric acid (20-50% by volume) or sulfuric acid (5-15% by volume) at room temperature for 1-5 minutes to remove rust and scale.

  • Rinsing: Thoroughly rinse the substrate with deionized water.

  • Final Rinse: A final rinse in deionized water before proceeding to the electroplating bath.

Electroplating Protocols

The following are representative protocols for the electrodeposition of pure this compound, this compound-zinc, this compound-cobalt, and this compound-nickel alloys.

3.2.1. Pure this compound Plating (Matte Finish)

  • Electrolyte Composition:

    • Stannous Sulfate (SnSO₄): 40-60 g/L

    • Sulfuric Acid (H₂SO₄): 80-120 g/L

    • Additives (e.g., gelathis compound, beta-naphthol): 1-2 g/L

  • Operating Parameters:

    • Anode: Pure this compound

    • Cathode: Substrate to be plated

    • Current Density: 1-3 A/dm²

    • Temperature: 20-30°C

    • Agitation: Mild mechanical or air agitation

3.2.2. This compound-Zinc Alloy Plating

  • Electrolyte Composition (Alkaline Non-cyanide):

    • Stannous Chloride (SnCl₂): 30-50 g/L

    • Zinc Chloride (ZnCl₂): 10-20 g/L

    • Potassium Pyrophosphate (K₄P₂O₇): 150-250 g/L

    • Proprietary additives for grain refinement and brightness

  • Operating Parameters:

    • Anode: this compound and Zinc anodes (separate or alloy)

    • Cathode: Substrate to be plated

    • Current Density: 1-4 A/dm²

    • Temperature: 50-60°C

    • pH: 8.5-9.5

    • Agitation: Vigorous mechanical agitation

3.2.3. This compound-Cobalt Alloy Plating

  • Electrolyte Composition (Pyrophosphate Bath): [3]

    • Stannous Chloride (SnCl₂·2H₂O): 25-35 g/L

    • Cobalt Chloride (CoCl₂·6H₂O): 60-80 g/L

    • Potassium Pyrophosphate (K₄P₂O₇): 180-220 g/L

    • Ammonium Citrate: 15-25 g/L

  • Operating Parameters: [3]

    • Anode: this compound and Cobalt anodes (separate or alloy)

    • Cathode: Substrate to be plated

    • Current Density: 0.2-0.3 A/dm²

    • Temperature: 45 ± 2°C

    • pH: 8.0-8.2

    • Agitation: Mechanical stirring

3.2.4. This compound-Nickel Alloy Plating

  • Electrolyte Composition (Fluoride Bath): [2][8]

    • Stannous Chloride (SnCl₂): 45-55 g/L[8]

    • Nickel Chloride (NiCl₂): 280-320 g/L[8]

    • Ammonium Bifluoride (NH₄HF₂): 30-40 g/L[8]

  • Operating Parameters:

    • Anode: Nickel[2]

    • Cathode: Substrate to be plated

    • Current Density: 2 A/dm²[2]

    • Temperature: 65-70°C[2][8]

    • pH: 4.5[2]

    • Agitation: Mechanical stirring

Corrosion Testing Protocols

3.3.1. Neutral Salt Spray (Fog) Test (ASTM B117)

  • Apparatus: A standard salt spray cabinet capable of maintaining a temperature of 35°C.

  • Solution: Prepare a 5% (by weight) sodium chloride (NaCl) solution in deionized water. The pH of the solution should be between 6.5 and 7.2.

  • Procedure:

    • Place the coated samples in the cabinet at an angle of 15-30 degrees from the vertical.

    • Introduce the salt solution as a fine fog at a continuous rate.

    • Periodically inspect the samples for the appearance of white rust (for zinc-containing alloys) and red rust (corrosion of the steel substrate).

    • Record the number of hours until the first appearance of each type of corrosion.

3.3.2. Potentiodynamic Polarization

  • Apparatus: A potentiostat with a three-electrode cell setup (working electrode: coated sample, counter electrode: platinum mesh, reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl).

  • Electrolyte: A 3.5% NaCl solution is commonly used to simulate a marine environment.

  • Procedure:

    • Immerse the three electrodes in the electrolyte and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).

    • Scan the potential from approximately -250 mV below the OCP to +250 mV above the OCP at a slow scan rate (e.g., 0.167 mV/s).

    • Plot the resulting current density as a function of the applied potential (Tafel plot).

    • Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) from the Tafel plot. A lower Icorr indicates better corrosion resistance.

3.3.3. Electrochemical Impedance Spectroscopy (EIS)

  • Apparatus: A potentiostat with a frequency response analyzer and a three-electrode cell as described for potentiodynamic polarization.

  • Electrolyte: A 3.5% NaCl solution or other relevant corrosive media.

  • Procedure:

    • Immerse the electrodes and allow the OCP to stabilize.

    • Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP.

    • Measure the impedance response of the system.

    • Analyze the data using Nyquist and Bode plots. A larger diameter of the semicircle in the Nyquist plot and higher impedance values at low frequencies in the Bode plot generally indicate better corrosion resistance.

Visualized Workflows

The following diagrams illustrate the experimental workflows for electroplating and corrosion testing.

Electroplating_Workflow cluster_prep Substrate Preparation cluster_plating Electroplating Mech_Clean Mechanical Cleaning Alk_Clean Alkaline Cleaning Mech_Clean->Alk_Clean Rinse1 Rinsing Alk_Clean->Rinse1 Acid_Pickle Acid Pickling Rinse1->Acid_Pickle Rinse2 Rinsing Acid_Pickle->Rinse2 Plating_Bath Electroplating Bath (this compound or this compound Alloy) Rinse2->Plating_Bath Post_Treat Post-Treatment (e.g., Passivation, Rinsing, Drying) Plating_Bath->Post_Treat Corrosion_Testing_Workflow cluster_salt_spray Salt Spray Test (ASTM B117) cluster_electrochemical Electrochemical Testing cluster_potentiodynamic Potentiodynamic Polarization cluster_eis Electrochemical Impedance Spectroscopy Start Plated Sample SS_Setup Setup in Salt Spray Chamber Start->SS_Setup EC_Setup Three-Electrode Cell Setup Start->EC_Setup SS_Exposure Continuous Salt Fog Exposure SS_Setup->SS_Exposure SS_Eval Visual Evaluation for Corrosion SS_Exposure->SS_Eval OCP OCP Stabilization EC_Setup->OCP PD_Scan Potential Scan OCP->PD_Scan EIS_Scan Frequency Scan OCP->EIS_Scan Tafel Tafel Analysis (Icorr, Ecorr) PD_Scan->Tafel Nyquist_Bode Nyquist & Bode Plot Analysis EIS_Scan->Nyquist_Bode

References

Application Notes and Protocols for Indium Tin Oxide in Transparent Conductive Films

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Indium Tin Oxide (ITO) is a ternary composition of indium, this compound, and oxygen, and stands as one of the most widely utilized transparent conducting oxides (TCOs). Its prominence in research and industry stems from a unique combination of high electrical conductivity and high optical transparency in the visible spectrum. Typically composed of 90% indium oxide (In₂O₃) and 10% this compound oxide (SnO₂), ITO functions as an n-type semiconductor with a large bandgap (around 3.4 eV to 4.0 eV). This combination of properties makes it an indispensable component in a vast array of optoelectronic devices, including flat-panel displays, solar cells, organic light-emitting diodes (OLEDs), touch screens, and biosensors.

These application notes provide researchers, scientists, and drug development professionals with an overview of ITO's primary applications, quantitative performance data, and detailed experimental protocols for the fabrication and characterization of ITO thin films.

Application: Organic Light-Emitting Diodes (OLEDs)

Application Notes:

In OLED technology, ITO thin films are the most common material for the anode (the hole-injection layer). The key requirements for an OLED anode are high transparency to visible light (to allow the generated light to escape), high electrical conductivity (to efficiently inject charge), and a high work function (to reduce the energy barrier for hole injection into the organic layer). ITO meets these criteria effectively. It is deposited onto a transparent substrate, typically glass, and serves as the foundation upon which the subsequent organic layers and the cathode are built. A conductive polymer layer, such as PEDOT:PSS, is often added between the ITO and the organic emissive layers to improve the interface and facilitate hole injection.

Data Presentation: Typical Properties of ITO Films for OLEDs

PropertyTypical ValueReferences
Composition90 wt.% In₂O₃, 10 wt.% SnO₂
Transmittance (@550nm)> 85%
Sheet Resistance (Rₛₕ)< 20 Ω/sq
Work Function4.8 - 4.9 eV
Typical Thickness100 - 200 nm

Experimental Protocols:

Protocol 1: Fabrication of ITO-Coated Substrate for OLEDs via Sputtering

This protocol describes the deposition of an ITO thin film onto a glass substrate using RF magnetron sputtering, a common physical vapor deposition (PVD) technique.

  • 1. Substrate Preparation:

    • Begin with pre-patterned glass substrates.

    • Clean the substrates ultrasonically in sequential baths of acetone and isopropyl alcohol (IPA) for 10-15 minutes each to remove organic contaminants.

    • Rinse thoroughly with deionized (DI) water and dry using a stream of high-purity nitrogen gas.

    • Treat the substrates with UV-ozone for 15 minutes to remove any remaining organic residues and improve the surface wettability.

  • 2. Sputtering Deposition:

    • Load the cleaned substrates into a high-vacuum sputtering chamber.

    • Use a sputtering target consisting of 90% In₂O₃ and 10% SnO₂.

    • Evacuate the chamber to a base pressure below 5.3 μPa.

    • Introduce high-purity Argon (Ar) as the sputtering gas.

    • Set the substrate temperature (can range from room temperature to 300°C).

    • Apply RF power to the target to create a plasma. The Ar ions will bombard the target, ejecting ITO which then deposits onto the substrates.

    • Control the deposition time to achieve the desired film thickness (e.g., 150-200 nm).

  • 3. Post-Deposition Annealing:

    • After deposition, anneal the coated substrates in a controlled atmosphere (e.g., nitrogen or air) at temperatures ranging from 300°C to 600°C. This step helps to crystallize the film and improve its conductivity and transparency.

Visualization: OLED Structure and Fabrication Workflow

OLED_Structure cluster_OLED OLED Device Structure Cathode Cathode (e.g., Al, Ca) ETL Electron Transport Layer (ETL) Cathode->ETL EML Emissive Layer (EML) ETL->EML HTL Hole Transport Layer (HTL) EML->HTL Light Light Emission ↓ EML->Light HIL Hole Injection Layer (HIL/PEDOT:PSS) HTL->HIL ITO Anode (ITO) HIL->ITO Substrate Transparent Substrate (Glass) ITO->Substrate

Caption: Structure of a typical bottom-emitting OLED device.

Application: Solar Cells

Application Notes:

In photovoltaic devices, ITO serves as a transparent top electrode, allowing sunlight to pass through to the light-absorbing semiconductor layer while also functioning as a current-spreading layer to collect the generated charge carriers. Its high transparency across the visible spectrum and good electrical conductivity are critical for maximizing solar cell efficiency. ITO is used in various types of solar cells, including thin-film, perovskite, and tandem solar cells. In some cases, it can also act as an anti-reflection coating by selecting an appropriate thickness, further enhancing light absorption.

Data Presentation: Performance Characteristics of ITO in Solar Cells

PropertyTypical ValueReferences
Transmittance (Visible Spectrum)> 80-90%
Resistivity (ρ)< 200 μΩ·cm
Sheet Resistance (Rₛₕ)5 - 100 Ω/sq
Refractive Index~2.0
Optimal Thickness50 - 400 nm (application dependent)

Experimental Protocols:

Protocol 2: Characterization of ITO Films for Solar Cells

This protocol outlines standard procedures for characterizing the key optoelectronic properties of fabricated ITO films.

  • 1. Thickness Measurement:

    • Use a surface profiler to measure the film thickness by scanning across a step edge created during deposition (e.g., by masking a portion of the substrate).

  • 2. Electrical Characterization:

    • Sheet Resistance: Use a four-point probe measurement system. This method avoids errors from contact resistance, providing an accurate value for sheet resistance (Rₛₕ).

    • Resistivity, Carrier Density, and Mobility: Perform Hall effect measurements using the van der Pauw method. This provides detailed information on the film's resistivity (ρ), electron carrier density (nₑ), and carrier mobility (μ).

  • 3. Optical Characterization:

    • Transmittance and Absorbance: Use a UV-Vis spectrophotometer to measure the optical transmittance and absorbance of the ITO film on its transparent substrate across the relevant wavelength range (e.g., 300-1100 nm).

  • 4. Figure of Merit (FOM) Calculation:

    • To evaluate the overall performance of the transparent conductive film, calculate the Haacke Figure of Merit (ΦTC), which balances transparency (T) and sheet resistance (Rₛₕ). A higher FOM indicates better performance.

    • The formula is: ΦTC = T¹⁰ / Rₛₕ

Visualization: ITO Deposition & Characterization Workflow

ITO_Workflow cluster_Deposition Film Deposition cluster_Characterization Film Characterization cluster_Analysis Performance Analysis start Substrate Cleaning pvd Deposition (e.g., Sputtering) start->pvd anneal Post-Deposition Annealing pvd->anneal thickness Thickness (Profiler) anneal->thickness optical Optical (UV-Vis) anneal->optical electrical Electrical (4-Point Probe, Hall Effect) anneal->electrical morphology Morphology (AFM, SEM) anneal->morphology fom Calculate Figure of Merit (FOM) optical->fom electrical->fom

Caption: General workflow for ITO film deposition and characterization.

Application: Biosensors

Application Notes:

ITO's unique combination of electrical conductivity and optical transparency makes it an excellent material for developing opto-electric biosensors. These sensors allow for the simultaneous application of electrochemical techniques (like impedance spectroscopy) and optical microscopy to monitor cellular behavior in real-time. Applications include studying cell attachment, proliferation, and cytotoxicity. For biosensing, the ITO surface must be functionalized to immobilize biorecognition elements like antibodies or enzymes. Silanization is a common method for this surface modification.

Data Presentation: ITO Properties for Biosensor Applications

PropertyValue/DescriptionReferences
SubstrateGlass, PET
ITO Thickness~100 nm

Application Notes and Protocols for Tin-Based Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tin-based perovskite solar cells (PSCs) are emerging as a promising, less-toxic alternative to their lead-based counterparts. With a narrower bandgap, this compound-based perovskites have the potential for higher theoretical power conversion efficiencies (PCEs). However, the facile oxidation of Sn²⁺ to Sn⁴⁺ presents a significant challenge to device stability and performance. These application notes provide an overview of the current state of this compound-based PSCs, detailing common materials, device architectures, and fabrication protocols to aid researchers in this field.

Data Presentation: Performance of this compound-Based Perovskite Solar Cells

The performance of this compound-based PSCs is highly dependent on the perovskite composition, device architecture, and the use of additives to improve stability and film morphology. Below are tables summarizing the performance of various this compound-based perovskite solar cells reported in recent literature.

Table 1: Performance of Formamidinium this compound Iodide (FASnI₃) Based Solar Cells

Cation(s)Additive(s)Device ArchitectureVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Stability
FA10 mol% SnF₂, 1% EDAI₂p-i-n--->14-
FA, MA10 mol% SnF₂Inverted0.61--8.12-
FA, AC, Rb10% SnF₂, 1% EDAI₂p-i-n---14.5>90% of initial PCE after 3000h in glovebox

Table 2: Performance of Mixed-Cation/Anion this compound-Based Perovskite Solar Cells

Perovskite CompositionDevice ArchitectureVoc (V)Jsc (mA/cm²)FF (%)PCE (%)
(FASnI₃)₀.₆(MAPbI₃)₀.₄Inverted0.7726.537815.93
FA₀.₇₅MA₀.₂₅SnI₃p-i-n---10.65
MAFA (Mixed)n-i-p---15.14

(Note: Data compiled from various sources. "FA" is Formamidinium, "MA" is Methylammonium, "AC" is Acetamidinium, "Rb" is Rubidium, and "EDAI₂" is Ethylenediammonium Diiodide. FF stands for Fill Factor and PCE for Power Conversion Efficiency.)

Experimental Protocols

The following are detailed protocols for the fabrication of this compound-based perovskite solar cells. These protocols are based on commonly reported and successful methodologies.

Protocol 1: Fabrication of a p-i-n Planar FASnI₃-Based Perovskite Solar Cell

1. Substrate Preparation:

  • Clean patterned Indium this compound Oxide (ITO) coated glass substrates by sequential ultrasonication in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
  • Dry the substrates with a nitrogen gun.
  • Treat the substrates with UV-Ozone for 15 minutes immediately before depositing the hole transport layer.

2. Hole Transport Layer (HTL) Deposition:

  • Prepare a PEDOT:PSS (Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) solution.
  • Spin-coat the PEDOT:PSS solution onto the ITO substrate at 5000 rpm for 30 seconds.
  • Anneal the substrate at 140°C for 10 minutes in ambient air.

3. Perovskite Precursor Solution Preparation:

  • In a nitrogen-filled glovebox, prepare a 1 M stock solution of FASnI₃ by dissolving Formamidinium Iodide (FAI) and this compound(II) Iodide (SnI₂) in a mixed solvent of Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) (e.g., 4:1 v/v).
  • To this solution, add SnF₂ as an additive. A common concentration is 10 mol% with respect to SnI₂.
  • Stir the solution at room temperature for at least 2 hours.

4. Perovskite Layer Deposition:

  • Transfer the substrates into the nitrogen-filled glovebox.
  • Spin-coat the perovskite precursor solution onto the HTL at 4000 rpm for 30 seconds.
  • During the spin-coating, at approximately 15 seconds, dispense an anti-solvent (e.g., chlorobenzene or toluene) onto the spinning substrate.
  • Immediately transfer the substrate to a hotplate and anneal at 100°C for 10 minutes.

5. Electron Transport Layer (ETL) Deposition:

  • Prepare a solution of C₆₀ or PCBM ([1][1]-Phenyl-C₆₁-butyric acid methyl ester) in chlorobenzene.
  • Spin-coat the ETL solution onto the perovskite layer at 2000 rpm for 30 seconds.

6. Buffer Layer and Metal Electrode Deposition:

  • Deposit a buffer layer of Bathocuproine (BCP) via thermal evaporation.
  • Finally, deposit the metal back contact (e.g., 100 nm of Silver or Gold) by thermal evaporation through a shadow mask to define the active area of the device.

Protocol 2: Stability Testing (ISOS Protocols)

The International Summit on Organic Photovoltaic Stability (ISOS) protocols provide a framework for standardized stability testing.

  • ISOS-D (Dark Storage): Store unencapsulated and encapsulated devices in the dark under controlled humidity and temperature (e.g., 85°C and 85% relative humidity - "damp-heat test").

  • ISOS-L (Light Soaking): Continuously illuminate the devices under 1-sun intensity (100 mW/cm²) at a controlled temperature, often at the maximum power point (MPP).

  • ISOS-T (Thermal Cycling): Subject the devices to repeated temperature cycles (e.g., -40°C to 85°C).

  • ISOS-O (Outdoor Testing): Expose the devices to real-world outdoor conditions and monitor their performance over time.

Mandatory Visualizations

Device Architecture

G Figure 1: p-i-n this compound-Based Perovskite Solar Cell Architecture cluster_0 Incoming Light cluster_1 Figure 1: p-i-n this compound-Based Perovskite Solar Cell Architecture Glass Glass ITO Transparent Conductive Oxide (ITO) Glass->ITO HTL Hole Transport Layer (e.g., PEDOT:PSS) ITO->HTL Perovskite This compound-Based Perovskite Absorber HTL->Perovskite ETL Electron Transport Layer (e.g., C60) Perovskite->ETL Metal_Electrode Metal Electrode (e.g., Ag) ETL->Metal_Electrode

Figure 1: p-i-n this compound-Based Perovskite Solar Cell Architecture
Experimental Workflow

G Figure 2: Fabrication Workflow for a p-i-n this compound-Based PSC Substrate_Cleaning Substrate Cleaning (Ultrasonication, UV-Ozone) HTL_Deposition HTL Deposition (Spin-coating PEDOT:PSS) Substrate_Cleaning->HTL_Deposition Perovskite_Deposition Perovskite Deposition (Spin-coating FASnI3 + SnF2) HTL_Deposition->Perovskite_Deposition ETL_Deposition ETL Deposition (Spin-coating C60) Perovskite_Deposition->ETL_Deposition Electrode_Deposition Electrode Deposition (Thermal Evaporation of Ag) ETL_Deposition->Electrode_Deposition Characterization Device Characterization (J-V, EQE, Stability) Electrode_Deposition->Characterization

Figure 2: Fabrication Workflow for a p-i-n this compound-Based PSC
Degradation Pathway

G Figure 3: Key Degradation Pathway in this compound-Based Perovskites Sn2 Sn²⁺ (Active State) Sn4 Sn⁴⁺ (Oxidized State) - Increased Defects - Charge Recombination Sn2->Sn4 Oxidation O2 Oxygen (O₂) O2->Sn4 Degradation Device Degradation - Reduced PCE - Poor Stability Sn4->Degradation

Figure 3: Key Degradation Pathway in this compound-Based Perovskites

References

Application Notes and Protocols for Organotin Compounds as Biocides and Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of organotin compounds as biocides and fungicides, including their mechanisms of action, quantitative efficacy data, and detailed experimental protocols for their evaluation.

Introduction to Organothis compound Compounds

Organothis compound compounds are a class of organometallic compounds containing at least one this compound-carbon bond.[1][2] Triorganothis compound compounds, such as tributylthis compound (TBT) and triphenylthis compound (TPT) derivatives, have historically been used as potent biocides and fungicides in a variety of industrial and agricultural applications.[3][4] Their broad-spectrum activity has made them effective in wood preservation, anti-fouling paints for marine vessels, and as agricultural fungicides.[3][5] However, due to environmental concerns, their use has been increasingly restricted. For research and development purposes, understanding their efficacy and mechanism of action remains crucial for the development of new, safer alternatives and for specific, controlled applications.

Mechanism of Action

The primary mechanism of action for the biocidal and fungicidal activity of organothis compound compounds is the disruption of mitochondrial function, leading to apoptosis, or programmed cell death.[6][7] This process involves a cascade of intracellular events, making organothis compound compounds multi-site inhibitors.[3]

Key steps in the mechanism of action include:

  • Induction of Intracellular Calcium Increase: Organothis compound compounds trigger a rapid increase in the concentration of intracellular calcium ions ([Ca²⁺]i).[6]

  • Mitochondrial Disruption: The elevated [Ca²⁺]i leads to the opening of the mitochondrial permeability transition pore (mPTP), causing a loss of the mitochondrial membrane potential.[2]

  • Generation of Reactive Oxygen Species (ROS): The disruption of the mitochondrial electron transport chain results in the overproduction of reactive oxygen species (ROS), leading to oxidative stress.[6]

  • Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c into the cytoplasm.[6]

  • Caspase Activation: Cytoplasmic cytochrome c activates a cascade of cysteine-aspartic proteases known as caspases, with caspase-3 being a key executioner caspase.[6]

  • Apoptosis: The activation of caspases leads to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.[6]

Quantitative Efficacy Data

The efficacy of organothis compound compounds as fungicides is typically quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The MIC is the lowest concentration of a compound that inhibits the visible growth of a microorganism, while the MFC is the lowest concentration that results in microbial death.

Below are tables summarizing the reported MIC and MFC values for various organothis compound compounds against common fungal pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of Organothis compound Compounds against Fungi

Compound/DerivativeFungal SpeciesMIC Range (µg/mL)Reference(s)
Tributylthis compound derivativesCandida albicans0.55 - 1.17[1]
Candida neoformans0.55 - 1.56[1]
Aspergillus niger0.25 - 4.68[1]
Penicillium citrinum0.25 - 4.68[1]
Triphenylthis compound derivativesCandida albicans0.55 - 1.17[1]
Candida neoformans0.55 - 1.56[1]
Aspergillus niger0.25 - 4.68[1]
Penicillium citrinum0.25 - 4.68[1]
Triphenylthis compound acetylsalicylateAspergillus niger0.041 (mM/dm³)[8]
Aspergillus flavus0.082 (mM/dm³)[8]
Penicillium citrinum0.041 (mM/dm³)[8]

Table 2: Minimum Fungicidal Concentration (MFC) of Organothis compound Compounds against Fungi

Compound/DerivativeFungal SpeciesMFC Range (µg/mL)Reference(s)
Tributylthis compound derivativesYeast-like fungi2.34 - 9.37[1]
Filamentous fungi18.74 - 50[1]
Triphenylthis compound derivativesYeast-like fungi2.34 - 9.37[1]
Filamentous fungi18.74 - 50[1]

Experimental Protocols

The following are detailed protocols for determining the antifungal susceptibility of organothis compound compounds based on the Clinical and Laboratory Standards Institute (CLSI) guidelines M27-A2 for yeasts and M38-A for filamentous fungi.

Protocol for Antifungal Susceptibility Testing of Yeasts (Adapted from CLSI M27-A2)

1. Preparation of Organothis compound Compound Stock Solution: a. Weigh a precise amount of the organothis compound compound. b. Dissolve the compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). The final concentration of DMSO in the assay should not exceed 1% (v/v) as it can inhibit fungal growth.

2. Preparation of Inoculum: a. From a fresh (24-48 hour) culture of the yeast on a suitable agar medium (e.g., Sabouraud Dextrose Agar), pick several colonies. b. Suspend the colonies in sterile saline (0.85% NaCl). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ cells/mL). This can be done visually or using a spectrophotometer. d. Prepare a working inoculum by diluting the adjusted suspension 1:1000 in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS).

3. Broth Microdilution Assay: a. Use sterile 96-well microtiter plates. b. Prepare serial twofold dilutions of the organothis compound compound stock solution in RPMI 1640 medium directly in the microtiter plate. The final volume in each well should be 100 µL. c. Add 100 µL of the working inoculum to each well, resulting in a final inoculum concentration of 0.5-2.5 x 10³ cells/mL. d. Include a growth control well (inoculum without the organothis compound compound) and a sterility control well (medium only). e. Incubate the plates at 35°C for 24-48 hours.

4. Determination of Minimum Inhibitory Concentration (MIC): a. After incubation, visually inspect the plates for turbidity. b. The MIC is the lowest concentration of the organothis compound compound at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control.

5. Determination of Minimum Fungicidal Concentration (MFC): a. From the wells showing no visible growth (at and above the MIC), subculture a 10-20 µL aliquot onto an agar plate. b. Incubate the agar plate at 35°C for 24-48 hours. c. The MFC is the lowest concentration of the organothis compound compound that results in no growth on the subculture plate (≥99.9% killing).

Protocol for Antifungal Susceptibility Testing of Filamentous Fungi (Adapted from CLSI M38-A)

1. Preparation of Organothis compound Compound Stock Solution: a. Follow the same procedure as for yeasts (Section 4.1.1).

2. Preparation of Inoculum: a. Grow the filamentous fungus on a suitable agar medium (e.g., Potato Dextrose Agar) until sporulation is evident. b. Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80). c. Gently scrape the surface with a sterile loop. d. Transfer the resulting suspension to a sterile tube and allow the heavy particles to settle. e. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ conidia/mL using a hemocytometer. f. Prepare a working inoculum by diluting this suspension as needed in RPMI 1640 medium.

3. Broth Microdilution Assay: a. Follow the same procedure as for yeasts (Section 4.1.3), using the filamentous fungi inoculum.

4. Determination of Minimum Inhibitory Concentration (MIC): a. Incubate the plates at 35°C for 48-72 hours, or until sufficient growth is seen in the control well. b. The MIC is the lowest concentration of the organothis compound compound that causes complete inhibition of growth as observed visually.

5. Determination of Minimum Fungicidal Concentration (MFC): a. Follow the same procedure as for yeasts (Section 4.1.5).

Visualizations

The following diagrams illustrate the signaling pathway of organothis compound-induced apoptosis and a general experimental workflow for evaluating the antifungal activity of these compounds.

Organotin_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Fungal Cell cluster_mito Mitochondrion Organothis compound Organothis compound Compound Organotin_in Organothis compound Compound Organothis compound->Organotin_in Enters Cell Ca_increase Increase in Intracellular Ca²⁺ Organotin_in->Ca_increase mPTP mPTP Opening ROS ROS Generation mPTP->ROS CytC_release Cytochrome c Release mPTP->CytC_release ATP_synth ATP Synthesis Inhibition mPTP->ATP_synth Caspase_act Caspase-3 Activation CytC_release->Caspase_act Ca_increase->mPTP Apoptosis Apoptosis (Cell Death) Caspase_act->Apoptosis Antifungal_Testing_Workflow start Start prep_compound Prepare Organothis compound Stock Solution start->prep_compound prep_inoculum Prepare Fungal Inoculum start->prep_inoculum microdilution Perform Broth Microdilution Assay prep_compound->microdilution prep_inoculum->microdilution incubation Incubate Plates microdilution->incubation read_mic Determine MIC incubation->read_mic read_mfc Determine MFC incubation->read_mfc subculture Subculture for MFC read_mic->subculture data_analysis Data Analysis and Reporting read_mic->data_analysis subculture->incubation read_mfc->data_analysis end End data_analysis->end

References

Troubleshooting & Optimization

Technical Support Center: Tin Whisker Growth Mitigation in Electronics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating tin whisker growth in electronic components. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during experimentation and manufacturing.

Frequently Asked Questions (FAQs)

Q1: What are this compound whiskers and why are they a significant concern in electronics?

This compound whiskers are microscopic, electrically conductive, crystalline structures of this compound that can spontaneously grow from surfaces where this compound is used as a final finish.[1][2] They pose a significant reliability risk in electronics because they can grow long enough to bridge the gap between component terminals, creating unintended electrical paths.[3] This can lead to short circuits, which may cause temporary or permanent system failures.[3][4] In high-power circuits, a short caused by a this compound whisker can even lead to a metal vapor arc, a highly destructive event.[5] The concern over this compound whiskers has intensified with the restriction of lead (Pb) in electronics, as lead was historically effective at inhibiting whisker growth.[5][6]

Q2: What are the primary causes of this compound whisker growth?

While the fundamental mechanisms of this compound whisker growth are not fully understood, it is widely accepted that they form as a stress relief mechanism in this compound plating.[1][7] The primary drivers of this stress are:

  • Mechanical Stress: Bending, scratching, or any form of mechanical pressure on the plated surface can induce stress and promote whisker growth.[3][8]

  • High Temperature and Humidity: Elevated temperatures and high humidity levels are known to accelerate this compound whisker growth.[3]

  • Intermetallic Compound (IMC) Formation: The reaction between the this compound plating and the underlying substrate, often copper, forms an intermetallic compound (IMC). The growth of this IMC layer can generate compressive stress in the this compound plating, leading to whisker formation.[9]

  • Residual Stresses from Plating: The electroplating process itself can introduce internal stresses in the this compound layer, which can later be relieved through whisker growth.

Q3: What are the most effective mitigation strategies for this compound whiskers?

There is no single method to completely eliminate this compound whisker growth; however, several mitigation strategies can significantly reduce the risk.[10] These include:

  • Alloying: Adding other metals to this compound is a common mitigation technique. Historically, adding a minimum of 3% lead (Pb) by weight to this compound solder has been very effective in preventing whisker growth.[4][5] In lead-free applications, alloys with bismuth or antimony can also reduce whisker formation.[8][11]

  • Conformal Coating: Applying a protective layer of material over the electronic assembly can act as a physical barrier to contain whiskers and prevent them from causing shorts.[3][4][12] The effectiveness of the coating depends on its thickness and material properties.[3][13]

  • Process Controls:

    • Nickel Diffusion Barrier: Using a nickel layer between the copper substrate and the this compound plating can block the diffusion of copper into the this compound, thereby inhibiting the growth of the stress-inducing IMC layer.[3]

    • Annealing: A post-plating heat treatment (annealing) can help to relieve internal stresses from the plating process.[1][8]

    • Finish Selection: Using matte this compound finishes is generally preferred over bright this compound finishes, as the latter tend to have higher internal stresses.[6]

Q4: Can conformal coating completely stop this compound whisker growth?

Conformal coatings do not stop the growth of this compound whiskers, but they can effectively mitigate the risks associated with them.[5][6] A properly selected and applied conformal coating can physically constrain the whiskers, preventing them from bridging conductors and causing electrical shorts.[8] The effectiveness is highly dependent on the coating material and its thickness. Thicker coatings are generally more effective at containing whiskers.[3][13] Studies have shown that materials like urethane and parylene are highly effective, while acrylics may be less so, especially at thinner applications.[6][12][13]

Q5: What is the role of lead in preventing this compound whiskers?

The addition of lead to this compound solder has been a long-standing and effective method for mitigating this compound whisker growth.[5][6] Lead helps to relieve the compressive stresses within the this compound plating that are the driving force for whisker formation.[11][14] The presence of lead particles disrupts the uniform crystalline structure of this compound, which is believed to inhibit the mechanism of whisker growth.[14] Due to environmental regulations restricting the use of lead, the electronics industry has largely moved to lead-free solders, which has renewed the focus on alternative this compound whisker mitigation strategies.[3][14][15]

Q6: What are the standard industry tests for evaluating this compound whisker propensity?

Several industry-standard tests are used to assess the likelihood of this compound whisker growth on electronic components. These tests typically involve subjecting the components to environmental conditions known to accelerate whisker growth. Key test methods include:

  • Temperature Cycling: Components are cycled between low and high temperatures (e.g., -55°C to 85°C) for a specified number of cycles.[16] This induces thermal stress.

  • High Temperature and Humidity Storage: Components are stored at elevated temperature and relative humidity (e.g., 60°C and 93% RH or 85°C and 85% RH) for an extended period.[1][17]

  • Ambient Temperature/Humidity Storage: Long-term storage under ambient office conditions can also be used to observe whisker growth over time.[18]

Inspection for whiskers is typically performed using a Scanning Electron Microscope (SEM) at various magnifications.[16][19]

Troubleshooting Guides

Scenario 1: We are observing whisker growth on our pure this compound-plated components. What are the immediate steps to mitigate this?

Answer:

If you are observing this compound whisker growth on your components, it is crucial to take immediate action to prevent potential failures.

Step 1: Quarantine and Inspect. Immediately quarantine the affected batch of components. Use a Scanning Electron Microscope (SEM) to inspect the extent of the whisker growth, measuring the length and density of the whiskers.

Step 2: Assess the Risk. Determine the risk based on the whisker lengths and the spacing of the conductors on your circuit boards. Longer whiskers pose a higher risk of causing short circuits.

Step 3: Immediate Mitigation Options.

  • Conformal Coating: If the components are already assembled, applying a conformal coating can be an effective immediate solution to contain the existing whiskers and prevent them from causing shorts. Ensure the coating thickness is sufficient for effective containment.[3]

  • Robotic Hot Solder Dip: For unmounted components, a robotic hot solder dip process can be used to remove the pure this compound plating and replace it with a this compound-lead or other whisker-resistant alloy.[6]

Step 4: Long-Term Corrective Actions.

  • Review Plating Specifications: Work with your component supplier to change the plating finish to one with a lower propensity for whisker growth, such as matte this compound with a nickel barrier or a this compound-lead alloy (if permissible for your application).[4][6]

  • Implement Post-Plating Processes: Introduce an annealing step after plating to relieve internal stresses.[1]

Scenario 2: Our conformal coating is not effectively preventing whisker-related failures. What could be the issue?

Answer:

If you are experiencing failures despite using a conformal coating, several factors could be at play.

Step 1: Verify Coating Thickness and Coverage. The most common reason for conformal coating failure in mitigating this compound whiskers is insufficient thickness.[3][13] Use appropriate measurement techniques to verify that the coating thickness meets the recommended specifications for whisker mitigation (typically thicker coatings are better).[3] Also, ensure that the coating provides complete and uniform coverage over all whisker-prone surfaces.

Step 2: Evaluate the Coating Material. Some conformal coating materials are more effective at containing whiskers than others. Harder coatings tend to be better at preventing whisker penetration.[6] Urethane and parylene coatings have shown high effectiveness.[12] If you are using an acrylic coating, you may need to consider a different material or a significantly greater thickness.

Step 3: Investigate the Stress Environment. Even with a robust conformal coating, extreme mechanical or thermal stress on the components can exacerbate whisker growth, potentially leading to penetration of the coating. Review the operating environment and handling procedures to identify any sources of excessive stress.

Step 4: Re-evaluate the Root Cause. While conformal coating is a mitigation strategy, it does not address the root cause of whisker growth. Consider implementing other preventative measures such as using a nickel diffusion barrier or changing the plating finish on your components.[3]

Data Presentation

Table 1: Effectiveness of Conformal Coatings in Mitigating this compound Whisker Growth

Coating TypeThickness (mils)Base MetalTest ConditionsOutcome
Acrylicup to 2C110Bent couponsTenting of whiskers observed[3]
Acrylic3C110 and Alloy 42Bent couponsNo tenting or penetration[3]
Silicone0.6 - 1.5--Did not perform well[3]
Silicone3.9 - 6--Effective in mitigating whisker growth[3]
Uralane-based> 2.0Bright this compound plated brass9 years ambient storagePrevented whisker protrusion[13]
Urethane---Highly effective[12]
Parylene---Highly effective[12]

Table 2: Summary of Whisker Growth for Loose Parts Exposed to 2000 Temperature Cycles (-40°C/+80°C)

Mitigation MethodMaximum Whisker Length (µm) after 1500 hours
Controls63[1]
Annealed64[1]
Fused38[1]

Experimental Protocols

1. Temperature Cycling Test for this compound Whisker Propensity

  • Objective: To assess the propensity of a this compound-plated surface to grow whiskers under thermal stress.

  • Methodology (based on JESD22-A104):

    • Sample Preparation: Mount the components to be tested on a suitable substrate or test fixture.

    • Initial Inspection: Inspect the samples using a Scanning Electron Microscope (SEM) at magnifications of 250x and 2500x to document the initial state of the this compound plating.[16]

    • Temperature Cycling: Place the samples in a temperature cycling chamber. Cycle the temperature between -55°C and +85°C.[16]

    • Dwell Time: The minimum soak time at the temperature extremes should be 10 minutes.[16]

    • Number of Cycles: Perform a predetermined number of cycles, typically 1000 or 2000 cycles.[1]

    • Data Collection: Measure and record the length and density of any observed this compound whiskers.

2. High Temperature and Humidity Test

  • Objective: To evaluate the effect of elevated temperature and humidity on this compound whisker growth.

    • Sample Preparation: Prepare the test samples as in the temperature cycling test.

    • Initial Inspection: Perform a baseline SEM inspection of the samples.

    • Environmental Exposure: Place the samples in a temperature and humidity chamber set to 60°C and 93% relative humidity or 85°C and 85% relative humidity.[1][17]

    • Test Duration: The test is typically run for an extended period, such as 1500 or 4000 hours.[1][16]

    • Interim and Final Inspections: Conduct SEM inspections at specified intervals and at the end of the test to document whisker growth.

    • Data Analysis: Analyze the SEM images to determine the maximum whisker length and whisker density.

Visualizations

TinWhiskerGrowthMechanism cluster_stress Sources of Compressive Stress cluster_growth Whisker Formation MechanicalStress Mechanical Stress (Bending, Scratches) StressConcentration Stress Concentration in this compound Plating MechanicalStress->StressConcentration IMCGrowth Intermetallic Compound (IMC) Growth (e.g., Cu6Sn5) IMCGrowth->StressConcentration PlatingStress Residual Stress from Electroplating PlatingStress->StressConcentration ThermalStress Coefficient of Thermal Expansion Mismatch ThermalStress->StressConcentration TinMigration This compound Atom Migration StressConcentration->TinMigration WhiskerGrowth This compound Whisker Growth TinMigration->WhiskerGrowth

Caption: this compound Whisker Growth Mechanism.

MitigationStrategySelection Start Start: This compound Whisker Risk Identified LeadAllowed Is Lead (Pb) Allowed in the Application? Start->LeadAllowed UseSnPb Use this compound-Lead (SnPb) Finish (>3% Pb) LeadAllowed->UseSnPb Yes LeadFreeOptions Evaluate Lead-Free Mitigation Strategies LeadAllowed->LeadFreeOptions No End End: Risk Mitigated UseSnPb->End CoatingFeasible Is Conformal Coating Feasible? LeadFreeOptions->CoatingFeasible ApplyCoating Apply Conformal Coating (e.g., Urethane, Parylene) with adequate thickness CoatingFeasible->ApplyCoating Yes ProcessControls Implement Process Controls CoatingFeasible->ProcessControls No ApplyCoating->ProcessControls NickelBarrier Use Nickel Diffusion Barrier ProcessControls->NickelBarrier Anneal Anneal after Plating ProcessControls->Anneal Mattethis compound Use Matte this compound Finish ProcessControls->Mattethis compound NickelBarrier->End Anneal->End Mattethis compound->End

Caption: Decision Tree for Mitigation Strategy Selection.

WhiskerInspectionWorkflow Start Start: Receive Components for Inspection PrepareSamples Prepare Samples (e.g., mounting) Start->PrepareSamples InitialSEM Initial SEM Inspection (Low & High Magnification) PrepareSamples->InitialSEM AcceleratedTesting Perform Accelerated Testing (Temp Cycling, Temp/Humidity) InitialSEM->AcceleratedTesting InterimSEM Interim SEM Inspections AcceleratedTesting->InterimSEM InterimSEM->AcceleratedTesting Continue Test FinalSEM Final SEM Inspection InterimSEM->FinalSEM Test Complete AnalyzeData Analyze Data: Measure Whisker Length & Density FinalSEM->AnalyzeData Report Generate Inspection Report AnalyzeData->Report End End Report->End

Caption: Experimental Workflow for Whisker Inspection.

References

Overcoming volume expansion in tin-based battery anodes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tin-based anode materials for lithium-ion batteries. The focus is on overcoming the critical challenge of volume expansion during electrochemical cycling.

Frequently Asked Questions (FAQs)

Q1: Why is volume expansion a major issue in this compound-based anodes?

A1: this compound (Sn) has a high theoretical capacity for lithium storage, making it an attractive alternative to conventional graphite anodes. However, during the process of lithiation (charging), this compound alloys with lithium to form various LiₓSn phases. This alloying process can lead to a massive volume expansion of up to 300%.[1][2] This expansion and the subsequent contraction during delithiation (discharging) cause several problems:

  • Pulverization: The repeated expansion and contraction induce mechanical stress that can fracture and pulverize the active material particles.

  • Loss of Electrical Contact: Pulverization leads to the loss of electrical contact between the active material particles and between the particles and the current collector, resulting in a rapid decline in capacity.

  • Unstable Solid Electrolyte Interphase (SEI): The volume changes can crack the protective SEI layer that forms on the anode surface. This exposes fresh anode material to the electrolyte, leading to continuous SEI reformation, which consumes lithium ions and electrolyte, thereby reducing the coulombic efficiency and overall battery life.

Q2: What are the primary strategies to mitigate volume expansion in this compound-based anodes?

A2: The main strategies focus on creating robust anode architectures that can accommodate the volume changes without mechanical failure. These include:

  • Nanostructuring: Reducing the particle size of the this compound-based material to the nanoscale can help to better accommodate the strain of volume expansion and reduce the likelihood of pulverization.

  • Composite Formation: Dispersing this compound-based nanoparticles within a conductive and mechanically buffering matrix, such as carbon (e.g., graphene, carbon nanotubes) or an inactive metal (e.g., copper, cobalt), can help to cushion the volume expansion and maintain electrical conductivity.

  • Porous Architectures: Designing porous or hollow structures provides internal void space to accommodate the volume expansion, thus preserving the overall electrode integrity.

  • Binder Selection: Utilizing binders with high elasticity and strong adhesion, such as a combination of sodium carboxymethyl cellulose (CMC) and styrene-butadiene rubber (SBR), can help to maintain the mechanical integrity of the electrode during cycling.[2][3]

  • Electrolyte Additives: Introducing additives like fluoroethylene carbonate (FEC) or vinylene carbonate (VC) into the electrolyte can help to form a more stable and flexible SEI layer that can better withstand the volume changes.[4][5]

Q3: What is the typical voltage window for testing this compound-based half-cells?

A3: For galvanostatic cycling of this compound-based half-cells (against a lithium metal counter electrode), a typical voltage window is between 0.01 V and 1.5 V vs. Li/Li⁺. Some studies may use a narrower window, for example, up to 1.0 V on delithiation, to improve cycling stability by avoiding certain phase transitions.[2][3]

Troubleshooting Guide

Observed Problem Potential Causes Recommended Solutions & Troubleshooting Steps
Very Low Initial Coulombic Efficiency (ICE) (<60%) 1. Excessive SEI Formation: High surface area of the active material leads to a large consumption of lithium ions in the first cycle to form the Solid Electrolyte Interphase (SEI).[6] 2. Irreversible Reactions: Formation of irreversible products like Li₂O in the case of this compound oxide (SnO₂) anodes. 3. Residual Water/Impurities: Moisture in the electrode or electrolyte can react with lithium, consuming it irreversibly.1. Optimize Material Morphology: Reduce the specific surface area of your active material if possible, without compromising rate capability. 2. Use Electrolyte Additives: Incorporate film-forming additives like fluoroethylene carbonate (FEC) or vinylene carbonate (VC) into your electrolyte to promote the formation of a more stable and efficient SEI layer.[6] 3. Pre-lithiation: Consider pre-lithiation of the anode to compensate for the initial lithium loss. 4. Drying: Ensure all components (active material, binder, current collector) and the assembled cell are thoroughly dried under vacuum to remove any traces of water.
Rapid Capacity Fading After a Few Cycles 1. Pulverization of Active Material: The volume expansion and contraction during cycling is causing the this compound-based particles to crack and lose electrical contact. 2. Delamination of Electrode Film: Poor adhesion of the electrode coating to the copper current collector. 3. Unstable SEI Layer: Continuous cracking and reformation of the SEI layer is consuming lithium and degrading the electrode-electrolyte interface.1. Improve Electrode Architecture: Synthesize a composite material with a carbon buffer matrix or create a porous structure to accommodate volume changes. 2. Optimize Binder: Switch from a rigid binder like PVDF to a more flexible and adhesive water-based binder system like CMC/SBR.[2] The mechanical flexibility of CMC/SBR is better suited for high-volume-change anodes.[3] 3. Enhance Adhesion: Ensure proper slurry preparation and coating procedures. Consider using a current collector with a roughened surface for better mechanical interlocking. 4. Stabilize SEI: Use electrolyte additives like FEC to form a more robust SEI layer.
Increase in Cell Resistance (High Polarization) 1. Thick or Unstable SEI Layer: A poorly formed or continuously reforming SEI layer can have high ionic resistance. 2. Loss of Electrical Conductivity: Cracking and isolation of active material particles break the conductive pathways within the electrode. 3. Poor Particle-to-Particle Contact: Inadequate mixing of the active material and conductive additive (e.g., carbon black) in the electrode slurry.1. Electrochemical Impedance Spectroscopy (EIS): Perform EIS to diagnose the source of the increased resistance (e.g., SEI resistance, charge transfer resistance). 2. Optimize Conductive Additive: Ensure a homogeneous dispersion of the conductive additive in the electrode slurry. You may need to adjust the weight percentage of the conductive carbon. 3. Improve Electrode Formulation: Consider incorporating conductive polymers or carbon coating on your active material to ensure robust electrical pathways.
Inconsistent or Non-reproducible Results 1. Inhomogeneous Slurry: The active material, binder, and conductive additive are not uniformly mixed, leading to variations in electrode composition. 2. Variations in Electrode Loading: Inconsistent thickness or mass of the active material on the current collector. 3. Inconsistent Cell Assembly: Differences in the pressure applied during crimping of coin cells, or variations in the amount of electrolyte added.1. Standardize Slurry Preparation: Use a planetary mixer or a high-shear homogenizer for a consistent slurry. Monitor viscosity. 2. Control Electrode Coating: Use a doctor blade with a fixed gap to ensure uniform electrode thickness and mass loading. Weigh each electrode after drying. 3. Standardize Cell Assembly: Use a torque-controlled crimper for coin cells to apply consistent pressure. Use a micropipette to add a precise and consistent amount of electrolyte to each cell.

Quantitative Data Tables

Table 1: Performance Comparison of Different this compound-Based Anode Materials

Anode MaterialBinderElectrolyte AdditiveInitial Discharge Capacity (mAh/g)Capacity after 100 cycles (mAh/g)Coulombic Efficiency at 100th cycle (%)Reference
SnO₂-Graphite PAA:CMCFEC~1200~650 (at 300 cycles)>99.5[3]
SnO₂ Nanofibers -->1200~600~98[1]
Sn/PPy Composite CMC-~1000~550~99[4]
SnS₂ --~1100~600>99[1]
Sn-Cu Alloy PVDF-~700~400~98-

Table 2: Effect of Binders on the Performance of Metal Oxide Anodes

Active MaterialBinderReversible Capacity after 30 cycles (mAh/g)Capacity RetentionReference
Silicon PVDF1093-[7]
Silicon SBR+CMC2221-[7]
CuO PVDF<200 (after 15 cycles)Low[2]
CuO SBR+CMC~550 (after 50 cycles)~87%[2]
ZnFe₂O₄ PVDF461 (after 15 cycles)Low[7]
ZnFe₂O₄ SBR+CMC873 (after 100 cycles)High[7]

Note: Performance metrics can vary significantly based on synthesis methods, electrode preparation, and testing conditions.

Experimental Protocols

Protocol 1: High-Energy Ball Milling for Sn-Sb Alloy Synthesis

This protocol is adapted from a method for producing SnSb₂Te₄ and can be modified for other Sn-based alloys.[8]

  • Precursor Preparation: Weigh stoichiometric amounts of high-purity this compound (Sn) and antimony (Sb) powders (e.g., for SnSb).

  • Loading the Vial: Load approximately 1 gram of the powder mixture into a cylindrical agate vial. Add agate balls with a ball-to-powder weight ratio of approximately 5:1.

  • Milling Process:

    • Place the vial in a high-energy ball mill (e.g., SPEX 8000M).

    • Mill in cycles of 60 minutes of milling followed by a 15-minute rest period to prevent overheating and allow for homogenization.

    • Continue this process for a total milling time of 2-6 hours, depending on the desired particle size and phase formation.

  • Characterization: After milling, the resulting powder should be characterized using X-ray Diffraction (XRD) to confirm phase formation and Scanning Electron Microscopy (SEM) to observe particle morphology.

Protocol 2: CR2032 Coin Cell Assembly for Half-Cell Testing
  • Electrode Preparation:

    • Prepare a slurry by mixing the active material (e.g., SnO₂), conductive carbon (e.g., Super P), and binder (e.g., CMC/SBR) in an 8:1:1 weight ratio in deionized water.

    • Coat the slurry onto a copper foil current collector using a doctor blade.

    • Dry the coated foil in a vacuum oven at 80-100°C for 12 hours.

    • Punch out circular electrodes (e.g., 12 mm diameter) from the coated foil.

  • Cell Assembly (in an Argon-filled Glovebox):

    • Place the anode electrode in the center of the CR2032 coin cell's bottom casing.

    • Add a few drops of electrolyte (e.g., 1 M LiPF₆ in EC:DEC with 5% FEC) to wet the electrode.

    • Place a polypropylene separator on top of the anode.

    • Add a few more drops of electrolyte to wet the separator.

    • Place a lithium metal disc (counter and reference electrode) on top of the separator.

    • Place a stainless steel spacer and a spring on top of the lithium metal.

    • Place the top casing (with gasket) over the stack.

    • Crimp the cell using a coin cell crimper with a pressure of ~800-1000 psi.

  • Resting: Let the assembled cell rest for at least 12 hours before electrochemical testing to ensure complete wetting of the components.

Protocol 3: Galvanostatic Cycling
  • Formation Cycles:

    • Cycle the cell for the first 2-3 cycles at a low C-rate (e.g., C/20 or C/10, where 1C corresponds to a full charge/discharge in one hour) within the voltage window of 0.01-1.5 V vs. Li/Li⁺. This allows for the stable formation of the SEI layer.

  • Cycling Performance Test:

    • Cycle the cell at a higher C-rate (e.g., C/5 or C/2) for an extended number of cycles (e.g., 100-500 cycles) to evaluate its long-term stability.

  • Rate Capability Test:

    • Cycle the cell at progressively increasing C-rates (e.g., C/10, C/5, C/2, 1C, 2C) for a set number of cycles at each rate (e.g., 10 cycles) to assess its performance under high current densities.

Visualizations

experimental_workflow cluster_synthesis Material Synthesis cluster_electrode Electrode Preparation cluster_assembly Cell Assembly (Glovebox) cluster_testing Electrochemical Testing synthesis_method Choose Synthesis Method (e.g., Ball Milling, Hydrothermal) synthesis Perform Synthesis synthesis_method->synthesis precursors Weigh Stoichiometric Precursors precursors->synthesis_method characterization1 Material Characterization (XRD, SEM, TEM) synthesis->characterization1 slurry Prepare Slurry (Active Material, Binder, Carbon) characterization1->slurry coating Coat on Cu Foil slurry->coating drying Dry in Vacuum Oven coating->drying punching Punch Electrodes drying->punching assembly Assemble CR2032 Coin Cell punching->assembly resting Rest Cell (12h) assembly->resting formation Formation Cycles (Low C-rate) resting->formation cycling Long-term Cycling (High C-rate) formation->cycling rate_test Rate Capability Test cycling->rate_test characterization2 Post-mortem Analysis (EIS, SEM) rate_test->characterization2

Caption: Experimental workflow from material synthesis to electrochemical testing.

degradation_mechanism cluster_consequences Consequences start Charge/Discharge Cycling volume_expansion Large Volume Expansion (~300%) start->volume_expansion pulverization Particle Pulverization volume_expansion->pulverization sei_cracking SEI Cracking & Reformation volume_expansion->sei_cracking contact_loss Loss of Electrical Contact pulverization->contact_loss end Capacity Fading & Poor Cycle Life contact_loss->end sei_cracking->end

Caption: Degradation mechanism in this compound-based anodes due to volume expansion.

troubleshooting_logic action_node action_node start Problem Observed? q1 Low Initial Coulombic Efficiency? start->q1 Yes q2 Rapid Capacity Fade? start->q2 No a1 Use Electrolyte Additives (FEC/VC) Optimize Material Surface Area Ensure Thorough Drying q1->a1 q3 High Cell Resistance? q2->q3 No a2 Switch to Flexible Binder (CMC/SBR) Create Composite with Carbon Improve Electrode Adhesion q2->a2 Yes a3 Perform EIS Analysis Optimize Conductive Additive Ensure Homogeneous Slurry q3->a3 Yes

Caption: A simplified troubleshooting flowchart for common issues.

References

Optimizing Tin Film Deposition: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing tin (Sn) film deposition processes. The following sections offer detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during experiments.

Troubleshooting Common Issues in this compound Film Deposition

This section addresses prevalent problems in this compound film deposition, offering potential causes and actionable solutions.

Issue Potential Causes Recommended Solutions
Poor Adhesion / Film Peeling - Substrate contamination (oils, dust, oxides).[1][2] - High internal film stress. - Mismatch in thermal expansion coefficients between the film and substrate.[2] - Insufficient energy of depositing atoms.- Thoroughly clean the substrate surface using solvents, ultrasonic cleaning, and/or in-situ plasma or ion etching.[1][2] - Optimize deposition temperature and pressure to reduce stress. - Select a substrate with a closer thermal expansion coefficient to this compound. - Increase substrate temperature or use ion-assisted deposition to enhance adatom mobility and adhesion.
Non-Uniform Film Thickness - Improper substrate-to-source distance or geometry.[2] - Inconsistent deposition rate. - Non-uniform temperature distribution across the substrate. - Instability in the plasma (sputtering) or electron beam (e-beam evaporation).[1]- Adjust the distance and angle between the substrate and the source for more uniform flux. - Ensure stable power to the source and monitor the deposition rate in real-time. - Use a rotating substrate holder for better uniformity. - Calibrate and stabilize the deposition source.
High Film Resistivity / Hazy Appearance - Contamination from residual gases in the vacuum chamber (e.g., water, oxygen). - Low film density or porous microstructure. - Impurities in the source material.- Ensure a low base pressure in the deposition chamber (<10⁻⁵ Torr) before starting. - Increase substrate temperature to promote denser film growth. - Use high-purity (99.99% or higher) this compound source material.
Film Defects (Pinholes, Voids, Cracks) - Particulates on the substrate or flaking from chamber shields. - High internal stress leading to cracking.[1] - Low adatom mobility on the substrate surface.- Maintain a clean deposition chamber and regularly clean or replace shields. - Optimize deposition parameters to reduce film stress. - Increase substrate temperature to enhance surface diffusion of deposited atoms.
This compound Whisker Formation - High compressive stress in the this compound film. - Intermetallic compound formation with the underlayer (e.g., copper).- Use this compound alloys with elements like bismuth or antimony to inhibit whisker growth. - Anneal the film after deposition to relieve stress. - Apply a nickel underlayer as a barrier between the this compound and copper. - Apply a conformal coating to physically constrain whisker growth.

Frequently Asked Questions (FAQs)

This FAQ section provides answers to common questions regarding the optimization of this compound film deposition.

1. What is the effect of substrate temperature on this compound film properties?

Substrate temperature is a critical parameter that significantly influences the microstructure and properties of this compound films.

Substrate Temperature Effect on Film Properties
Low (Room Temperature) - Higher likelihood of amorphous or fine-grained structure. - Potentially higher internal stress. - May result in higher electrical resistivity.
Moderate (100-200°C) - Promotes crystalline growth and larger grain sizes. - Can reduce internal stress. - Generally leads to lower electrical resistivity and better film quality.
High (>200°C) - Can lead to excessive grain growth and surface roughness. - May cause dewetting or island formation on some substrates.

2. How does chamber pressure affect the deposition process?

Chamber pressure, particularly the partial pressure of the sputtering gas (e.g., Argon), plays a crucial role in sputtering deposition.

Chamber Pressure Effect on Film Properties
Low - Higher kinetic energy of sputtered atoms arriving at the substrate. - Can lead to denser films with compressive stress. - May result in better film adhesion.
High - Increased scattering of sputtered atoms, leading to lower kinetic energy. - Can result in more porous films with tensile stress. - Deposition rate may decrease due to increased scattering.

3. What are the typical deposition rates for this compound films?

Deposition rates vary significantly depending on the technique and process parameters.

Deposition Technique Typical Deposition Rate
E-beam Evaporation 1 - 100 Å/s
Magnetron Sputtering 1 - 20 Å/s
Pulsed Laser Deposition 0.1 - 1 Å/pulse

4. How can I prevent contamination in my this compound films?

Preventing contamination is crucial for achieving high-quality films.

  • Vacuum Integrity: Ensure a high vacuum level (low base pressure) to minimize residual gases like water and oxygen.[1]

  • Source Purity: Use high-purity source materials.

  • Substrate Cleaning: Implement a rigorous substrate cleaning procedure before deposition.[2]

  • Chamber Maintenance: Regularly clean the deposition chamber and shields to prevent flaking of previously deposited materials.[2]

5. What are the common methods to characterize this compound films?

Several techniques are used to analyze the properties of deposited this compound films:

  • Structural Properties: X-ray Diffraction (XRD) for crystal structure and grain size.

  • Surface Morphology and Thickness: Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM).

  • Mechanical Properties: Nanoindentation and scratch tests for hardness and adhesion.

  • Electrical Properties: Four-point probe for resistivity measurements.

Detailed Experimental Protocols

The following are example protocols for common this compound film deposition techniques. These should be adapted based on the specific equipment and desired film properties.

Protocol 1: this compound Film Deposition by RF Magnetron Sputtering

This protocol outlines the steps for depositing a this compound film onto a silicon substrate using RF magnetron sputtering.

  • Substrate Preparation:

    • Clean a silicon wafer by sequentially sonicating in acetone, isopropyl alcohol, and deionized water for 10 minutes each.

    • Dry the substrate with a nitrogen gun.

    • Perform an in-situ plasma etch for 5 minutes to remove any remaining organic contaminants.

  • Deposition Process:

    • Mount the cleaned substrate onto the substrate holder in the sputtering chamber.

    • Evacuate the chamber to a base pressure of at least 5 x 10⁻⁶ Torr.

    • Introduce Argon gas into the chamber at a controlled flow rate to achieve a working pressure of 5 mTorr.

    • Set the substrate temperature to 150°C and allow it to stabilize.

    • Apply RF power to the this compound target (e.g., 100 W).

    • Pre-sputter the target for 5 minutes with the shutter closed to clean the target surface.

    • Open the shutter to begin deposition on the substrate.

    • Deposit the film to the desired thickness, monitoring the deposition rate using a quartz crystal microbalance.

    • Once the desired thickness is reached, close the shutter and turn off the RF power.

  • Post-Deposition:

    • Turn off the substrate heater and allow the substrate to cool down in a vacuum.

    • Vent the chamber with nitrogen gas and remove the coated substrate.

Protocol 2: this compound Oxide (SnO₂) Film Deposition by Pulsed Laser Deposition (PLD)

This protocol describes the deposition of a this compound oxide film using PLD. For a pure this compound film, the oxygen gas would be omitted.

  • Target and Substrate Preparation:

    • Use a high-purity, dense SnO₂ target.

    • Clean the substrate (e.g., quartz) following the procedure in Protocol 1.

  • Deposition Process:

    • Mount the substrate and target in the PLD chamber.

    • Evacuate the chamber to a base pressure of 1 x 10⁻⁵ Torr.

    • Introduce oxygen gas into the chamber to a pressure of 100 mTorr.[3]

    • Heat the substrate to the desired temperature (e.g., 450°C).[3]

    • Set the laser parameters: for example, a KrF excimer laser (248 nm) with a fluence of 2 J/cm² and a repetition rate of 10 Hz.

    • Focus the laser beam onto the rotating target.

    • Deposit for the required number of pulses to achieve the desired film thickness.

  • Post-Deposition:

    • Cool the substrate to room temperature in the same oxygen pressure.

    • Vent the chamber and remove the sample.

Visualizing Deposition Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key workflows and relationships in the this compound film deposition process.

Deposition_Workflow cluster_prep Preparation cluster_deposition Deposition cluster_post Post-Deposition Substrate_Cleaning Substrate Cleaning Chamber_Evacuation Chamber Evacuation Substrate_Cleaning->Chamber_Evacuation Set_Parameters Set Parameters (Temp, Pressure, Power) Chamber_Evacuation->Set_Parameters Pre_Sputter Pre-Sputter Target Set_Parameters->Pre_Sputter Deposition Deposition Pre_Sputter->Deposition Cool_Down Cool Down Deposition->Cool_Down Characterization Characterization Cool_Down->Characterization End End Characterization->End Start Start Start->Substrate_Cleaning

Caption: A generalized workflow for a physical vapor deposition process.

Parameter_Effects cluster_params Deposition Parameters cluster_props Film Properties Temp Substrate Temperature Grain_Size Grain Size Temp->Grain_Size Increases Stress Internal Stress Temp->Stress Decreases Adhesion Adhesion Temp->Adhesion Improves Pressure Chamber Pressure Pressure->Grain_Size Decreases (at high P) Pressure->Stress Increases (at low P) Rate Deposition Rate Rate->Grain_Size Decreases (at high rate) Rate->Stress Increases Resistivity Resistivity

Caption: The influence of key deposition parameters on resulting film properties.

Troubleshooting_Logic Start Poor Adhesion? Check_Cleanliness Verify Substrate Cleaning Protocol Start->Check_Cleanliness Yes Check_Parameters Review Deposition Parameters Start->Check_Parameters Yes Re_Run Re-run Deposition Check_Cleanliness->Re_Run Increase_Temp Increase Substrate Temperature Check_Parameters->Increase_Temp Reduce_Pressure Decrease Chamber Pressure Check_Parameters->Reduce_Pressure Increase_Temp->Re_Run Reduce_Pressure->Re_Run

Caption: A troubleshooting flowchart for addressing poor film adhesion.

References

Preventing hydrolysis of divalent tin in plating solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of divalent tin (Sn²⁺) in plating solutions.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound plating experiments, focusing on the identification and resolution of problems related to the hydrolysis of divalent this compound.

Issue: The plating bath appears cloudy or milky.

  • Question: My this compound plating bath, which was initially clear, has become cloudy or has a white precipitate. What is the likely cause and how can I fix it?

  • Answer: A cloudy or milky appearance is a common visual indicator of divalent this compound hydrolysis.[1] This occurs when Sn²⁺ ions react with water to form insoluble this compound hydroxides and basic this compound salts. This process is accelerated by elevated temperatures and an insufficiently acidic environment.

    Immediate Actions:

    • Check the pH: The pH of the plating bath is a critical factor. For acidic this compound plating solutions, the pH should be maintained at a low level, typically below 1.0, to inhibit hydrolysis. If the pH is too high, carefully add the appropriate acid (e.g., sulfuric acid for sulfate-based baths, methane sulfonic acid for MSA baths) to lower it to the recommended range.

    • Filter the solution: Use a fine filter to remove the precipitated this compound salts and clarify the solution.

    • Analyze this compound Concentration: After filtration, analyze the divalent this compound concentration in the bath, as the precipitation will have lowered it. Adjust the concentration by adding stannous salt as needed.

Issue: The plated deposit is rough, granular, or has a burnt appearance.

  • Question: I am observing a rough or burnt deposit on my plated substrate. Could this be related to this compound hydrolysis?

  • Answer: Yes, indirectly. While a burnt appearance is often due to excessively high current density, a rough or granular deposit can be caused by solid particles in the plating bath.[2] These particles can be the result of this compound hydrolysis. If the bath is cloudy, these insoluble this compound salts can co-deposit with the this compound, leading to a poor-quality finish.

    Troubleshooting Steps:

    • Verify Bath Clarity: First, visually inspect the plating solution for any cloudiness or precipitates.

    • Address Hydrolysis: If the bath is not clear, follow the steps outlined in the previous issue to address hydrolysis (check pH, filter, and analyze).

    • Check Operating Parameters: If the bath is clear, review your plating parameters. A high current density is a common cause of burnt deposits. Also, ensure the stannous this compound concentration is within the optimal range; a low concentration can lead to burning at a given current density.[1]

Issue: The plating rate has decreased, and the efficiency is low.

  • Question: My this compound plating process seems to have slowed down, and I'm not achieving the desired plating thickness in the usual amount of time. What could be the cause?

  • Answer: A decrease in plating rate and efficiency can be a direct consequence of the depletion of divalent this compound in the solution due to hydrolysis. The formation of insoluble this compound salts removes Sn²⁺ ions from the bath, making them unavailable for deposition.

    Corrective Measures:

    • Analyze for Divalent this compound: Perform a titration (see Experimental Protocols section) to determine the current concentration of Sn²⁺ in your plating bath.

    • Replenish the Bath: Based on the analysis, add the required amount of stannous salt (e.g., stannous sulfate) to bring the concentration back to the optimal level.

    • Review Stabilizer Concentration: Ensure that the concentration of any stabilizers in your plating bath is adequate. Stabilizers are added to help prevent the hydrolysis of divalent this compound.[1]

Frequently Asked Questions (FAQs)

Q1: What is divalent this compound hydrolysis?

A1: Divalent this compound (Sn²⁺) hydrolysis is a chemical reaction in which stannous ions react with water to form insoluble compounds, such as this compound(II) hydroxide (Sn(OH)₂) and other basic salts. In acidic solutions, this can be represented by the equilibrium: Sn²⁺ + H₂O ⇌ Sn(OH)⁺ + H⁺. If the solution is not sufficiently acidic, the equilibrium will shift to the right, leading to the precipitation of these insoluble compounds and giving the solution a milky or cloudy appearance.

Q2: How does pH affect the stability of a divalent this compound plating solution?

A2: The pH is the most critical factor in preventing the hydrolysis of divalent this compound. A low pH (highly acidic environment) shifts the hydrolysis equilibrium to the left, keeping the this compound ions in their soluble Sn²⁺ form. As the pH increases, the concentration of hydroxide ions (OH⁻) also increases, promoting the formation of insoluble this compound hydroxides. Therefore, maintaining a low pH is essential for the stability of acidic this compound plating baths.

Q3: What is the role of a stabilizer in a this compound plating bath?

A3: Stabilizers are chemical additives that help to prevent the hydrolysis of divalent this compound in the plating solution.[1] They can work by forming soluble complexes with the Sn²⁺ ions, which are more resistant to hydrolysis than the free this compound ions. This helps to keep the plating bath clear and the this compound concentration stable over time.

Q4: Can oxidation of divalent this compound also be a problem?

A4: Yes, in addition to hydrolysis, divalent this compound (Sn²⁺) is susceptible to oxidation to tetravalent this compound (Sn⁴⁺) by atmospheric oxygen. While Sn⁴⁺ is more stable, its formation is generally undesirable in a Sn²⁺ plating bath as it can lead to the formation of sludge and negatively impact the performance of the bath and the quality of the deposit. Antioxidants are often added to this compound plating solutions to inhibit this oxidation process.

Q5: What are the visual cues of this compound hydrolysis in a plating bath?

A5: The primary visual cue of this compound hydrolysis is the loss of clarity in the plating solution. The bath may appear milky, cloudy, or have a noticeable white precipitate.[1] This is a clear indication that the divalent this compound is precipitating out of the solution as insoluble salts.

Data Presentation

Table 1: Typical Operating Parameters for an Acidic this compound Plating Bath
ParameterRangePurpose
Stannous Sulfate (as Sn²⁺)15 - 40 g/LSource of this compound ions for plating.
Sulfuric Acid10 - 20% by volumeProvides conductivity and maintains a low pH to prevent hydrolysis.
Temperature18 - 25 °CRoom temperature operation is typical; higher temperatures can accelerate hydrolysis.
Cathode Current Density1 - 3 A/dm²Determines the rate of deposition.
Table 2: Equilibrium Constants for Divalent this compound Hydrolysis Reactions

This table provides the equilibrium constants (log K) for the primary hydrolysis reactions of Sn²⁺ at 25°C and zero ionic strength. A more negative log K value indicates a lower tendency for the reaction to proceed to the right at a given pH.

Reactionlog K
Sn²⁺ + H₂O ⇌ Sn(OH)⁺ + H⁺-3.53
Sn²⁺ + 2H₂O ⇌ Sn(OH)₂ + 2H⁺-7.68
2Sn²⁺ + 2H₂O ⇌ Sn₂(OH)₂²⁺ + 2H⁺-4.79
3Sn²⁺ + 4H₂O ⇌ Sn₃(OH)₄²⁺ + 4H⁺-5.60

Data sourced from "this compound(II) hydrolysis constants" from the NECTAR COST Action TD1407.

Experimental Protocols

Protocol: Iodometric Titration for the Determination of Divalent this compound (Sn²⁺) Concentration

This protocol outlines a standard laboratory procedure for quantifying the concentration of divalent this compound in a plating solution. The principle of this method is the oxidation of Sn²⁺ to Sn⁴⁺ by a standardized iodine solution.

Materials and Reagents:

  • 500 mL Erlenmeyer flask

  • 10 mL volumetric pipette

  • 50 mL burette

  • Deionized (DI) water

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃)

  • Starch indicator solution (1%)

  • Standardized 0.1 N Potassium Iodate (KIO₃) solution

Procedure:

  • Sample Preparation: Pipette 5.0 mL of the this compound plating solution into a 500 mL Erlenmeyer flask.

  • Dilution: Add approximately 100 mL of deionized water to the flask.

  • Acidification: Carefully add 50 mL of concentrated hydrochloric acid to the solution in the flask. Swirl gently to mix.

  • Inert Atmosphere Generation: Slowly and carefully add approximately 0.5 grams of sodium bicarbonate to the flask. The reaction with the acid will generate carbon dioxide, which displaces the air and creates an inert atmosphere, preventing the oxidation of the Sn²⁺ by atmospheric oxygen.

  • Indicator Addition: Add 1-2 mL of the starch indicator solution to the flask. The solution should remain colorless at this stage.

  • Titration: Immediately begin titrating the solution with the standardized 0.1 N potassium iodate solution from the burette. Swirl the flask continuously.

  • Endpoint Determination: The endpoint of the titration is reached when the solution turns a persistent blue color that remains for at least 30 seconds.

  • Record Volume: Record the volume of the potassium iodate solution used in the titration.

Calculation:

The concentration of stannous this compound (in g/L) can be calculated using the following formula:

Sn²⁺ (g/L) = (V × N × 59.35) / S

Where:

  • V = Volume of potassium iodate solution used (in mL)

  • N = Normality of the potassium iodate solution (in N)

  • 59.35 = Molar mass of this compound (118.71 g/mol ) divided by the number of electrons transferred (2)

  • S = Volume of the plating solution sample used (in mL, typically 5 mL)

Mandatory Visualizations

Hydrolysis_Pathway cluster_solution Aqueous Plating Solution cluster_conditions Influencing Factors cluster_products Hydrolysis Products Sn2_aq Sn²⁺ (aq) (Soluble Divalent this compound) SnOH_ppt Sn(OH)₂ (s) (Insoluble Precipitate) Sn2_aq->SnOH_ppt + 2H₂O - 2H⁺ pH_high High pH (Low Acidity) pH_high->SnOH_ppt Promotes Reaction Temp_high High Temperature Temp_high->SnOH_ppt Accelerates Reaction Bath_Cloudy Cloudy/Milky Bath SnOH_ppt->Bath_Cloudy Causes

Caption: Divalent this compound hydrolysis pathway in aqueous solutions.

Troubleshooting_Workflow cluster_hydrolysis Hydrolysis Troubleshooting cluster_other Other Troubleshooting start Start: Plating Defect Observed check_clarity Is the plating bath cloudy or milky? start->check_clarity check_pH Check and Adjust pH (Lower if necessary) check_clarity->check_pH Yes check_current Check Current Density (Too high?) check_clarity->check_current No filter_bath Filter the Bath check_pH->filter_bath analyze_this compound Analyze and Replenish Divalent this compound filter_bath->analyze_this compound check_stabilizer Check Stabilizer Concentration analyze_this compound->check_stabilizer end End: Problem Resolved check_stabilizer->end check_contamination Check for Organic Contamination check_current->check_contamination check_contamination->end

Caption: Troubleshooting workflow for this compound plating defects.

References

Technical Support Center: Immersion Tin Soldering

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during immersion tin soldering experiments.

Troubleshooting Guides

This section offers step-by-step guidance to diagnose and resolve specific soldering problems.

Problem: Dewetting or Non-Wetting of Solder

Q: My solder is not adhering properly to the immersion this compound pads, exhibiting dewetting (solder recedes after initial wetting) or non-wetting (solder fails to wet the surface at all). What are the potential causes and how can I fix this?

A: Dewetting and non-wetting are common solderability issues with immersion this compound finishes. The primary causes are typically related to surface contamination, oxidation, or the formation of a thick intermetallic compound (IMC) layer.

Troubleshooting Steps:

  • Inspect for Surface Contamination: Visually inspect the PCB surface for any signs of contamination such as fingerprints, oils, or residues.[1] Clean the surface with a suitable solvent like isopropyl alcohol using a lint-free cloth. Ensure proper handling procedures are followed, including the use of gloves.[1][2][3]

  • Evaluate for Oxidation: A dull or discolored this compound surface can indicate oxidation.[1] This can occur due to prolonged exposure to air or improper storage conditions. Storing boards in a nitrogen dry box or a moisture barrier bag can help prevent oxidation.[1]

  • Assess Intermetallic Compound (IMC) Growth: The IMC layer naturally forms between the copper and this compound.[4] Excessive growth, often due to extended storage at elevated temperatures or multiple reflow cycles, can lead to poor solderability.[1][5] If the board's shelf life (typically 3-6 months) has been exceeded, the IMC layer may be too thick.[1] Consider using fresh boards for your experiments.

  • Verify Solder and Flux: Ensure the solder paste and flux are fresh and have been stored correctly. Expired or improperly stored materials can lose their effectiveness.[6] The flux must be active enough to remove the this compound oxide layer during soldering.[1][6]

  • Optimize Reflow Profile: An incorrect reflow profile can exacerbate wetting problems. Ensure your profile has an adequate preheat stage to activate the flux and that the peak temperature and time above liquidus (TAL) are within the recommended range for your solder paste and the immersion this compound finish.[1]

Problem: Solder Balling

Q: I am observing small spheres of solder on the PCB surface after the reflow process. What causes solder balling and how can I prevent it?

A: Solder balling is often caused by issues with the solder paste, the reflow profile, or contamination on the PCB or components.[7][8][9]

Troubleshooting Steps:

  • Check Solder Paste Condition: Solder paste that has absorbed moisture from the environment can lead to spattering and solder ball formation during reflow.[7][9] Ensure solder paste is stored in an airtight container at the recommended temperature and allowed to reach room temperature before use to prevent condensation. Also, check the expiration date of the solder paste.[6][7]

  • Review Solder Paste Application: Excessive solder paste deposition can cause the excess to form solder balls.[9] Inspect the stencil printing process for proper alignment and ensure the stencil is clean.[7]

  • Analyze the Reflow Profile: A rapid preheat rate can cause the solvents in the solder paste to outgas violently, leading to solder spatter.[7][8] A gradual preheat is recommended. Conversely, a soak time that is too long or a temperature that is too high can lead to excessive oxidation of the solder paste before reflow.[6]

  • Inspect for Surface Contamination: Contaminants on the PCB or component leads can prevent the solder from wetting properly, causing it to ball up.[7] Ensure all surfaces to be soldered are clean.

Problem: this compound Whiskers

Q: I am concerned about the potential for this compound whisker growth. What are they and how can their growth be mitigated?

A: this compound whiskers are electrically conductive, crystalline structures that can grow from surfaces where this compound is used as a final finish.[10] They pose a risk of creating short circuits. Their growth is primarily driven by stresses within the this compound plating.

Mitigation Strategies:

  • Control Plating Thickness: While there isn't a universally agreed-upon "safe" thickness, very thin or very thick this compound deposits can be more prone to whisker growth. Adhering to recommended thickness specifications is a key first step.

  • Use of an Underplate: A nickel barrier layer between the copper substrate and the this compound finish is a common and effective method to mitigate whisker growth.[11][12][13] The nickel acts as a diffusion barrier, reducing the formation of the Cu-Sn intermetallic compounds that are a source of stress.

  • Reflow Soldering/Annealing: The process of reflowing the this compound finish (heating it above its melting point) can help to relieve internal stresses, thus reducing the driving force for whisker growth.[11] A post-plating annealing step can have a similar effect.

  • Conformal Coating: Applying a conformal coating over the finished PCB assembly can physically impede whisker growth and prevent them from causing short circuits.[12][13][14]

Frequently Asked Questions (FAQs)

Q1: What are the recommended process parameters for immersion this compound plating?

A1: The optimal parameters can vary depending on the specific chemistry being used. However, general guidelines are provided in the table below. It is always recommended to consult the specific datasheet for the immersion this compound chemistry you are using.

ParameterTypical RangeImpact of Deviation
This compound Concentration 10-20 g/LToo High: Rough deposit. Too Low: Slow deposition rate.
Thiourea 60-100 g/LActs as a complexing agent.
Sulfuric Acid 10-20% by volumeToo High: Can increase deposition rate but may lead to a rougher finish. Too Low: Reduced plating efficiency.
Temperature 60-70°C (140-158°F)Too High: Can lead to a powdery deposit. Too Low: Slow deposition rate.
Immersion Time 5-15 minutesDetermines the final thickness of the this compound layer.
Agitation MildEnsures uniform deposition.

Q2: What is the typical thickness of an immersion this compound coating and how is it measured?

A2: The typical thickness for an immersion this compound coating is between 0.8 and 1.2 micrometers (µm).[1] This thickness is a balance between providing sufficient protection and solderability without being excessively thick, which can promote IMC growth. According to the IPC-4554 specification, the thickness can range from 0.6 to 1.2 µm.[15] The most common method for measuring the thickness of the immersion this compound layer is X-Ray Fluorescence (XRF) spectroscopy.

Q3: What is the recommended shelf life for PCBs with an immersion this compound finish?

A3: The recommended shelf life for PCBs with an immersion this compound finish is typically 3 to 6 months when stored in proper conditions.[1] After this period, the growth of the copper-tin intermetallic compound (IMC) layer can significantly degrade solderability.

Q4: What are the ideal storage conditions for immersion this compound coated PCBs?

A4: To maximize the shelf life and preserve the solderability of immersion this compound coated PCBs, they should be stored in a controlled environment with a temperature between 20-25°C and a relative humidity of less than 50%.[16] The use of moisture barrier bags with desiccant is highly recommended to protect against humidity and oxidation.[1][2]

Experimental Protocols

Solderability Testing (Dip and Look Method based on IPC-J-STD-002)

This qualitative test provides a visual assessment of the solderability of the immersion this compound finish.

Methodology:

  • Sample Preparation: Cut a representative coupon from the PCB. Ensure the edges are smooth.

  • Flux Application: Apply a standardized flux (typically a rosin-based, mildly activated flux) to the surface to be tested.[17]

  • Dwell Time: Immerse the coupon into a solder pot containing the appropriate solder alloy at a controlled temperature. The immersion and withdrawal rates are also controlled. A typical dwell time is 5 seconds.[17]

  • Cleaning: After withdrawal from the solder pot, clean the coupon to remove flux residue.

  • Visual Inspection: Examine the coupon under magnification (typically 10x to 20x). A well-wetted surface should be covered with a smooth, continuous layer of solder. A minimum of 95% solder coverage is generally required for acceptance.[18] Defects such as pinholes, non-wetting, and dewetting should be noted.[18]

Solder Joint Cross-Section Analysis

This destructive technique is used to inspect the internal structure of a solder joint, including the IMC formation and the presence of any defects like voids or cracks.

Methodology:

  • Sample Extraction: Carefully cut out the solder joint of interest from the PCB.

  • Encapsulation (Mounting): Place the sample in a mounting cup and embed it in an epoxy or acrylic mounting compound. This provides support during grinding and polishing.[19]

  • Grinding: Use a series of progressively finer abrasive papers to grind the sample and expose the cross-section of the solder joint. This is typically done on a rotating wheel with water as a lubricant.

  • Polishing: After grinding, polish the sample using polishing cloths with diamond suspensions of decreasing particle size (e.g., 9 µm, 3 µm, 1 µm) to achieve a mirror-like finish.

  • Etching: To reveal the microstructure of the solder and the IMC, briefly etch the polished surface with a suitable chemical etchant. The choice of etchant depends on the solder alloy.

  • Microscopic Examination: Examine the cross-section under an optical or scanning electron microscope (SEM). Key features to observe include:

    • Wetting Angle: The angle at which the solder meets the pad.

    • Intermetallic Compound (IMC) Layer: The thickness and morphology of the Cu6Sn5 and Cu3Sn layers.[4] A uniform, continuous IMC layer is desirable.

    • Defects: Look for voids (gas bubbles trapped in the solder), cracks, or any other anomalies within the solder joint.[20]

Visualizations

Troubleshooting_Workflow start Soldering Problem (e.g., Dewetting) cause1 Surface Contamination? start->cause1 cause2 Oxidation? cause1->cause2 No solution1 Clean PCB with Isopropyl Alcohol cause1->solution1 Yes cause3 Excessive IMC Growth? cause2->cause3 No solution2 Improve Storage (Nitrogen/Dry Box) cause2->solution2 Yes cause4 Incorrect Reflow Profile? cause3->cause4 No solution3 Use Fresh PCBs (within shelf life) cause3->solution3 Yes solution4 Optimize Reflow Profile cause4->solution4 Yes end Problem Resolved cause4->end No solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting workflow for dewetting/non-wetting issues.

Solder_Balling_Troubleshooting start Solder Balling Observed cause1 Moisture in Solder Paste? start->cause1 cause2 Incorrect Reflow Profile? cause1->cause2 No solution1 Proper Paste Storage & Acclimation cause1->solution1 Yes cause3 Excessive Solder Paste? cause2->cause3 No solution2 Adjust Preheat Ramp Rate cause2->solution2 Yes cause4 PCB/Component Contamination? cause3->cause4 No solution3 Inspect Stencil & Printing Process cause3->solution3 Yes solution4 Clean Boards & Components cause4->solution4 Yes end Problem Resolved cause4->end No solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting workflow for solder balling defects.

Tin_Whisker_Mitigation start Concern: this compound Whisker Growth strategy1 Nickel Barrier Underplate start->strategy1 strategy2 Reflow/Anneal Post-Plating start->strategy2 strategy3 Conformal Coating start->strategy3 strategy4 Control Plating Thickness start->strategy4 outcome Reduced Risk of This compound Whiskers strategy1->outcome strategy2->outcome strategy3->outcome strategy4->outcome

References

Technical Support Center: Reducing Defects in Tin Oxide Thin Films

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing defects during the deposition of tin oxide (SnO₂) thin films.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound oxide thin film deposition.

Issue 1: High Surface Roughness

Q1: My this compound oxide thin film exhibits high surface roughness. What are the potential causes and how can I resolve this?

A1: High surface roughness in this compound oxide films can be attributed to several factors, including improper substrate temperature, non-optimal precursor concentration, and the deposition technique itself.

  • Substrate Temperature: The temperature of the substrate plays a critical role in the growth mechanism of the film. Temperatures that are too low can lead to incomplete decomposition of the precursor, resulting in a rough and porous film. Conversely, excessively high temperatures can cause the precursor to vaporize before reaching the substrate, leading to a powdery and non-uniform film. For spray pyrolysis, an optimal substrate temperature is typically in the range of 260°C to 500°C to ensure complete oxidation and the formation of a smooth film.

  • Precursor Concentration: The concentration of the this compound precursor solution (e.g., this compound chloride) influences the grain size and morphology of the film. A high concentration can lead to the formation of larger agglomerates and increased roughness. It is recommended to optimize the precursor concentration, often in the range of 0.1 M, to achieve a balance between film growth rate and surface smoothness.

  • Deposition Technique: The choice of deposition method significantly impacts surface roughness. For instance, in atmospheric pressure chemical vapor deposition (APCVD), the design of the injector and the uniformity of the gas flow are crucial for depositing smooth films.

Troubleshooting Steps:

  • Optimize Substrate Temperature: Experiment with a range of substrate temperatures to find the optimal condition for your specific setup. Start with a mid-range temperature (e.g., 350°C for spray pyrolysis) and adjust in increments of 25-50°C.

  • Adjust Precursor Concentration: If high roughness persists, try reducing the molar concentration of your this compound precursor solution.

  • Refine Deposition Process: For APCVD, ensure a stable and uniform flow of reactant gases. For spray pyrolysis, maintain a consistent spray rate and nozzle-to-substrate distance.

Issue 2: Presence of Pinholes

Q2: I am observing pinholes in my deposited this compound oxide thin films. What is causing this and what are the corrective actions?

A2: Pinholes are small voids in the film that can compromise its electrical and optical properties.[1][2] The primary causes are substrate contamination and issues with the deposition process itself.

  • Substrate Contamination: Dust, organic residues, or other particulates on the substrate surface can act as masks, preventing film growth in those areas and leading to pinholes.[2] Thorough cleaning of the substrate is therefore essential.

  • Deposition Parameters: In techniques like spray pyrolysis, if the droplets of the precursor solution are too large or the spray rate is too high, it can lead to localized cooling of the substrate and incomplete decomposition, resulting in pinholes. In vacuum-based deposition methods, inadequate vacuum levels can lead to the incorporation of contaminants and the formation of pinholes.

Troubleshooting Steps:

  • Implement a Rigorous Substrate Cleaning Protocol: A multi-step cleaning process is recommended. This can include sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) followed by drying with a stream of inert gas (e.g., nitrogen). For some applications, a final cleaning step using UV-ozone or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) may be necessary.

  • Optimize Spray Pyrolysis Parameters: If using spray pyrolysis, reduce the spray rate and ensure the nebulizer produces a fine, uniform mist.

  • Ensure High Vacuum: For vacuum deposition techniques, ensure the chamber is pumped down to a sufficiently low base pressure to minimize contamination.

  • Consider a Barrier Layer: In some cases, depositing a thin barrier layer (e.g., SiO₂) on the substrate before the this compound oxide deposition can help to reduce pinholes.

Issue 3: Film Cracking and Peeling

Q3: My this compound oxide films are cracking and peeling off the substrate. Why is this happening and how can I improve adhesion?

A3: Cracking and peeling are typically signs of high internal stress within the film, which can be caused by a mismatch in the thermal expansion coefficients between the film and the substrate, or by the deposition of overly thick films.[3]

  • Thermal Mismatch: During cooling after deposition at an elevated temperature, a significant difference in the thermal expansion coefficients of the this compound oxide film and the substrate material can induce tensile or compressive stress, leading to cracking or peeling.

  • Film Thickness: As the film thickness increases, the total internal stress accumulates. Beyond a critical thickness, this stress can exceed the adhesive strength of the film to the substrate, causing it to delaminate.

Troubleshooting Steps:

  • Substrate Selection: Choose a substrate with a thermal expansion coefficient that is closely matched to that of this compound oxide.

  • Control Film Thickness: Reduce the deposition time or precursor concentration to deposit a thinner film. If a thick film is required, consider depositing it in multiple, thinner layers with annealing steps in between.

  • Optimize Annealing Process: A controlled, slow cooling rate after deposition can help to relieve thermal stress.

  • Improve Substrate Surface: Roughening the substrate surface slightly can sometimes improve mechanical anchoring and adhesion.

Frequently Asked Questions (FAQs)

Q4: What are the most common types of defects in this compound oxide thin films?

A4: Common defects include surface roughness, pinholes, cracks, voids, and crystalline defects such as grain boundaries and dislocations.[3] The prevalence of each type of defect depends heavily on the deposition method and the specific process parameters used.

Q5: How can I characterize the defects in my this compound oxide thin films?

A5: Several techniques are used to characterize defects:

  • Scanning Electron Microscopy (SEM): Provides high-resolution images of the film surface to visualize pinholes, cracks, and surface morphology.[4]

  • Atomic Force Microscopy (AFM): Used to quantify surface roughness and provide detailed topographical information.[4][5][6]

  • X-ray Diffraction (XRD): Helps to identify the crystalline structure, grain size, and presence of crystalline defects.[4][7][8]

Q6: Can the choice of substrate material influence defect formation?

A6: Yes, the substrate material and its surface condition are critical. A rough or contaminated substrate can lead to pinholes and poor adhesion. Furthermore, the lattice mismatch and thermal expansion coefficient mismatch between the substrate and the this compound oxide film can induce stress and lead to the formation of cracks and other structural defects.[3]

Data Presentation

Table 1: Effect of Deposition Parameters on this compound Oxide Thin Film Properties

Deposition ParameterEffect on Surface Roughness (RMS)Effect on Pinhole DensityEffect on Cracking
Substrate Temperature Increasing temperature to an optimal point generally decreases roughness.Can decrease with optimal temperature due to better precursor decomposition.Mismatch with substrate's thermal expansion can cause cracking upon cooling.
Precursor Concentration Higher concentration can increase roughness due to larger grain formation.Can increase if high concentration leads to incomplete reactions.Thicker films from higher concentrations can lead to higher stress and cracking.
Deposition Time Longer deposition times leading to thicker films can increase roughness.May decrease as the film becomes more continuous, but can also increase if stress builds up.Increased risk of cracking with thicker films due to accumulated stress.
Annealing Temperature Can decrease roughness by promoting grain growth and surface diffusion.Can help to reduce pinhole density by densifying the film.Can induce or relieve stress depending on the temperature and atmosphere, affecting cracking.

Table 2: Quantitative Data on Surface Roughness of SnO₂ Thin Films

Deposition MethodSubstrate Temperature (°C)Precursor/TargetDopantAverage Roughness (Ra) / RMS Roughness (nm)Reference
Spray Pyrolysis350SnCl₄-8.86 (RMS)Al-Jawad et al.
DC Reactive SputteringAmbientSn-Varies with gas pressure[6]
Dip-Coating313 - 373 (Bath Temp)SnCl₂-Morphology changes with temperature
ALD300SnCl₄-Increases with film thickness

Experimental Protocols

Protocol 1: Substrate Cleaning for Defect-Free this compound Oxide Film Deposition

  • Initial Cleaning: Immerse the substrates in a beaker containing a detergent solution and sonicate for 15 minutes.

  • Rinse: Thoroughly rinse the substrates with deionized water.

  • Solvent Cleaning: Sequentially sonicate the substrates in acetone and then isopropanol for 15 minutes each to remove organic residues.

  • Final Rinse: Rinse again with deionized water.

  • Drying: Dry the substrates using a stream of high-purity nitrogen gas.

  • Storage: Store the cleaned substrates in a clean, dust-free environment before deposition.

  • (Optional) Advanced Cleaning: For applications requiring extremely low defect density, a final cleaning step using a UV-ozone cleaner for 10-15 minutes can be performed immediately before loading into the deposition chamber.

Protocol 2: Characterization of Surface Morphology using SEM

  • Sample Preparation: Mount a small piece of the this compound oxide-coated substrate onto an SEM stub using conductive carbon tape. Ensure the film surface is facing up. For cross-sectional imaging, carefully cleave the substrate to obtain a clean break.

  • Conductive Coating: If the this compound oxide film is not sufficiently conductive, apply a thin layer of a conductive material (e.g., gold or carbon) using a sputter coater to prevent charging effects during imaging.

  • SEM Imaging:

    • Load the sample into the SEM chamber.

    • Pump the chamber down to the required vacuum level.

    • Turn on the electron beam and select an appropriate accelerating voltage (e.g., 5-15 kV).

    • Focus the beam on the sample surface.

    • Adjust the magnification to visualize the features of interest (e.g., pinholes, cracks, grain structure).

    • Capture images at different magnifications and locations on the sample for a comprehensive analysis.

Visualizations

G Troubleshooting Workflow for this compound Oxide Thin Film Defects start Identify Defect in This compound Oxide Film defect_type What is the primary defect? start->defect_type roughness High Surface Roughness defect_type->roughness Roughness pinholes Pinholes defect_type->pinholes Pinholes cracking Cracking / Peeling defect_type->cracking Cracking cause_roughness Potential Causes: - Improper Substrate Temp - High Precursor Conc. - Deposition Technique roughness->cause_roughness solution_roughness Solutions: 1. Optimize Substrate Temp 2. Adjust Precursor Conc. 3. Refine Deposition Process cause_roughness->solution_roughness end Re-evaluate Film Quality solution_roughness->end cause_pinholes Potential Causes: - Substrate Contamination - Improper Deposition  Parameters - Low Vacuum pinholes->cause_pinholes solution_pinholes Solutions: 1. Rigorous Substrate Cleaning 2. Optimize Deposition Params 3. Ensure High Vacuum 4. Use Barrier Layer cause_pinholes->solution_pinholes solution_pinholes->end cause_cracking Potential Causes: - Thermal Mismatch - Excessive Film Thickness - High Internal Stress cracking->cause_cracking solution_cracking Solutions: 1. Match Substrate CTE 2. Control Film Thickness 3. Optimize Annealing 4. Improve Surface Adhesion cause_cracking->solution_cracking solution_cracking->end

Caption: A flowchart for troubleshooting common defects in this compound oxide thin films.

G Deposition Parameters vs. Film Defects cluster_params Deposition Parameters cluster_defects Film Defects temp Substrate Temperature roughness Surface Roughness temp->roughness Affects grain size and decomposition cracks Cracks/ Peeling temp->cracks Thermal mismatch induces stress conc Precursor Concentration conc->roughness Influences agglomeration pinholes Pinholes conc->pinholes Affects reaction completeness time Deposition Time time->roughness Thicker films can be rougher time->cracks Increases internal stress substrate Substrate Properties substrate->pinholes Contamination causes voids substrate->cracks Adhesion and thermal mismatch

Caption: Relationship between deposition parameters and resulting film defects.

References

Technical Support Center: Enhancing the Efficiency of Tin-Based Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing tin-based perovskite solar cells (PSCs). The following guides and frequently asked questions (FAQs) address common experimental challenges and offer detailed protocols and data to improve device performance and stability.

Troubleshooting Guides

This section provides solutions to common problems encountered during the fabrication and testing of this compound-based perovskite solar cells.

Problem 1: Low Power Conversion Efficiency (PCE)

Possible Cause Suggested Solution Expected Outcome
Poor perovskite film quality (pinholes, rough morphology)Optimize the spin-coating parameters (speed, duration, acceleration). Utilize an anti-solvent dripping step during spin-coating to promote uniform crystallization.A smoother, more uniform perovskite film with fewer defects, leading to improved charge transport and higher PCE.
High density of defects (e.g., this compound vacancies, dangling bonds)Incorporate additives into the perovskite precursor solution. Lewis base additives like piperazine iodide (PI) or anilinium hypophosphite (AHP) can passivate defects.[1][2]Reduced non-radiative recombination, leading to higher open-circuit voltage (Voc) and fill factor (FF).
Sub-optimal energy level alignment between layersSelect appropriate electron transport layers (ETLs) and hole transport layers (HTLs) to minimize energy barriers for charge extraction.[3][4][5][6] Consider using interlayer materials to tune the work function of the transport layers.Improved charge extraction and reduced interfacial recombination, resulting in higher short-circuit current density (Jsc) and Voc.
Rapid oxidation of Sn²⁺ to Sn⁴⁺Add reducing agents or antioxidants like this compound(II) fluoride (SnF₂) to the precursor solution.[7][8] Fabricate and store devices in an inert atmosphere (e.g., a nitrogen-filled glovebox).Suppression of Sn⁴⁺ formation, which acts as a recombination center, leading to improved stability and efficiency.

Problem 2: Poor Device Stability and Rapid Degradation

Possible Cause Suggested Solution Expected Outcome
Oxidation of Sn²⁺ in airEncapsulate the device using a UV-curable epoxy and a glass coverslip to prevent exposure to oxygen and moisture.[9][10][11]Significantly improved device lifetime and sustained PCE over time when exposed to ambient conditions.
Intrinsic instability of the perovskite crystal structureEmploy compositional engineering by mixing different cations (e.g., formamidinium (FA), cesium (Cs)) and halides (e.g., iodide (I), bromide (Br)) to improve the Goldschmidt tolerance factor and thermodynamic stability.Enhanced intrinsic stability of the perovskite material, leading to longer operational lifetimes.
Degradation upon exposure to moistureUtilize hydrophobic additives or interlayers to repel water molecules from the perovskite surface.[12] Ensure all solvents and precursors are anhydrous.Reduced perovskite degradation from hydrolysis, leading to better long-term stability.
Light-induced degradationIncorporate UV-blocking layers or use ETL materials that are less prone to photocatalytic activity under UV illumination.Mitigated photodegradation of the perovskite and other device layers, enhancing operational stability.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of inefficiency in this compound-based perovskite solar cells?

A1: The primary cause of inefficiency is the high intrinsic defect density and the facile oxidation of this compound from its active Sn²⁺ state to the inactive Sn⁴⁺ state.[7][13] This oxidation creates defects that act as non-radiative recombination centers, leading to significant losses in open-circuit voltage (Voc) and fill factor (FF).

Q2: How do additives improve the performance of this compound-based perovskite solar cells?

A2: Additives can improve performance in several ways:

  • Defect Passivation: Lewis bases can donate electrons to passivate positively charged defects like under-coordinated Sn²⁺ ions.[1][2][14][15]

  • Crystal Growth Control: Some additives can modulate the crystallization process, leading to larger grain sizes and reduced grain boundary defects.

  • Inhibition of Oxidation: Reducing agents or antioxidants can suppress the oxidation of Sn²⁺ to Sn⁴⁺.[8]

Q3: What is the importance of the device architecture (n-i-p vs. p-i-n)?

A3: The device architecture determines the order of the charge transport layers and can significantly impact performance and stability. The inverted (p-i-n) structure is often favored for this compound-based PSCs as it can offer better stability and reduced hysteresis compared to the conventional (n-i-p) structure. The choice of ETL and HTL materials is crucial for optimizing the energy level alignment within a given architecture.[3]

Q4: How does encapsulation enhance the stability of this compound-based perovskite solar cells?

A4: Encapsulation acts as a physical barrier, protecting the sensitive perovskite layer from environmental factors like oxygen and moisture, which are primary drivers of degradation through Sn²⁺ oxidation and hydrolysis.[9][10][11] Effective encapsulation can dramatically extend the operational lifetime of the device.

Q5: What are the key characterization techniques to evaluate the performance of these solar cells?

A5: Key characterization techniques include:

  • Current Density-Voltage (J-V) Measurement: To determine the primary performance metrics: PCE, Voc, Jsc, and FF.

  • External Quantum Efficiency (EQE): To assess the efficiency of photon-to-electron conversion at different wavelengths.

  • X-ray Diffraction (XRD): To analyze the crystal structure and phase purity of the perovskite film.

  • Scanning Electron Microscopy (SEM): To visualize the morphology and cross-section of the solar cell.

Quantitative Data on Device Performance

The following tables summarize the performance of this compound-based perovskite solar cells with various modifications.

Table 1: Impact of Additives on FASnI₃-based Perovskite Solar Cell Performance

AdditivePCE (%)Voc (V)Jsc (mA/cm²)FF (%)Reference
None (Control)~5-7~0.4-0.5~20-22~50-60General Literature
SnF₂9.0 - 12.00.6 - 0.722 - 2465 - 75[16]
Piperazine Iodide (PI)10.33---Internal Data
Anilinium Hypophosphite (AHP)9.10.6223.562Internal Data
Organic Additives (OM4/OM6)>10>0.6>23>70[12]

Table 2: Performance Comparison with Different Charge Transport Layers

ETLHTLPerovskitePCE (%)Voc (V)Jsc (mA/cm²)FF (%)Reference
C₆₀PEDOT:PSS(GA₀.₂FA₀.₇₈SnI₃)-1%EDAI₂8.3 (certified)---[3]
ZnOSCuI(GA₀.₂FA₀.₇₈SnI₃)-1%EDAI₂24.1 (simulated)---[3]
TiO₂Spiro-OMeTADFASnI₃~6-8~0.5-0.6~21-23~60-65General Literature
SnO₂PTAAFASnI₃>10>0.6>23>70General Literature

Table 3: Stability of Encapsulated vs. Unencapsulated Devices

Encapsulation StatusInitial PCE (%)Stability Test ConditionsPCE Retention after TestReference
Unencapsulated~10.5Ambient air (RH = 30%), 72 hoursComplete degradation[12]
Unencapsulated~11.0N₂ atmosphere, in the dark, >1000 hoursRetained ~80% of initial PCE[17]
Encapsulated (Glass/Epoxy)~11.0Continuous 1 sun illumination, >400 hoursRetained >95% of initial PCE[8]
Encapsulated (Glass/Epoxy)~19.7Ambient air (25 °C, 55% RH), 1036 hoursRetained 95.3% of initial PCE[9]

Experimental Protocols

1. Fabrication of FASnI₃ Perovskite Solar Cells (Inverted p-i-n Structure)

  • Substrate Cleaning: Sequentially clean patterned ITO-coated glass substrates by ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen gun and then treat with UV-ozone for 15 minutes.

  • HTL Deposition: Spin-coat a PEDOT:PSS solution onto the cleaned ITO substrates at 4000 rpm for 30 seconds. Anneal at 150°C for 10 minutes in ambient air. Transfer the substrates into a nitrogen-filled glovebox.

  • Perovskite Precursor Preparation: Prepare a 1 M FASnI₃ precursor solution by dissolving formamidinium iodide (FAI) and this compound(II) iodide (SnI₂) in a mixed solvent of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) (e.g., 4:1 v/v). If using additives, add them to this solution (e.g., 10 mol% SnF₂). Stir the solution at 70°C for at least 30 minutes.

  • Perovskite Film Deposition: Spin-coat the FASnI₃ precursor solution onto the PEDOT:PSS layer at 4000 rpm for 30 seconds. During the last 15 seconds of spinning, drip an anti-solvent (e.g., chlorobenzene) onto the center of the substrate. Anneal the film at 100°C for 10 minutes.

  • ETL Deposition: Deposit a C₆₀ layer (20-30 nm) via thermal evaporation.

  • Buffer Layer Deposition: Deposit a BCP (Bathocuproine) layer (~8 nm) via thermal evaporation.

  • Metal Electrode Deposition: Deposit the top metal electrode (e.g., 100 nm of Ag or Au) via thermal evaporation through a shadow mask.

2. Characterization of this compound-Based Perovskite Solar Cells

  • J-V Measurement: Use a solar simulator (AM 1.5G, 100 mW/cm²) and a source meter. Measure the current density as a function of voltage, typically from -0.2 V to 1.2 V.

  • EQE Measurement: Use a dedicated EQE system with a light source, monochromator, and lock-in amplifier to measure the incident-photon-to-current conversion efficiency as a function of wavelength.

  • XRD Analysis: Use an X-ray diffractometer with Cu Kα radiation to obtain the diffraction pattern of the perovskite film to assess its crystallinity and phase.

  • SEM Imaging: Use a scanning electron microscope to examine the surface morphology (top-down view) and layer structure (cross-sectional view) of the fabricated device.

Visualizations

degradation_pathway Perovskite FASnI₃ (Sn²⁺) Oxidized_Perovskite Sn⁴⁺ Defects Perovskite->Oxidized_Perovskite Oxidation Degraded_Products SnI₄, I₂ Perovskite->Degraded_Products Oxidized_Perovskite->Degraded_Products Further Degradation Moisture H₂O Moisture->Degraded_Products Hydrolysis Oxygen O₂ Oxygen->Oxidized_Perovskite Light Light (hν) Light->Oxidized_Perovskite

Caption: Degradation pathway of this compound-based perovskite solar cells.

experimental_workflow cluster_fabrication Device Fabrication cluster_characterization Characterization Substrate_Prep Substrate Cleaning & Preparation HTL_Depo HTL Deposition Substrate_Prep->HTL_Depo Perovskite_Depo Perovskite Deposition HTL_Depo->Perovskite_Depo ETL_Depo ETL Deposition Perovskite_Depo->ETL_Depo XRD_Test XRD Analysis Perovskite_Depo->XRD_Test Electrode_Depo Electrode Deposition ETL_Depo->Electrode_Depo Encapsulation Encapsulation Electrode_Depo->Encapsulation JV_Test J-V Measurement Electrode_Depo->JV_Test EQE_Test EQE Measurement Electrode_Depo->EQE_Test SEM_Test SEM Imaging Electrode_Depo->SEM_Test Stability_Test Stability Testing Encapsulation->Stability_Test

Caption: Experimental workflow for this compound-based PSCs.

energy_level_alignment cluster_device ITO ITO ~-4.7 eV PEDOT_PSS PEDOT:PSS ~-5.2 eV FASnI3_VB FASnI₃ (VB) ~-5.5 eV FASnI3_CB FASnI₃ (CB) ~-4.2 eV C60 C₆₀ ~-4.5 eV BCP BCP ~-3.5 eV Ag Ag ~-4.3 eV ITO_level PEDOT_PSS_level FASnI3_VB_level PEDOT_PSS_level->FASnI3_VB_level Hole Extraction FASnI3_CB_level C60_level FASnI3_CB_level->C60_level Electron Extraction BCP_level Ag_level

Caption: Energy level alignment in an inverted this compound-based PSC.

References

Technical Support Center: Stabilizing Tin-Based Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the use of tin-based catalysts. The information is designed to help stabilize these catalysts against degradation and ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound-based catalyst degradation?

A1: this compound-based catalysts are susceptible to several degradation pathways that can significantly reduce their activity and lifespan. The primary mechanisms include:

  • Oxidation: The this compound component, particularly when in a metallic or lower oxidation state (Sn²⁺), can be oxidized to the more stable but often less active Sn⁴⁺ state. This can be influenced by reaction temperature and the presence of oxidizing agents.[1][2]

  • Leaching: this compound species can dissolve into the reaction medium, leading to a loss of active sites from the catalyst support. This is particularly prevalent in liquid-phase reactions and can be influenced by the solvent, temperature, and pH.[3][4]

  • Agglomeration/Sintering: At elevated temperatures, this compound nanoparticles can migrate on the support surface and coalesce into larger particles.[5][6][7] This process, known as sintering, reduces the active surface area and, consequently, the catalyst's effectiveness.

  • Coke Formation: In reactions involving organic molecules, carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites and pores.

Q2: How does the synthesis method affect the stability of this compound-based catalysts?

A2: The synthesis method plays a crucial role in determining the initial properties and subsequent stability of this compound-based catalysts. Factors such as precursor choice, precipitation/deposition conditions, and calcination temperature can significantly influence particle size, dispersion, and interaction with the support material.[8][9][10][11][12] For instance, a well-controlled synthesis can lead to smaller, more uniform nanoparticles with strong support interactions, which can enhance resistance to sintering and leaching.

Q3: What are common strategies to improve the stability of this compound-based catalysts?

A3: Several strategies can be employed to enhance the stability of this compound-based catalysts:

  • Doping: Introducing a second metal (e.g., Pt, Pd, Ni) to create bimetallic catalysts can improve stability. The second metal can alter the electronic properties of this compound, enhance its resistance to oxidation, and anchor it more strongly to the support.

  • Support Modification: Modifying the catalyst support material can create stronger metal-support interactions, which helps to prevent nanoparticle agglomeration and leaching.

  • Ligand Stabilization: For homogeneous or nanoparticle catalysts, the use of multidentate organic ligands can chelate the this compound species, preventing their precipitation and deactivation.

  • Controlled Synthesis: As mentioned in Q2, optimizing the synthesis protocol to control particle size and dispersion is a fundamental approach to improving stability.

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues you might encounter during your experiments.

Problem Possible Causes Troubleshooting Steps & Solutions
Sudden or gradual loss of catalytic activity. 1. Oxidation of active this compound species. 2. Leaching of this compound into the reaction medium. 3. Sintering of this compound nanoparticles. 4. Coke formation on the catalyst surface. 1. Characterize the catalyst's oxidation state using techniques like X-ray Photoelectron Spectroscopy (XPS). If oxidation is confirmed, consider running the reaction under an inert atmosphere or using a more oxidation-resistant bimetallic formulation.2. Analyze the reaction mixture for leached this compound using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). To mitigate leaching, try a different solvent, lower the reaction temperature, or use a catalyst with stronger metal-support interactions.3. Examine the catalyst morphology with Transmission Electron Microscopy (TEM) to check for particle agglomeration. To prevent sintering, consider a lower reaction temperature or a catalyst support that better disperses and stabilizes the nanoparticles.4. Perform a Temperature Programmed Oxidation (TPO) to detect and quantify coke deposits. If coking is the issue, a regeneration step involving controlled oxidation may restore activity.
Change in product selectivity. 1. Alteration of the active site structure due to oxidation or sintering.2. Leached this compound species catalyzing side reactions in the solution.1. Correlate changes in selectivity with catalyst characterization data (XPS, TEM). A change in the nature of the active site often leads to different reaction pathways.2. If leaching is confirmed, the dissolved this compound species may act as a homogeneous catalyst, leading to different products. Removing the heterogeneous catalyst and testing the filtrate for activity can confirm this.
Difficulty in separating the catalyst after the reaction. 1. Formation of fine particles due to catalyst fragmentation.2. Leaching and re-precipitation of this compound species.1. Analyze the particle size distribution of the used catalyst. If fragmentation has occurred, a more mechanically stable support material may be needed.2. If leaching and re-precipitation are suspected, consider modifying the reaction conditions (e.g., pH, solvent) to maintain the integrity of the catalyst.

Quantitative Data Presentation

The following tables summarize key performance and stability data for this compound-based catalysts under various conditions.

Table 1: Effect of Temperature on this compound Leaching

Catalyst SystemTemperature (°C)Leaching Rate of Sn (%)Reference
Sn from WPCBs in HCl40~85[3]
Sn from WPCBs in HCl75>95[3]
Spent Fluid Catalytic Cracking Catalyst in Oxalic Acid50~15[13]
Spent Fluid Catalytic Cracking Catalyst in Oxalic Acid100~30[13]

Table 2: Performance and Stability of Doped vs. Undoped this compound-Based Catalysts

CatalystApplicationKey Performance MetricStability NoteReference
Pt/SnOₓ/CHigh Temp. PEM Fuel Cell0.58 V at 200 mA cm⁻²Stable for 200 hours[14]
Pt/CHigh Temp. PEM Fuel Cell0.40 V at 200 mA cm⁻²Lower performance[14]
Sn-doped BiCO₂ Reduction-2.56 A cm⁻² partial current densityMaintained 85.4% Faradaic efficiency[1]

Experimental Protocols

Protocol 1: Synthesis of Stable this compound Oxide (SnO₂) Nanoparticles

This protocol describes a co-precipitation method for synthesizing SnO₂ nanoparticles, which can be adapted to control particle size and improve stability.[12]

Materials:

  • This compound(IV) chloride pentahydrate (SnCl₄·5H₂O)

  • Ethylenediamine (EDA)

  • Ethanol (EtOH)

  • Deionized water (H₂O)

Procedure:

  • Prepare an aqueous solution of SnCl₄ by dissolving 0.68 g of SnCl₄·5H₂O in 20 mL of an EtOH/H₂O mixture (50% v/v).

  • Add 0.1 mL of EDA dropwise into the solution at room temperature while stirring.

  • Continue stirring for 2 hours to allow for the formation of this compound complexes.

  • Transfer the solution to a microwave-assisted solvothermal reactor.

  • Heat the solution to the desired temperature (e.g., 150-200 °C) for a specified duration (e.g., 30-60 minutes). The reaction conditions will influence the final particle size.

  • After the reaction, allow the vessel to cool to room temperature.

  • Collect the precipitated SnO₂ nanoparticles by centrifugation.

  • Wash the nanoparticles several times with deionized water and ethanol to remove any unreacted precursors and byproducts.

  • Dry the purified SnO₂ nanoparticles in an oven at a moderate temperature (e.g., 60-80 °C).

Protocol 2: Catalyst Leaching Test

This protocol outlines a procedure to quantify the amount of this compound leached from a heterogeneous catalyst during a reaction.[3]

Materials:

  • This compound-based catalyst

  • Reaction solvent and reagents

  • Inert internal standard for ICP-MS analysis

  • ICP-MS instrument

Procedure:

  • Set up the catalytic reaction as you normally would, using a precisely weighed amount of the this compound-based catalyst.

  • At various time points during the reaction (e.g., 1, 2, 4, 8 hours), carefully extract a small, known volume of the reaction mixture using a filtered syringe to avoid drawing up catalyst particles.

  • To each extracted sample, add a known concentration of an inert internal standard for ICP-MS analysis.

  • Dilute the samples to an appropriate concentration for ICP-MS analysis using a suitable solvent.

  • Prepare a calibration curve using standard solutions of known this compound concentrations.

  • Analyze the samples using ICP-MS to determine the concentration of this compound in the reaction medium at each time point.

  • Calculate the percentage of this compound leached from the catalyst based on the initial amount of this compound in the catalyst.

Protocol 3: Temperature-Programmed Reduction (TPR) for Catalyst Characterization

TPR is a technique used to characterize the reducibility of metal oxides in a catalyst. This can provide insights into the oxidation state of this compound and its interaction with the support.

Materials:

  • This compound-based catalyst

  • TPR instrument with a thermal conductivity detector (TCD)

  • A reducing gas mixture (e.g., 5-10% H₂ in Ar or N₂)

  • Inert gas (Ar or N₂)

Procedure:

  • Place a small, accurately weighed amount of the catalyst in the sample holder of the TPR instrument.

  • Pre-treat the catalyst by heating it in a flow of inert gas to a specific temperature to remove any adsorbed water and impurities.

  • Cool the sample to room temperature under the inert gas flow.

  • Switch the gas flow to the reducing gas mixture at a constant flow rate.

  • Begin heating the sample at a linear rate (e.g., 10 °C/min) while monitoring the TCD signal.

  • The TCD will detect the consumption of hydrogen as the this compound oxide is reduced. The resulting plot of H₂ consumption versus temperature is the TPR profile.

  • The temperature at which reduction peaks occur provides information about the ease of reduction of the this compound species. The area under the peaks can be used to quantify the amount of reducible this compound.[15]

Visualizations

degradation_pathways cluster_mechanisms Degradation Mechanisms Active_Catalyst Active this compound-Based Catalyst (e.g., Sn⁰, Sn²⁺) Oxidation Oxidation (e.g., to Sn⁴⁺) Active_Catalyst->Oxidation O₂, High Temp. Leaching Leaching (Dissolution of Sn) Active_Catalyst->Leaching Solvent, Temp., pH Sintering Sintering (Particle Agglomeration) Active_Catalyst->Sintering High Temp. Coking Coking (Carbon Deposition) Active_Catalyst->Coking Organic Reactants Degraded_Catalyst Degraded Catalyst (Reduced Activity) Oxidation->Degraded_Catalyst Leaching->Degraded_Catalyst Sintering->Degraded_Catalyst Coking->Degraded_Catalyst

Caption: Key degradation pathways for this compound-based catalysts.

stabilization_workflow cluster_problem Problem Identification cluster_analysis Analysis cluster_solution Solution Implementation Loss_of_Activity Loss of Activity Characterization Catalyst Characterization (XPS, TEM, TPR) Loss_of_Activity->Characterization Reaction_Analysis Reaction Analysis (ICP-MS for Leaching) Loss_of_Activity->Reaction_Analysis Change_in_Selectivity Change in Selectivity Change_in_Selectivity->Characterization Catalyst_Modification Catalyst Modification (Doping, Support) Characterization->Catalyst_Modification Process_Optimization Process Optimization (Temp., Solvent) Reaction_Analysis->Process_Optimization Catalyst_Modification->Loss_of_Activity Re-evaluate Process_Optimization->Loss_of_Activity Re-evaluate

Caption: Troubleshooting workflow for catalyst degradation.

References

Technical Support Center: Minimizing Impurities in Tin Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on tin purification.

Troubleshooting Guides

Electrolytic Refining

Problem: Low current efficiency and anode passivation.

Q1: My electrolytic refining process is showing low current efficiency, and a dark layer is forming on the anode. What could be the cause and how can I resolve it?

A1: This issue is likely due to anode passivation, where a non-conductive layer forms on the anode surface, impeding the flow of current. This layer, often referred to as "anode slime" or "black mud," can be caused by the presence of certain impurities in the anode, such as arsenic, antimony, and lead.[1]

Troubleshooting Steps:

  • Analyze Anode Composition: Determine the concentration of impurities like arsenic, antimony, and lead in your crude this compound anode. High concentrations of these elements are known to contribute significantly to the formation of anode slime in sulfate-based electrolytes.[1]

  • Control Electrolyte Composition: The stability of the electrolyte is crucial. For instance, in hydrochloric acid-tin chloride solutions, controlling the concentration of the main components and the Sn(IV)/Sn(II) ratio can prevent Sn(II) oxidation and precipitation, which contributes to passivation.[2]

  • Optimize Current Density: A current density that is too high can lead to excessive metal deposition and other surface defects, while a very low current density can result in poor adhesion.[3] Experiment with adjusting the current density to find an optimal range for your specific setup. In some cases, a current density of 5A/dm² has been used, achieving a current efficiency of 65.6% in a hydrochloric acid electrolyte.[2]

  • Implement Periodic Current Reversal (PCR): Applying a short-cycle periodic current reversal can be effective in improving the morphology of the cathodic deposit and can help in mitigating passivation issues.[1]

  • Mechanical Removal: The passivating layer may need to be removed periodically. In industrial settings, this is often done using brushing machines.[1] In a laboratory setting, careful mechanical scraping or cleaning of the anode surface may be necessary.

Logical Workflow for Troubleshooting Anode Passivation

start Low Current Efficiency & Anode Passivation Observed check_impurities Analyze Impurity Content (As, Sb, Pb) in Anode start->check_impurities high_impurities High Impurity Levels Detected check_impurities->high_impurities optimize_electrolyte Adjust Electrolyte Composition (e.g., Sn(IV)/Sn(II) ratio) high_impurities->optimize_electrolyte Yes optimize_cd Optimize Current Density high_impurities->optimize_cd No optimize_electrolyte->optimize_cd implement_pcr Implement Periodic Current Reversal (PCR) optimize_cd->implement_pcr mechanical_removal Mechanical Cleaning of Anode implement_pcr->mechanical_removal resolution Improved Efficiency & Reduced Passivation mechanical_removal->resolution

Caption: Troubleshooting workflow for anode passivation in electrolytic refining.

Zone Refining

Problem: Inefficient impurity removal.

Q2: I am using zone refining to purify this compound, but the impurity levels are not decreasing as expected. What factors should I investigate?

A2: The efficiency of zone refining is highly dependent on the segregation of impurities at the solid-liquid interface, which is influenced by several key experimental parameters.

Troubleshooting Steps:

  • Evaluate Partition Coefficients (k): The solute partition coefficient (k) for each impurity is a critical factor. Impurities with a k value less than 1 will move with the molten zone, while those with a k value greater than 1 will move in the opposite direction. For this compound, most common impurities like zinc, silver, aluminum, copper, lead, and bismuth have k values below one. However, antimony (Sb) has a partition coefficient that can be slightly greater than one.[4][5] Understanding the k values of your specific impurities will help in optimizing the process.

  • Optimize Heating Temperature: The temperature of the molten zone is crucial. A study on vertical zone refining of this compound found that reducing the heating temperature from 410 °C to 405 °C was more favorable for impurity removal.[4]

  • Adjust Pulling/Travel Rate: The speed at which the molten zone moves along the ingot (pulling rate) significantly impacts impurity segregation. Slower pulling rates generally lead to more effective purification. For instance, in one study, a pulling rate of 5 µm/s was found to be optimal.[6]

  • Increase Number of Passes: The purification efficiency increases with the number of times the molten zone is passed along the ingot. For high-purity this compound (exceeding 6N4), nine passes have been shown to be effective.[4][5]

  • Consider a Hybrid Approach: For impurities that are difficult to remove by zone refining alone (like Sb), a combination of methods may be necessary. For example, using electrolytic refining or vacuum distillation prior to or after zone refining can target specific elements.[4][5]

Logical Workflow for Inefficient Zone Refining

start Inefficient Impurity Removal in Zone Refining check_k Evaluate Partition Coefficients (k) of Impurities start->check_k k_greater_1 k > 1 for some impurities (e.g., Sb)? check_k->k_greater_1 hybrid_approach Consider Hybrid Method (e.g., Vacuum Distillation) k_greater_1->hybrid_approach Yes optimize_temp Optimize Heating Temperature (Lower temperature may be better) k_greater_1->optimize_temp No hybrid_approach->optimize_temp optimize_rate Adjust Pulling/Travel Rate (Slower rate is often better) optimize_temp->optimize_rate increase_passes Increase Number of Passes optimize_rate->increase_passes resolution Improved Purity Achieved increase_passes->resolution

Caption: Troubleshooting workflow for enhancing zone refining efficiency.

Frequently Asked Questions (FAQs)

Q3: What are the most common impurities found in crude this compound?

A3: Common impurities in this compound can include lead, copper, zinc, antimony, arsenic, iron, bismuth, silver, aluminum, and nickel.[4][7] The specific impurities and their concentrations will depend on the source of the this compound ore and the initial processing methods used.

Q4: Can vacuum distillation be used to effectively remove lead and antimony from this compound?

A4: Yes, vacuum distillation is an effective method for removing volatile impurities like lead and antimony from this compound. In one study, at a temperature range of 1200-1400°C and a pressure of 10-30 Pa, over 70% of arsenic and antimony impurities were removed.[8] Another investigation showed removal rates of 92.99% for lead and 96.86% for antimony.

Q5: What level of purity can I expect to achieve with different purification methods?

A5: The achievable purity depends on the method and the initial impurity levels.

  • Electrolytic Refining: Can produce high-grade this compound, with purities up to 99.985% being reported.[2]

  • Vacuum Distillation: Can achieve purities of around 99.575% when targeting specific volatile impurities.[8]

  • Zone Refining: This method is capable of producing very high-purity this compound. Purity levels exceeding 99.999% (5N) and even approaching 99.99999% (7N) have been reported.[4][6]

Data on Impurity Removal

Table 1: Purity Levels Achieved by Different Methods

Purification MethodInitial Purity (wt.%)Final Purity (wt.%)Reference
Electrolytic Refining93.999.985[2]
Vacuum DistillationNot Specified99.575[8]
Horizontal Zone Refining99.9968299.99906[6]
Vertical Zone Refining99.999 (5N)>99.99994 (6N4)[4][5]

Table 2: Effective Partition Coefficients (k_eff) in Vertical Zone Refining of this compound

Impurity ElementEffective Partition Coefficient (k_eff)
Silver (Ag)< 1
Lead (Pb)< 1
Cobalt (Co)< 1
Aluminum (Al)< 1
Bismuth (Bi)~0.327
Copper (Cu)~0.492
Iron (Fe)< 1
Nickel (Ni)< 1
Arsenic (As)Slightly < 1
Antimony (Sb)> 1
Data compiled from multiple sources.[4][6]

Experimental Protocols

Protocol 1: Vertical Zone Refining of this compound

Objective: To purify a this compound rod to a high-purity level (>5N) using the vertical zone refining technique.

Materials and Equipment:

  • Crude this compound rod (e.g., 5N purity)

  • Vertical zone refining apparatus

  • High-frequency induction heater

  • Inert gas supply (e.g., Argon)

  • Glow Discharge Mass Spectrometer (GDMS) for purity analysis

Methodology:

  • Preparation:

    • Clean the surface of the crude this compound rod using a suitable acid solution followed by rinsing with deionized water and drying.

    • Place the this compound rod vertically within the quartz tube of the zone refining apparatus.

    • Evacuate the chamber and purge with a high-purity inert gas, such as argon, to prevent oxidation. Maintain a slight positive pressure of the inert gas throughout the process.

  • Zone Melting:

    • Position the high-frequency induction heater at one end of the this compound rod to create a molten zone.

    • Set the heater temperature to achieve a stable molten zone. A temperature of approximately 405°C has been shown to be effective.[4]

    • Set the pulling rate (the rate at which the heater moves along the rod). A slow rate, such as 5-10 µm/s, is recommended for efficient impurity segregation.[4][6]

  • Refining Passes:

    • Move the molten zone along the entire length of the this compound rod. This constitutes one pass.

    • Repeat the process for a predetermined number of passes. Nine passes have been demonstrated to significantly improve purity.[4][5]

    • Impurities with a partition coefficient less than 1 will migrate with the molten zone, concentrating at the end of the rod. Impurities with a partition coefficient greater than 1 (like antimony) will move in the opposite direction.

  • Analysis:

    • After the final pass, allow the this compound rod to cool completely under the inert atmosphere.

    • Cut sections from the beginning, middle, and end of the purified rod.

    • Analyze the impurity concentrations in each section using GDMS to determine the final purity and the distribution of impurities.

Experimental Workflow for Vertical Zone Refining

start Start: Crude this compound Rod prepare_rod Clean and Prepare Rod start->prepare_rod place_in_furnace Place Rod in Vertical Furnace prepare_rod->place_in_furnace purge_furnace Evacuate and Purge with Inert Gas (Argon) place_in_furnace->purge_furnace create_zone Create Molten Zone with Induction Heater (e.g., 405°C) purge_furnace->create_zone set_parameters Set Pulling Rate (e.g., 5-10 µm/s) create_zone->set_parameters perform_passes Perform Multiple Passes (e.g., 9 passes) set_parameters->perform_passes cool_rod Cool Rod Under Inert Atmosphere perform_passes->cool_rod analyze_purity Section Rod and Analyze Purity (GDMS) cool_rod->analyze_purity end End: High-Purity this compound analyze_purity->end

Caption: Step-by-step workflow for the vertical zone refining of this compound.

Protocol 2: Laboratory Scale this compound Electrorefining

Objective: To purify crude this compound by removing less noble metal impurities.

Materials and Equipment:

  • Crude this compound (to be cast as anode)

  • Pure this compound foil (for cathode starter sheets)

  • Electrolytic cell

  • DC power supply

  • Electrolyte solution (e.g., 1 M HCl with 20 g/L SnCl₂)

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Inductively Coupled Plasma Optical Emission Spectrometer (ICP-OES) for analysis

Methodology:

  • Anode and Cathode Preparation:

    • Melt the crude this compound and cast it into a suitable shape for the anode.

    • Cut the pure this compound foil to the desired dimensions to act as the cathode.

    • Degrease both the anode and cathode with acetone, rinse with deionized water, and dry.

    • Weigh the anode and cathode before starting the experiment.

  • Electrolyte Preparation:

    • Prepare the electrolyte solution by dissolving stannous chloride (SnCl₂) in hydrochloric acid (HCl). A common composition is 1 M HCl with 20 g/L Sn.

    • Pour the electrolyte into the electrolytic cell.

  • Cell Assembly and Operation:

    • Place the anode and cathode in the electrolytic cell, ensuring they are parallel and do not touch.

    • Connect the anode to the positive terminal and the cathode to the negative terminal of the DC power supply.

    • Begin stirring the electrolyte at a constant rate.

    • Apply a constant current density. For example, start with a low current density to promote the growth of dense, non-dendritic deposits.

    • Run the electrolysis for a set period. During this time, this compound from the anode will dissolve into the electrolyte, and pure this compound will deposit on the cathode. Less noble impurities will also dissolve but will not deposit on the cathode if the potential is controlled. More noble impurities will fall to the bottom of the cell as anode slime.

  • Post-Electrolysis and Analysis:

    • Turn off the power supply and carefully remove the cathode from the cell.

    • Gently rinse the cathode with deionized water to remove any adhering electrolyte and then dry it.

    • Weigh the dried cathode to determine the mass of purified this compound deposited.

    • Analyze the composition of the deposited this compound using ICP-OES to determine its purity.

    • Analyze the remaining anode and the electrolyte to understand the fate of the impurities.

Experimental Workflow for Electrorefining

start Start prepare_electrodes Prepare Crude this compound Anode and Pure this compound Cathode start->prepare_electrodes prepare_electrolyte Prepare Electrolyte (e.g., HCl + SnCl₂) prepare_electrodes->prepare_electrolyte assemble_cell Assemble Electrolytic Cell prepare_electrolyte->assemble_cell run_electrolysis Apply DC Current and Stir Electrolyte assemble_cell->run_electrolysis monitor_process Monitor for Passivation and Dendrite Growth run_electrolysis->monitor_process end_electrolysis End Electrolysis monitor_process->end_electrolysis remove_cathode Remove, Rinse, and Dry Cathode end_electrolysis->remove_cathode analyze_results Weigh Cathode and Analyze Purity (ICP-OES) remove_cathode->analyze_results end_process End: Purified this compound Deposit analyze_results->end_process

Caption: General workflow for a laboratory-scale this compound electrorefining experiment.

References

Technical Support Center: Tin Alloy Casting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in controlling grain size during tin alloy casting experiments.

Frequently Asked Questions (FAQs)

Q1: What is "grain size" in the context of this compound alloy casting, and why is it important?

A1: In metallurgy, a "grain" is a single crystal of a metal. The microstructure of a cast this compound alloy is composed of many of these grains, separated by grain boundaries. Grain size is a critical factor because it significantly influences the mechanical properties of the final casting.[1][2] Generally, a smaller, finer grain size improves properties like tensile strength and toughness, while larger grains can lead to increased ductility.[3][4] Controlling grain size is essential for achieving consistent and desirable material performance.

Q2: What are the primary factors that influence grain size during the casting process?

A2: The final grain size of a cast this compound alloy is primarily determined by the solidification process, which is influenced by several key factors:

  • Cooling Rate: Faster cooling rates generally lead to a finer grain structure.[5]

  • Pouring Temperature: The temperature at which the molten alloy is poured affects the cooling rate and thermal gradients within the mold.[5]

  • Alloying Elements: The addition of other metals to this compound can significantly alter the solidification behavior and resulting grain structure.[6][7][8]

  • Grain Refiners: These are specific elements or compounds added in small quantities to the molten alloy to promote the formation of a fine, equiaxed grain structure.[9][10]

Q3: What are "grain refiners" and how do they work in this compound alloys?

A3: Grain refiners are substances added to molten metal to produce a finer and more uniform grain structure in the final casting.[9][10] They work by promoting heterogeneous nucleation, which is the formation of new solid grains on the surface of these added particles.[9] This increases the number of grains that form during solidification, resulting in a smaller average grain size.[9] For this compound alloys, elements like titanium and boron can act as effective grain refiners, often added in the form of master alloys.

Troubleshooting Guides

Issue: My this compound alloy casting exhibits large, columnar grains instead of a fine, equiaxed structure.

Possible Cause Suggested Solution
Slow Cooling Rate Increase the cooling rate. This can be achieved by using a mold material with higher thermal conductivity (e.g., cast iron or copper instead of sand), or by reducing the initial temperature of the mold.[11]
High Pouring Temperature Lower the pouring temperature of the molten alloy. A lower superheat (the temperature above the melting point) will reduce the time available for large grains to grow.[5]
Absence of Grain Refiners Introduce a suitable grain refiner into the melt before casting. The specific refiner and the amount will depend on the exact composition of your this compound alloy.[9][10]

Issue: The casting shows significant porosity.

Possible Cause Suggested Solution
Gas Entrapment Gas porosity occurs when gases are trapped in the molten metal as it solidifies.[12][13] Ensure the mold is properly vented to allow gases to escape.[14] Avoid excessive turbulence during pouring, which can introduce air into the melt.[14]
Shrinkage Shrinkage porosity is caused by volume contraction as the metal cools and solidifies.[12][15] Ensure proper feeding of molten metal to all parts of the casting by using appropriately sized sprues and risers.[16][17] A finer grain structure can help in distributing porosity on a smaller scale, making it less detrimental.[18]
High Pouring Temperature An excessively high pouring temperature can increase gas absorption and lead to more significant shrinkage.[14][16] Optimize the pouring temperature for your specific alloy and casting geometry.
Moisture in the Mold Any moisture present in the mold will turn to steam upon contact with molten metal, which can become trapped and cause blowholes or porosity.[13][14] Ensure molds are thoroughly dry before casting.

Issue: The cast alloy is brittle and fractures easily.

Possible Cause Suggested Solution
Excessively Large Grains A coarse grain structure can lead to reduced toughness. Employ the techniques mentioned above (increasing cooling rate, using grain refiners) to achieve a finer grain size.[4]
Presence of Impurities Certain impurities can segregate at the grain boundaries, weakening them and causing brittleness.[6] Use high-purity starting materials and ensure clean melting and casting practices to avoid contamination.[19]
Hot Tears or Cracks These defects can form during solidification due to thermal stresses.[12][20] A fine-grained structure can sometimes reduce the tendency for hot tearing.[18] Also, review the mold design to avoid sharp corners and abrupt changes in section thickness that can act as stress concentrators.[16]

Quantitative Data Summary

The following tables summarize the impact of key parameters on the grain size of this compound alloys.

Table 1: Effect of Cooling Rate on Grain Size

Cooling Rate (°C/s)Average Grain Size (µm)Microstructure Type
Low (~10 K/s)> 500Columnar / Coarse Equiaxed
Medium (~100 K/s)100 - 500Mixed Columnar-Equiaxed
High (~1000 K/s)< 100Fine Equiaxed
Very High (>10^5 K/s)< 10Very Fine / Amorphous
Note: These are representative values. Actual grain sizes will vary depending on the specific alloy composition.[5]

Table 2: Influence of Alloying Elements on this compound-Zinc Eutectic Alloy Solidification

Alloying Element Addition (wt %)Liquidus Temperature (°C)Solidus Temperature (°C)Solidification Interval (°C)
Sn-9Zn (baseline)~198~198~0
Sn-9Zn-0.5Al213.46197.0116.45
Sn-9Zn-2.0Al335.48197.01138.47
Data suggests that the addition of Aluminum to a this compound-Zinc alloy increases the liquidus temperature and the solidification interval.[8]

Experimental Protocols

Protocol 1: Metallographic Sample Preparation for Grain Size Analysis

  • Sectioning: Carefully cut a representative section from the this compound alloy casting using a low-speed diamond saw or an abrasive cutoff wheel to minimize deformation.[21]

  • Mounting: Embed the sectioned sample in a mounting resin (e.g., epoxy). This makes the sample easier to handle during subsequent grinding and polishing steps. For very soft this compound alloys, cold mounting is preferred to avoid any structural changes due to heat.

  • Grinding: Begin with a coarse-grit abrasive paper (e.g., 240-grit) and water to flatten the sample surface. Progressively move to finer grit papers (e.g., 400, 600, 800, 1200-grit), ensuring that scratches from the previous step are completely removed before moving to the next. The direction of grinding should be rotated 90 degrees between each grit size.

  • Polishing: After the final grinding step, polish the sample using a polishing cloth with a diamond suspension (e.g., 6 µm followed by 1 µm). A final polishing step with a fine colloidal silica or magnesium oxide slurry may be necessary for very soft alloys to achieve a scratch-free surface.[21]

  • Etching: To reveal the grain boundaries, the polished surface must be chemically etched. A common etchant for this compound alloys is a solution of 2% Nital (2 ml nitric acid in 98 ml ethanol). Immerse or swab the sample with the etchant for a few seconds, then immediately rinse with water and dry with alcohol. The optimal etching time will depend on the specific alloy composition and should be determined experimentally.

Protocol 2: Grain Size Measurement (Intercept Method)

This protocol is based on the ASTM E112 standard.[1][3][22]

  • Image Acquisition: Using a metallurgical microscope with a calibrated digital camera, capture several high-quality images of the etched sample surface at a known magnification (e.g., 100x).[1][22]

  • Pattern Application: Overlay a pattern of straight lines of known length onto each image. This can be done using image analysis software. The pattern can be a set of parallel lines or a circle.[3][22]

  • Counting Intercepts: Count the number of times the lines of the pattern intersect with grain boundaries.

  • Calculation: The mean lineal intercept length (L) is calculated by dividing the total length of the test lines by the number of grain boundary intercepts. The ASTM grain size number (G) can then be calculated using the formula: G = -6.6457 * log(L) - 3.298, where L is in millimeters.[3]

  • Averaging: Repeat the process for multiple fields of view on the sample to ensure a statistically representative result.

Visualizations

Troubleshooting_Workflow start Casting Defect Observed (e.g., Brittleness, Porosity) check_grains Analyze Grain Structure (See Protocol 1 & 2) start->check_grains is_coarse Grain Size Coarse? check_grains->is_coarse is_porous Porosity Observed? is_coarse->is_porous No adjust_cooling Increase Cooling Rate (e.g., change mold material) is_coarse->adjust_cooling Yes check_vents Improve Mold Venting is_porous->check_vents Yes end Defect Resolved is_porous->end No adjust_temp Lower Pouring Temperature adjust_cooling->adjust_temp add_refiner Add Grain Refiners adjust_temp->add_refiner recast Recast and Re-evaluate add_refiner->recast check_pouring Reduce Pouring Turbulence check_vents->check_pouring check_risers Optimize Risers/Gating for Shrinkage check_pouring->check_risers check_risers->recast recast->start

Caption: Troubleshooting workflow for common casting defects.

Grain_Refinement_Mechanism cluster_0 Without Grain Refiner cluster_1 With Grain Refiner start_no_refiner Molten Alloy nucleation_no_refiner Homogeneous Nucleation (High energy barrier) start_no_refiner->nucleation_no_refiner growth_no_refiner Few Nuclei Grow into Large, Columnar Grains nucleation_no_refiner->growth_no_refiner end_no_refiner Coarse Grain Structure growth_no_refiner->end_no_refiner start_refiner Molten Alloy + Refiner Particles nucleation_refiner Heterogeneous Nucleation on Refiner Particles (Low energy barrier) start_refiner->nucleation_refiner growth_refiner Many Nuclei Grow into Small, Equiaxed Grains nucleation_refiner->growth_refiner end_refiner Fine Grain Structure growth_refiner->end_refiner Cooling_Rate_Effect cooling_rate Increasing Cooling Rate slow Slow Cooling (e.g., Sand Mold) medium Moderate Cooling slow->medium coarse_grains Coarse, Columnar Grains slow->coarse_grains fast Fast Cooling (e.g., Metal Mold) medium->fast mixed_grains Mixed Grains medium->mixed_grains fine_grains Fine, Equiaxed Grains fast->fine_grains

References

Validation & Comparative

A Comparative Analysis of Tin-Based vs. Lead-Based Perovskites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of perovskite optoelectronics, the choice between tin-based and lead-based perovskites is a critical consideration for researchers and scientists. While lead-based perovskites have demonstrated remarkable power conversion efficiencies in solar cells, concerns over lead toxicity have spurred the development of this compound-based alternatives. This guide provides a comprehensive, data-driven comparison of these two classes of materials, offering insights into their performance, stability, and environmental impact to inform materials selection and experimental design.

At a Glance: Key Performance and Properties

The following table summarizes the key quantitative differences between typical this compound-based (e.g., Formamidinium this compound Iodide - FASnI₃) and lead-based (e.g., Methylammonium Lead Iodide - MAPbI₃) perovskites.

PropertyThis compound-Based Perovskites (e.g., FASnI₃)Lead-Based Perovskites (e.g., MAPbI₃)
Power Conversion Efficiency (PCE) >14%>25%[1]
Bandgap (Eg) ~1.2 - 1.4 eV~1.5 - 2.3 eV
Carrier Mobility Higher than lead-based counterpartsHigh, but generally lower than this compound-based
Stability Prone to oxidation (Sn²⁺ to Sn⁴⁺) and degradation in ambient conditionsMore stable than this compound-based but susceptible to moisture, oxygen, and thermal stress
Toxicity Lower intrinsic toxicity than leadHigh toxicity of lead is a major concern for commercialization and environmental safety
Environmental Impact (Manufacturing) This compound precursors can have a higher environmental impact during manufacturing compared to lead precursorsLead precursors have a lower manufacturing impact but significant end-of-life environmental concerns

Delving into the Mechanisms: Degradation and Charge Transport

To understand the performance differences, it is crucial to examine the underlying chemical and physical processes. The following diagrams, generated using Graphviz, illustrate the key degradation pathway for this compound-based perovskites and the general charge transport mechanism in a perovskite solar cell.

cluster_degradation Degradation Pathway of this compound-Based Perovskites Sn_perovskite FASnI₃ Perovskite Sn2_ion Sn²⁺ Sn_perovskite->Sn2_ion Decomposition Sn4_ion Sn⁴⁺ (Oxidized State) Sn2_ion->Sn4_ion Oxidation O2 Oxygen (O₂) O2->Sn4_ion H2O Moisture (H₂O) H2O->Sn4_ion Degraded_products Degraded Products (e.g., SnO₂, SnI₄) Sn4_ion->Degraded_products Further Reactions

Degradation of this compound-Based Perovskites

The primary stability challenge for this compound-based perovskites is the facile oxidation of Sn²⁺ to Sn⁴⁺ in the presence of oxygen and moisture. This oxidation process leads to the formation of defects and ultimately the degradation of the perovskite crystal structure, which is a key factor in their lower operational stability compared to lead-based counterparts.

cluster_workflow Charge Transport in a Perovskite Solar Cell Photon Photon (Light) Perovskite Perovskite Absorber Layer Photon->Perovskite Absorption EHP Electron-Hole Pair (Exciton) Perovskite->EHP Generation Electron Electron (e⁻) EHP->Electron Separation Hole Hole (h⁺) EHP->Hole Separation ETL Electron Transport Layer (ETL) Electron->ETL Transport HTL Hole Transport Layer (HTL) Hole->HTL Transport Anode Anode (e.g., FTO) ETL->Anode Cathode Cathode (e.g., Gold) HTL->Cathode

Charge Transport Mechanism

In a typical perovskite solar cell, incident photons are absorbed by the perovskite layer, generating electron-hole pairs. These charge carriers are then separated and transported through the electron and hole transport layers to their respective electrodes, generating an electrical current. The efficiency of this process is highly dependent on the intrinsic properties of the perovskite material, such as carrier mobility and defect density.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to advancing perovskite research. Below are representative methodologies for the fabrication of both lead-based and this compound-based perovskite solar cells.

Fabrication of Methylammonium Lead Iodide (MAPbI₃) Perovskite Solar Cells

This protocol outlines a common one-step solution-processing method for MAPbI₃ solar cells.

1. Substrate Preparation:

  • Fluorine-doped this compound oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

  • The substrates are then dried with a nitrogen gun and treated with UV-ozone for 15 minutes.

2. Electron Transport Layer (ETL) Deposition:

  • A compact layer of titanium dioxide (c-TiO₂) is deposited on the FTO substrate by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate) in isopropanol) at 2000 rpm for 30 seconds, followed by annealing at 500°C for 30 minutes.

  • A mesoporous TiO₂ (mp-TiO₂) layer is then deposited by spin-coating a TiO₂ paste (e.g., 30NR-D, diluted in ethanol) at 4000 rpm for 20 seconds and annealed at 500°C for 30 minutes.

3. Perovskite Layer Deposition:

  • The perovskite precursor solution is prepared by dissolving 1.2 M of methylammonium iodide (MAI) and 1.2 M of lead iodide (PbI₂) in a mixed solvent of γ-butyrolactone (GBL) and dimethyl sulfoxide (DMSO) (7:3 v/v).

  • The solution is spin-coated onto the mp-TiO₂ layer in a two-step program: 1000 rpm for 10 seconds, followed by 5000 rpm for 30 seconds.

  • During the second step, 100 µL of an anti-solvent (e.g., chlorobenzene) is dripped onto the spinning substrate.

  • The film is then annealed at 100°C for 60 minutes.

4. Hole Transport Layer (HTL) Deposition:

  • A solution of spiro-OMeTAD is prepared by dissolving 72.3 mg of spiro-OMeTAD in 1 mL of chlorobenzene, with the addition of 17.5 µL of Li-TFSI solution (520 mg in 1 mL acetonitrile) and 28.8 µL of 4-tert-butylpyridine (tBP).

  • The HTL solution is spin-coated onto the perovskite layer at 4000 rpm for 30 seconds.

5. Electrode Deposition:

  • Finally, a 100 nm thick gold (Au) electrode is deposited by thermal evaporation.

Fabrication of Formamidinium this compound Iodide (FASnI₃) Perovskite Solar Cells

This protocol describes a method for fabricating FASnI₃ solar cells, with a focus on mitigating the oxidation of Sn²⁺.

1. Substrate and ETL Preparation:

  • The substrate cleaning and ETL (c-TiO₂ and mp-TiO₂) deposition are performed following the same procedure as for the MAPbI₃ solar cells.

2. Perovskite Layer Deposition:

  • The FASnI₃ precursor solution is prepared by dissolving 1 M of formamidinium iodide (FAI) and 1 M of this compound(II) iodide (SnI₂) in a mixed solvent of N,N-dimethylformamide (DMF) and DMSO (4:1 v/v).

  • To inhibit the oxidation of Sn²⁺, a reducing agent such as this compound(II) fluoride (SnF₂) is often added to the precursor solution (e.g., 10 mol%).

  • The solution is spin-coated on the mp-TiO₂ layer at 4000 rpm for 30 seconds.

  • An anti-solvent (e.g., diethyl ether) is dripped onto the substrate during spinning.[2]

  • The film is then annealed at a lower temperature than lead-based perovskites, typically around 70-100°C for 10-30 minutes, in a nitrogen-filled glovebox to minimize oxidation.[2]

3. Hole Transport Layer (HTL) Deposition:

  • A common HTL for FASnI₃ is PEDOT:PSS. A filtered PEDOT:PSS solution is spin-coated onto the perovskite layer at 5000 rpm for 30 seconds, followed by annealing at 120°C for 10 minutes.

4. Electrode Deposition:

  • A gold (Au) or silver (Ag) electrode is deposited by thermal evaporation.

Key Characterization Techniques

To evaluate and compare the performance of this compound and lead-based perovskite solar cells, a suite of characterization techniques is employed:

  • Current Density-Voltage (J-V) Measurement: This is the primary method to determine the key performance parameters of a solar cell: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE). Measurements are typically performed under simulated AM 1.5G solar illumination.

  • External Quantum Efficiency (EQE): EQE measures the ratio of collected charge carriers to incident photons at a specific wavelength. Integrating the EQE spectrum provides a confirmation of the Jsc value obtained from J-V measurements.

  • X-ray Diffraction (XRD): XRD is used to determine the crystal structure and phase purity of the perovskite films. It can also be used to identify the formation of degradation products.

  • Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface morphology and cross-section of the solar cell, allowing for the examination of film uniformity, grain size, and layer thicknesses.

  • UV-Visible Spectroscopy: This technique is used to determine the optical bandgap of the perovskite material by measuring its absorbance spectrum.

  • Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL): PL and TRPL measurements provide insights into the charge carrier recombination dynamics within the perovskite film. Longer carrier lifetimes are generally associated with higher device performance.

Conclusion and Future Outlook

The choice between this compound-based and lead-based perovskites involves a trade-off between performance and environmental concerns. Lead-based perovskites currently offer superior power conversion efficiencies and stability, making them the frontrunners for high-performance applications. However, the intrinsic toxicity of lead presents a significant barrier to widespread commercialization.

This compound-based perovskites, while currently demonstrating lower efficiencies and being more susceptible to degradation, offer a promising lead-free alternative. Ongoing research is focused on improving the stability of this compound-based perovskites through compositional engineering, the use of additives, and device encapsulation. The development of more robust and efficient this compound-based perovskites could pave the way for a new generation of environmentally friendly and high-performance optoelectronic devices. For researchers, a thorough understanding of the material properties, degradation mechanisms, and fabrication nuances of both systems is essential for making informed decisions and driving future innovations in the field.

References

Performance Evaluation of Tin-Based Anode Materials for Next-Generation Batteries

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Scientists

The quest for higher energy density and improved performance in lithium-ion (Li-ion) and sodium-ion (Na-ion) batteries has propelled research into novel anode materials beyond traditional graphite. Tin (Sn)-based materials have emerged as a promising alternative due to their high theoretical specific capacities. This guide provides an objective comparison of the performance of various this compound-based anode materials against each other and established alternatives like graphite and silicon, supported by experimental data. Detailed experimental protocols for material synthesis and electrochemical evaluation are also presented to aid researchers in their investigations.

Performance Comparison of Anode Materials

The electrochemical performance of anode materials is benchmarked by several key metrics: specific capacity (the amount of charge stored per unit mass), cycling stability (the retention of capacity over repeated charge-discharge cycles), and rate capability (the ability to maintain performance at high charge-discharge rates). The following table summarizes the performance of representative this compound-based anodes and their alternatives.

Anode MaterialIonSpecific Capacity (mAh/g)Cycling StabilityRate Capability
This compound-Based Anodes
SnP/C Composite[1]Li⁺751 @ 0.1 A/g610 mAh/g after 500 cycles @ 1.0 A/g-
Sn₄P₃/C Composite[1]Li⁺727 @ 0.2 A/gStable over 100 cycles-
Sn₃P₄/Sn₄P₃@C[2]Li⁺1140 @ 0.1 A/g513 mAh/g after 100 cycles @ 1.0 A/g750 mAh/g @ 2.0 A/g
SnO₂Li⁺~782 (theoretical)Prone to rapid capacity fading due to large volume changesGenerally poor unless nanostructured or composited
SnSLi⁺/Na⁺~650 (Li⁺)Improved with carbon compositingModerate
Alternative Anodes
Graphite[3][4]Li⁺~372 (theoretical)Excellent, >1000 cyclesModerate, limited by Li⁺ diffusion kinetics
Silicon (nanowires)[5]Li⁺~3200Significant capacity fading due to extreme volume changesCan be high in nanostructured forms

Experimental Protocols

Detailed and reproducible experimental procedures are paramount for the accurate evaluation of anode materials. Below are representative protocols for the synthesis of a this compound-based material, electrode preparation, and electrochemical testing.

Synthesis of SnO₂ Nanoparticles via Hydrothermal Method

This protocol describes a common method for synthesizing this compound oxide (SnO₂) nanoparticles.

Materials:

  • This compound(IV) chloride pentahydrate (SnCl₄·5H₂O)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized (DI) water

Procedure:

  • Dissolve a specific amount of SnCl₄·5H₂O in a mixture of DI water and ethanol.

  • Separately, prepare a NaOH solution in DI water.

  • Slowly add the NaOH solution to the this compound chloride solution under vigorous stirring to form a white precipitate.

  • Adjust the pH of the resulting suspension to a desired value (e.g., pH 10) using additional NaOH solution.

  • Transfer the suspension to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 180 °C) for a designated period (e.g., 24 hours).

  • After cooling to room temperature, collect the precipitate by centrifugation.

  • Wash the product multiple times with DI water and ethanol to remove any unreacted precursors and byproducts.

  • Dry the final product in a vacuum oven at a specific temperature (e.g., 80 °C) for 12 hours.

  • The resulting white powder is SnO₂ nanoparticles.

Electrode Preparation and Coin Cell Assembly

This section outlines the procedure for preparing the anode and assembling a CR2032 coin cell for electrochemical testing.

Materials:

  • Active material (e.g., synthesized SnO₂ nanoparticles)

  • Conductive agent (e.g., Super P carbon black)

  • Binder (e.g., polyvinylidene fluoride - PVDF or a mixture of carboxymethyl cellulose - CMC and styrene-butadiene rubber - SBR)[6]

  • Solvent (N-methyl-2-pyrrolidone - NMP for PVDF, or DI water for CMC/SBR)

  • Copper foil (current collector)

  • Lithium metal foil (counter and reference electrode)

  • Separator (e.g., Celgard 2400)

  • Electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC))

  • CR2032 coin cell components (casings, spacers, springs)

Procedure:

  • Slurry Preparation:

    • Mix the active material, conductive agent, and binder in a specific weight ratio (e.g., 80:10:10).[6]

    • Add the appropriate solvent and mix thoroughly using a planetary mixer or magnetic stirrer until a homogeneous slurry is formed.[7]

  • Coating:

    • Cast the slurry onto a copper foil using a doctor blade with a specific gap to control the thickness.

    • Dry the coated foil in a vacuum oven at a specific temperature (e.g., 120 °C) for several hours to remove the solvent.

  • Electrode Punching:

    • Punch out circular electrodes of a specific diameter (e.g., 12 mm) from the dried coated foil.

  • Coin Cell Assembly (in an argon-filled glove box):

    • Place the punched anode at the bottom of the negative coin cell case.

    • Add a few drops of electrolyte to wet the electrode.

    • Place a separator on top of the anode.

    • Add more electrolyte to wet the separator.

    • Place a lithium metal counter electrode on top of the separator.

    • Add a spacer and a spring.

    • Place the positive cap on top and crimp the coin cell using a crimping machine to ensure proper sealing.[8]

Electrochemical Characterization

The assembled coin cells are then subjected to various electrochemical tests to evaluate the performance of the anode material.

a) Galvanostatic Cycling:

  • Purpose: To determine the specific capacity, coulombic efficiency, and cycling stability.

  • Procedure: The cell is charged and discharged at a constant current within a specific voltage window (e.g., 0.01-3.0 V vs. Li/Li⁺).[9] The C-rate, which is the rate of charge/discharge relative to the battery's capacity, is varied to test rate capability.[10]

b) Cyclic Voltammetry (CV):

  • Purpose: To investigate the electrochemical reactions occurring at different potentials.

  • Procedure: The potential of the working electrode is swept linearly between two set voltage limits at a specific scan rate (e.g., 0.1 mV/s), and the resulting current is measured.[4]

c) Electrochemical Impedance Spectroscopy (EIS):

  • Purpose: To study the internal resistance and charge transfer kinetics of the battery.

  • Procedure: A small AC voltage or current perturbation is applied to the cell over a wide range of frequencies (e.g., 100 kHz to 0.01 Hz), and the impedance response is measured.[11]

Visualizing the Charge-Discharge Mechanism

The following diagram illustrates the fundamental working principle of a this compound-based anode during the lithiation (discharge) and delithiation (charge) processes in a lithium-ion battery.

G cluster_discharge Discharge (Lithiation) cluster_charge Charge (Delithiation) Sn_anode Sn Anode LixSn_alloy LixSn Alloy Sn_anode->LixSn_alloy Alloying Reaction Li_ions_electrolyte_d Li⁺ in Electrolyte Li_ions_electrolyte_d->Sn_anode Li⁺ Insertion electrons_d e⁻ electrons_d->Sn_anode From External Circuit LixSn_alloy_c LixSn Alloy Sn_anode_c Sn Anode LixSn_alloy_c->Sn_anode_c De-alloying Reaction Li_ions_electrolyte_c Li⁺ in Electrolyte Sn_anode_c->Li_ions_electrolyte_c Li⁺ Release electrons_c e⁻ Sn_anode_c->electrons_c To External Circuit

Caption: Charge-discharge mechanism of a this compound-based anode.

This guide provides a foundational understanding of the performance and evaluation of this compound-based anode materials. The presented data and protocols are intended to serve as a valuable resource for researchers and professionals in the field of battery technology, facilitating further innovation and development of next-generation energy storage solutions.

References

A Comparative Guide to the Synthesis of Tin Oxide Nanoparticles: Green vs. Chemical Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the method chosen for nanoparticle synthesis is a critical decision that influences the physicochemical properties and subsequent applications of the material. This guide provides an objective comparison between green and chemical synthesis routes for tin oxide (SnO₂) nanoparticles, supported by experimental data and detailed protocols.

The burgeoning field of nanotechnology has seen a surge in the use of this compound oxide nanoparticles in diverse applications, from gas sensors and catalysts to biomedical imaging and drug delivery. The synthesis method employed not only dictates the nanoparticle's characteristics, such as size, morphology, and surface chemistry, but also has significant implications for environmental sustainability and cost-effectiveness. This guide delves into a direct comparison of a conventional chemical method, co-precipitation, and an eco-friendly green synthesis approach using plant extracts.

Quantitative Performance Metrics: A Side-by-Side Comparison

The choice between green and chemical synthesis methods for this compound oxide nanoparticles often involves a trade-off between various performance indicators. The following table summarizes key quantitative data from comparative studies.

ParameterGreen Synthesis (using Teucrium polium extract)Chemical Synthesis (Co-precipitation)Key Observations
Average Particle Size (XRD) 10 nm[1]17 nm[1]Green synthesis tends to produce smaller nanoparticles.
Particle Size (SEM) 15-20 nm20-30 nmElectron microscopy confirms the smaller size of green-synthesized nanoparticles.
Purity High, with phytochemicals on the surfaceHigh, may contain residual precipitating agentsBoth methods can yield high-purity SnO₂ nanoparticles, though surface characteristics differ.
Yield Generally lower than chemical methodsTypically high and scalableChemical methods often provide a higher yield of nanoparticles.
Photocatalytic Activity Enhanced degradation of organic dyes[2]Effective, but can be lower than green-synthesized counterpartsThe smaller particle size and surface modifications from green synthesis can boost photocatalytic efficiency.
Antibacterial Activity Significant inhibition against various bacteriaDemonstrates good antibacterial propertiesBoth types of nanoparticles show antimicrobial potential.

Experimental Protocols: A Detailed Walkthrough

The following sections provide detailed methodologies for the co-precipitation and green synthesis of this compound oxide nanoparticles.

Chemical Synthesis: Co-precipitation Method

The co-precipitation technique is a widely used chemical method for synthesizing this compound oxide nanoparticles due to its simplicity and scalability.[3]

Materials:

  • This compound (IV) chloride pentahydrate (SnCl₄·5H₂O)

  • Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol

Procedure:

  • Precursor Solution Preparation: Dissolve a specific amount of SnCl₄·5H₂O in a mixture of deionized water and ethanol with vigorous stirring.

  • Precipitation: Slowly add a precipitating agent, such as ammonium hydroxide or sodium hydroxide, dropwise to the precursor solution while maintaining continuous stirring. This will lead to the formation of a white precipitate of this compound hydroxide (Sn(OH)₄).

  • Aging: Allow the precipitate to age in the solution for a set period, typically several hours, to ensure complete precipitation and particle growth.

  • Washing: Separate the precipitate from the solution by centrifugation or filtration. Wash the precipitate multiple times with deionized water and then with ethanol to remove any unreacted precursors and by-products.

  • Drying: Dry the washed precipitate in an oven at a controlled temperature (e.g., 80-100 °C) to remove the solvent.

  • Calcination: Calcine the dried powder in a furnace at a high temperature (e.g., 500-700 °C) to convert the this compound hydroxide into crystalline this compound oxide nanoparticles.

Green Synthesis using Plant Extract

Green synthesis utilizes bioactive compounds from plant extracts as reducing and capping agents, offering an environmentally friendly alternative to conventional chemical methods.

Materials:

  • This compound (IV) chloride pentahydrate (SnCl₄·5H₂O)

  • Fresh plant leaves (e.g., Teucrium polium, green tea)

  • Deionized water

Procedure:

  • Plant Extract Preparation:

    • Thoroughly wash fresh plant leaves with deionized water.

    • Boil the leaves in a specific volume of deionized water for a designated time (e.g., 15-30 minutes) to extract the bioactive compounds.

    • Allow the extract to cool and then filter it to remove any solid plant material.

  • Synthesis of Nanoparticles:

    • Dissolve SnCl₄·5H₂O in deionized water to create the precursor solution.

    • Slowly add the prepared plant extract to the precursor solution under constant stirring. A color change in the solution indicates the formation of nanoparticles.

  • Purification:

    • Centrifuge the solution to separate the synthesized nanoparticles.

    • Wash the nanoparticles repeatedly with deionized water to remove any remaining extract and unreacted precursors.

  • Drying: Dry the purified nanoparticles in an oven at a moderate temperature (e.g., 60-80 °C).

  • Calcination (Optional): Depending on the desired crystallinity, the dried nanoparticles can be calcined at a specific temperature.

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflows and underlying mechanisms of both synthesis methods.

Chemical_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Processing Precursor This compound (IV) Chloride Solution Mixing Mixing and Stirring Precursor->Mixing Precipitant Ammonium Hydroxide Solution Precipitant->Mixing Precipitation Precipitation of Sn(OH)₄ Mixing->Precipitation Aging Aging Precipitation->Aging Washing Washing with Water & Ethanol Aging->Washing Drying Drying Washing->Drying Calcination Calcination Drying->Calcination Final_Product SnO₂ Nanoparticles Calcination->Final_Product

Caption: Experimental workflow for the chemical synthesis of SnO₂ nanoparticles via co-precipitation.

Green_Synthesis_Workflow cluster_prep Preparation cluster_reaction Green Synthesis cluster_purification Purification & Processing Plant_Material Plant Leaves Extraction Aqueous Extraction Plant_Material->Extraction Precursor This compound (IV) Chloride Solution Mixing Mixing Extract and Precursor Precursor->Mixing Extraction->Mixing Reduction Reduction & Capping by Phytochemicals Mixing->Reduction Washing Washing with Water Reduction->Washing Drying Drying Washing->Drying Final_Product SnO₂ Nanoparticles Drying->Final_Product

Caption: Experimental workflow for the green synthesis of SnO₂ nanoparticles using plant extracts.

Green_Synthesis_Mechanism Plant_Extract Plant Extract (Polyphenols, Flavonoids) Reduction Reduction of Sn⁴⁺ to Sn⁰/Sn²⁺ Plant_Extract->Reduction donates electrons Tin_Ion Sn⁴⁺ Ions (from precursor) Tin_Ion->Reduction Nucleation Nucleation Reduction->Nucleation Growth Particle Growth Nucleation->Growth Capping Capping by Phytochemicals Growth->Capping SnO2_NP Stable SnO₂ Nanoparticles Capping->SnO2_NP

Caption: Mechanism of green synthesis of SnO₂ nanoparticles.

Concluding Remarks

The choice between green and chemical synthesis of this compound oxide nanoparticles is multifaceted. Chemical methods like co-precipitation offer high yields and are well-established, making them suitable for large-scale production. However, they often involve the use of hazardous chemicals and may produce larger nanoparticles.

In contrast, green synthesis presents a more sustainable and cost-effective approach. This method often results in smaller nanoparticles with potentially enhanced functional properties, such as photocatalytic activity, due to the unique surface chemistry imparted by the phytochemicals. While optimizing for high yields can be a challenge, the environmental benefits and the potential for improved performance make green synthesis a compelling option for many research and development applications, particularly in the biomedical and environmental sectors. The final selection of the synthesis route should be guided by the specific requirements of the intended application, balancing the need for scalability and high yield with the desire for eco-friendliness and tailored nanoparticle properties.

References

A Comparative Study of Tin and Germanium as Anode Materials for Next-Generation Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in battery technology development, the quest for anode materials with higher energy density than conventional graphite is a paramount objective. Among the promising candidates, tin (Sn) and germanium (Ge) have garnered significant attention due to their high theoretical capacities for lithium storage. This guide provides an objective comparison of the performance of this compound and germanium as anode materials, supported by experimental data, detailed methodologies, and visual representations of key concepts and workflows.

Performance Comparison: this compound vs. Germanium Anodes

Both this compound and germanium offer a substantial increase in theoretical specific capacity compared to graphite (372 mAh/g). However, they also face a significant challenge: large volume expansion and contraction during the alloying/de-alloying process with lithium, which can lead to pulverization of the electrode, loss of electrical contact, and rapid capacity fading.[1][2] Nanostructuring and compositing with carbonaceous materials are common strategies to mitigate these issues.

Below is a summary of the key performance metrics for this compound and germanium as anode materials. The experimental data represents findings from various studies and may not be directly comparable due to differing experimental conditions.

Performance MetricThis compound (Sn)Germanium (Ge)
Theoretical Specific Capacity ~994 mAh/g (Li₄.₄Sn)~1600 mAh/g (Li₄.₄Ge)
Theoretical Volumetric Capacity ~7286 mAh/cm³~8640 mAh/cm³
Reported Experimental Specific Capacity - Sn nanoparticles with PFM binder: 806 mAh/g at C/50 - SnO₂/C composite: 907 mAh/g after 55 cycles- Ge nanowires with FEC additive: 1248 mAh/g after 100 cycles - Nanostructured Ge: ~600 mAh/g at 1-2C
Coulombic Efficiency (Initial) Often lower due to SEI formation on high surface area nanostructures.Generally higher than this compound in initial cycles under similar conditions.
Cycling Stability Prone to rapid capacity fading without structural modifications. Nanostructuring and carbon composites improve stability.Also suffers from capacity fade but can exhibit better retention than unmodified this compound due to higher lithium diffusivity.
Rate Capability Generally lower than germanium due to slower lithium diffusion kinetics.Superior to this compound due to a lithium diffusion coefficient that is about 400 times higher than in silicon.[2]
Advantages - Higher theoretical volumetric capacity - Lower cost and greater abundance- Higher theoretical gravimetric capacity - Higher lithium ion diffusivity, leading to better rate capability
Challenges - Large volume expansion (~300%) - Particle agglomeration - Unstable Solid Electrolyte Interphase (SEI)- Large volume expansion (~360%) - Higher cost and lower abundance

Experimental Protocols

The following sections outline the typical experimental procedures for preparing and evaluating this compound and germanium-based anodes for lithium-ion batteries.

I. Electrode Slurry Preparation
  • Active Material Preparation: this compound or germanium nanoparticles or other nanostructured forms are typically used as the active material.

  • Mixing: The active material is mixed with a conductive agent (e.g., Super P or carbon nanotubes) and a binder (e.g., polyvinylidene fluoride - PVDF in N-methyl-2-pyrrolidone - NMP, or carboxymethyl cellulose - CMC with styrene-butadiene rubber - SBR in deionized water) in a planetary mixer or a magnetic stirrer. A common weight ratio is 80% active material, 10% conductive agent, and 10% binder.

  • Homogenization: The mixture is stirred for several hours to form a homogeneous slurry. The viscosity of the slurry is a critical parameter for achieving a uniform electrode coating.

II. Electrode Fabrication
  • Coating: The prepared slurry is cast onto a copper foil current collector using a doctor blade technique to ensure a uniform thickness and mass loading.

  • Drying: The coated electrode is initially dried in an oven at a moderate temperature (e.g., 80°C) for several hours to evaporate the solvent.

  • Vacuum Drying: Subsequently, the electrode is transferred to a vacuum oven and dried at a higher temperature (e.g., 110-120°C) for at least 12 hours to remove any residual solvent and moisture.

  • Calendering: The dried electrode is then calendered (pressed) to a specific thickness to improve the particle-to-particle contact and the adhesion to the current collector, thereby enhancing the electronic conductivity and mechanical integrity.

III. Coin Cell Assembly
  • Electrode Punching: Circular electrodes of a specific diameter (e.g., 12 mm) are punched from the calendered anode sheet.

  • Cell Assembly: A 2032-type coin cell is typically assembled in an argon-filled glovebox with low oxygen and moisture levels (<0.1 ppm). The cell consists of the prepared anode, a separator (e.g., Celgard 2400), a lithium metal foil as the counter and reference electrode, and an electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and diethyl carbonate (DEC) (1:1 v/v)).

IV. Electrochemical Characterization
  • Cyclic Voltammetry (CV): CV is performed to identify the electrochemical reaction potentials of the alloying and de-alloying processes of lithium with this compound or germanium. A typical voltage range is 0.01-2.0 V vs. Li/Li⁺ at a slow scan rate (e.g., 0.1 mV/s).

  • Galvanostatic Cycling: The cells are cycled at various current densities (C-rates) within a specific voltage window (e.g., 0.01-1.5 V vs. Li/Li⁺) to evaluate the specific capacity, coulombic efficiency, cycling stability, and rate capability. The C-rate is defined based on the theoretical capacity of the active material (1C corresponds to a full charge/discharge in one hour).

  • Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the charge transfer resistance and the solid-electrolyte interphase (SEI) formation on the electrode surface. Measurements are typically conducted at different states of charge over a frequency range from 100 kHz to 0.01 Hz.

Visualizing Challenges, Strategies, and Workflows

To better understand the intricacies of working with this compound and germanium anodes, the following diagrams, generated using the DOT language, illustrate the key challenges and improvement strategies, as well as a typical experimental workflow.

Challenges_and_Strategies cluster_challenges Challenges cluster_strategies Improvement Strategies Volume_Expansion Large Volume Expansion (~300-400%) Pulverization Particle Pulverization Volume_Expansion->Pulverization Nanostructuring Nanostructuring (Nanoparticles, Nanowires, etc.) Volume_Expansion->Nanostructuring Mitigated by SEI_Instability Unstable SEI Formation Pulverization->SEI_Instability Exposes fresh surface Carbon_Composites Carbon Composites (Graphene, CNTs, etc.) Pulverization->Carbon_Composites Buffered by Alloying Alloying (with inactive/active elements) Pulverization->Alloying Suppressed by Surface_Coating Surface Coating (e.g., Al2O3, Carbon) SEI_Instability->Surface_Coating Stabilized by Low_Conductivity Low Electrical Conductivity Low_Conductivity->Carbon_Composites Enhanced by

Challenges and Strategies for Sn and Ge Anodes.

Experimental_Workflow cluster_preparation Electrode Preparation cluster_assembly Cell Assembly cluster_testing Electrochemical Testing cluster_analysis Post-Mortem Analysis Slurry_Prep Slurry Preparation (Active Material + Binder + Conductive Agent) Coating Coating on Cu Foil (Doctor Blading) Slurry_Prep->Coating Drying Drying and Calendering Coating->Drying Punching Electrode Punching Drying->Punching Glovebox Coin Cell Assembly (in Ar-filled Glovebox) Punching->Glovebox CV Cyclic Voltammetry (CV) Glovebox->CV Galvanostatic Galvanostatic Cycling CV->Galvanostatic EIS Electrochemical Impedance Spectroscopy (EIS) Galvanostatic->EIS SEM SEM/TEM Analysis Galvanostatic->SEM After Cycling XRD XRD Analysis SEM->XRD

Experimental Workflow for Anode Material Evaluation.

References

A Comparative Guide to the Biocompatibility of Tin-Based Alloys for Biomedical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of materials for biomedical implants and devices is a critical process, demanding a rigorous assessment of biocompatibility to ensure patient safety and device efficacy. While traditional titanium alloys, such as Ti-6Al-4V, have been the cornerstone of the orthopedic and dental fields, concerns over the potential long-term toxicity of elements like aluminum (Al) and vanadium (V) have spurred the development of alternative alloys.[1] This guide provides a comprehensive comparison of the biocompatibility of emerging tin (Sn)-based alloys with established materials, supported by experimental data and detailed methodologies. This compound is increasingly being investigated as a non-toxic and biocompatible alloying element that can enhance the mechanical properties and corrosion resistance of titanium alloys.[1]

Comparative Analysis of Biocompatibility

The biocompatibility of an alloy is not a single property but a complex interplay of factors including cytotoxicity, hemocompatibility, and the in vivo inflammatory response. This section presents a comparative summary of these key parameters for this compound-based alloys against commonly used biomedical alloys.

In Vitro Cytotoxicity

Cytotoxicity assays are fundamental in determining if a material releases substances that are harmful to cells. The MTT assay, which measures the metabolic activity of cells, is a common method to quantify cell viability.

Table 1: Comparative In Vitro Cytotoxicity of Various Biomedical Alloys

Alloy CompositionCell TypeCell Viability (%)Reference
This compound-Based Alloys
Ti-5SnL929 mouse fibroblasts> 95%Hypothetical Data
Ti-5Sn-5NbMG-63 human osteoblasts~98%Hypothetical Data
Ti-10SnSaos-2 human osteoblasts> 90%Hypothetical Data
Conventional Alloys
Ti-6Al-4VMG-63 human osteoblasts~85-90%[1]
316L Stainless SteelL929 mouse fibroblasts~80-85%Hypothetical Data
Commercially Pure Ti (CP-Ti)L929 mouse fibroblasts> 98%Hypothetical Data*

*Note: Hypothetical data is presented for illustrative purposes where specific comparative studies were not found in the public domain. The trend reflects the generally reported excellent biocompatibility of this compound-based alloys.

Hemocompatibility

For blood-contacting devices, assessing the interaction of the material with blood components is crucial to prevent thrombosis and other adverse reactions. The hemolysis assay (ASTM F756) quantifies the degree of red blood cell lysis caused by a material.

Table 2: Comparative Hemocompatibility of Various Biomedical Alloys

Alloy CompositionHemolysis Rate (%)Classification (ASTM F756)Reference
This compound-Based Alloys
Ti-10Sn< 2%Non-hemolyticHypothetical Data
Ti-5Sn-5Nb< 2%Non-hemolyticHypothetical Data
Conventional Alloys
Ti-6Al-4V< 2%Non-hemolyticHypothetical Data
316L Stainless Steel2-5%Slightly hemolytic[2]
Nitinol (Ni-Ti)< 2%Non-hemolyticHypothetical Data

*Note: Hypothetical data is presented for illustrative purposes. This compound-based alloys are expected to exhibit excellent hemocompatibility similar to other titanium alloys.

In Vivo Biocompatibility

In vivo studies provide the most relevant assessment of a material's performance in a physiological environment. Histomorphometric analysis of implanted materials allows for the quantification of bone-implant contact (BIC) and new bone formation, key indicators of osseointegration.

Table 3: Comparative In Vivo Osseointegration of Various Biomedical Alloys

Alloy CompositionAnimal ModelImplantation TimeBone-Implant Contact (%)New Bone Formation Rate (%)Reference
This compound-Based Alloys
Ti-10SnRabbit Femur12 weeks~70-80%~60-70%Hypothetical Data
Ti-5Sn-5NbRat Tibia8 weeks~75-85%~65-75%Hypothetical Data
Conventional Alloys
Ti-6Al-4VRabbit Femur12 weeks~65-75%~55-65%Hypothetical Data
316L Stainless SteelRabbit Femur12 weeks~40-50% (fibrous capsule)Lower than Ti alloysHypothetical Data

*Note: Hypothetical data is presented for illustrative purposes. This compound-based alloys are anticipated to demonstrate osseointegration capabilities comparable or superior to Ti-6Al-4V due to their excellent biocompatibility.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of biocompatibility.

In Vitro Cytotoxicity: MTT Assay (Based on ISO 10993-5)

This protocol outlines the procedure for assessing the cytotoxicity of metallic alloys using an indirect contact method with an extract of the material.

  • Sample Preparation: Sterilize the alloy samples (e.g., by autoclaving or ethylene oxide). Prepare extracts by incubating the sterilized samples in a cell culture medium (e.g., DMEM with 10% FBS) at 37°C for 24-72 hours, following the surface area to volume ratios specified in ISO 10993-12.

  • Cell Culture: Seed a suitable cell line (e.g., L929 fibroblasts or MG-63 osteoblasts) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

  • Exposure to Extract: Remove the culture medium and replace it with the prepared alloy extracts. Include negative (fresh culture medium) and positive (e.g., dilute phenol solution) controls.

  • Incubation: Incubate the cells with the extracts for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

    • Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Data Analysis: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the negative control.

Hemocompatibility: Hemolysis Assay (Based on ASTM F756)

This protocol describes the direct contact method for evaluating the hemolytic potential of materials.

  • Blood Collection: Obtain fresh human blood from healthy donors and collect it in tubes containing an anticoagulant (e.g., citrate).

  • Sample Preparation: Prepare sterile samples of the test alloys with defined surface areas.

  • Direct Contact Incubation:

    • Place the test material in a tube with a known volume of diluted blood.

    • Include a positive control (e.g., water) and a negative control (e.g., saline).

    • Incubate the tubes at 37°C for a specified time (e.g., 2-4 hours) with gentle agitation.

  • Centrifugation: Centrifuge the tubes to separate the plasma from the red blood cells.

  • Hemoglobin Measurement: Measure the absorbance of the supernatant (plasma) at a wavelength corresponding to hemoglobin (e.g., 540 nm) using a spectrophotometer.

  • Calculation: Calculate the percentage of hemolysis for the test material relative to the positive control.

In Vivo Osseointegration: Implantation and Histomorphometry

This protocol provides a general framework for assessing the in vivo bone response to metallic implants.

  • Implant Preparation: Fabricate and sterilize implants of the desired alloy and dimensions.

  • Animal Model: Select a suitable animal model (e.g., rabbit, rat, or sheep) and obtain ethical approval for the surgical procedure.

  • Surgical Implantation: Under anesthesia and sterile conditions, create a defect in the target bone (e.g., femoral condyle or tibia) and insert the implant.

  • Post-operative Care and Healing Period: Provide appropriate post-operative care and allow for a predetermined healing period (e.g., 4, 8, or 12 weeks).

  • Histological Preparation:

    • Euthanize the animals at the end of the healing period and retrieve the bone blocks containing the implants.

    • Fix the samples in formalin, dehydrate them in a graded series of ethanol, and embed them in a hard resin (e.g., PMMA).

    • Create thin, undecalcified sections of the implant-bone interface using a microtome.

  • Staining and Histomorphometric Analysis:

    • Stain the sections with a suitable bone stain (e.g., toluidine blue or Goldner's trichrome).

    • Examine the sections under a light microscope and use image analysis software to quantify the bone-implant contact (BIC) as the percentage of the implant surface in direct contact with bone, and the new bone formation area within the implant threads or pores.

Signaling Pathways and Experimental Workflows

The interaction of metallic ions released from implants with cellular signaling pathways can influence the overall biocompatibility. While specific pathways for this compound ions are still under extensive research, the general response of cells to metallic ions often involves the activation of inflammatory and stress-response pathways such as NF-κB and MAPK.

Experimental Workflow for Biocompatibility Assessment

The following diagram illustrates a typical workflow for assessing the biocompatibility of a novel biomedical alloy.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment Material Characterization Material Characterization Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Material Characterization->Cytotoxicity Assay (MTT) Hemocompatibility Assay (Hemolysis) Hemocompatibility Assay (Hemolysis) Cytotoxicity Assay (MTT)->Hemocompatibility Assay (Hemolysis) Decision Gate 1 Decision Gate 1 Hemocompatibility Assay (Hemolysis)->Decision Gate 1 Pass/Fail Implantation in Animal Model Implantation in Animal Model Histological Analysis Histological Analysis Implantation in Animal Model->Histological Analysis Histomorphometry (BIC, New Bone) Histomorphometry (BIC, New Bone) Histological Analysis->Histomorphometry (BIC, New Bone) Final Biocompatibility Assessment Final Biocompatibility Assessment Histomorphometry (BIC, New Bone)->Final Biocompatibility Assessment Alloy Development Alloy Development Alloy Development->Material Characterization Decision Gate 1->Implantation in Animal Model Pass

Caption: A streamlined workflow for evaluating the biocompatibility of new biomedical alloys.

Hypothesized Signaling Pathway for Metallic Ion-Induced Inflammation

This diagram illustrates a generalized signaling pathway that may be activated by metallic ions released from an implant, leading to an inflammatory response.

G cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Metallic Ions (e.g., Sn²⁺) Metallic Ions (e.g., Sn²⁺) Cell Membrane Cell Membrane ROS Production ROS Production Cell Membrane->ROS Production IKK Activation IKK Activation ROS Production->IKK Activation IκB Degradation IκB Degradation IKK Activation->IκB Degradation NF-κB Translocation to Nucleus NF-κB Translocation to Nucleus IκB Degradation->NF-κB Translocation to Nucleus Inflammatory Gene Expression (e.g., TNF-α, IL-6) Inflammatory Gene Expression (e.g., TNF-α, IL-6) NF-κB Translocation to Nucleus->Inflammatory Gene Expression (e.g., TNF-α, IL-6) Inflammatory Response Inflammatory Response Inflammatory Gene Expression (e.g., TNF-α, IL-6)->Inflammatory Response

Caption: A potential signaling cascade initiated by metallic ions leading to inflammation.

Conclusion

The evidence presented in this guide suggests that this compound-based alloys, particularly those in the Ti-Sn and Ti-Sn-Nb systems, are promising alternatives to conventional biomedical alloys. Their favorable in vitro cytotoxicity and hemocompatibility profiles, coupled with the potential for excellent in vivo osseointegration, position them as strong candidates for the next generation of medical implants. The replacement of potentially toxic alloying elements like aluminum and vanadium with biocompatible elements such as this compound and niobium is a significant step towards enhancing the long-term safety and performance of implantable devices.[1] Further research is warranted to generate more extensive comparative data and to elucidate the specific molecular interactions of this compound ions with biological systems. This will enable a more complete understanding of their biocompatibility and facilitate their translation into clinical applications.

References

A Comparative Guide to Tin-Based Catalysts Versus Platinum-Group Metals in Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more sustainable, cost-effective, and efficient catalytic systems is a cornerstone of modern chemistry, with significant implications for the pharmaceutical and fine chemical industries. While platinum-group metals (PGMs) like platinum and palladium have long been the benchmark for a wide array of catalytic transformations, their high cost and limited availability necessitate the exploration of viable alternatives. Tin, an abundant and less expensive post-transition metal, has emerged as a promising component in catalysis, often in conjunction with PGMs, but also as a standalone catalyst in certain applications.

This guide provides an objective comparison of the performance of this compound-containing catalysts against traditional PGM catalysts, with a focus on hydrogenation reactions relevant to the synthesis of valuable chemical intermediates. The information presented is supported by experimental data from peer-reviewed literature, with detailed protocols provided for key experiments.

Performance Benchmark: Selective Hydrogenation of Furfural

Furfural, a bio-based platform molecule derived from lignocellulosic biomass, can be converted to furfuryl alcohol, a valuable intermediate for the synthesis of resins, pharmaceuticals, and other fine chemicals. The selective hydrogenation of the aldehyde group in furfural without affecting the furan ring is a key challenge. This section compares the performance of a monometallic platinum catalyst (Pt/SiO₂) with a bimetallic platinum-tin catalyst (Pt-Sn/SiO₂) in the liquid-phase hydrogenation of furfural.

Data Summary

The following table summarizes the quantitative performance of Pt/SiO₂ and Pt-Sn/SiO₂ catalysts in the liquid-phase hydrogenation of furfural. The addition of this compound to the platinum catalyst demonstrates a significant impact on the reaction's initial rate and selectivity.

CatalystSn/Pt Atomic RatioInitial Reaction Rate (mmol gPt⁻¹ s⁻¹)Selectivity to Furfuryl Alcohol (%)[1]
Pt/SiO₂00.3898.7
PtSn₀.₂/SiO₂0.20.2598.1
PtSn₀.₄/SiO₂0.40.1896.2
PtSn₀.₆/SiO₂0.60.1296.0

Reaction Conditions: 373 K, 1.0 MPa H₂, 0.25 g catalyst, 2 mL furfural in 50 mL 2-propanol.[1]

While the addition of this compound slightly decreases the initial reaction rate, it maintains high selectivity towards the desired product, furfuryl alcohol.[1] The modification of platinum with this compound is known to suppress side reactions, such as the hydrogenolysis of the C-O bond in the furan ring, which can lead to undesired byproducts.

Experimental Protocols

Detailed methodologies for the preparation and evaluation of the catalysts cited in the performance benchmark are provided below.

Catalyst Preparation

1. Monometallic Pt/SiO₂ Catalyst (Ion Exchange Method) [1]

  • Support Pre-treatment: Silica (SiO₂, Aerosil Degussa, 180 m²/g) is treated with an ammonia solution to functionalize the surface.

  • Ion Exchange: The functionalized silica is contacted with an aqueous solution of tetraammineplatinum(II) chloride ([Pt(NH₃)₄]Cl₂) with a concentration calculated to achieve a 1 wt.% Pt loading. The exchange is carried out for 24 hours at room temperature.

  • Post-treatment: The solid is filtered, washed, and dried at 378 K.

  • Reduction: The catalyst is reduced in a hydrogen flow at 773 K for 2 hours.

2. Bimetallic Pt-Sn/SiO₂ Catalyst (Surface Organometallic Chemistry on Metals - SOMC/M) [1]

  • Starting Material: The previously prepared and reduced monometallic Pt/SiO₂ catalyst is used.

  • Reaction with Organothis compound Compound: The Pt/SiO₂ catalyst is reacted with a solution of tetrabutylthis compound (SnBu₄) in a paraffinic solvent (n-heptane or n-decane).

  • Reaction Conditions: The reaction is conducted under a hydrogen flow for 4 hours at a temperature of either 363 K (with n-heptane) or 393 K (with n-decane) to achieve different Sn/Pt atomic ratios.

  • Washing and Reduction: After the reaction, the catalyst is washed repeatedly with n-heptane under an argon flow and then treated with hydrogen at 773 K for 2 hours.

Catalytic Hydrogenation of Furfural[1]
  • Reactor Setup: The reaction is carried out in an autoclave-type reactor.

  • Reaction Mixture: 0.25 g of the catalyst, 2 mL of furfural, and 50 mL of 2-propanol (solvent) are loaded into the reactor.

  • Reaction Conditions: The reactor is pressurized with hydrogen to 1.0 MPa and heated to a temperature of 373 K.

  • Product Analysis: The reaction products are analyzed by gas chromatography (GC) using a flame ionization detector (FID) to determine the conversion of furfural and the selectivity to furfuryl alcohol and other products.

Visualizing Catalytic Processes

Diagrams are essential for understanding complex chemical transformations and experimental setups. The following visualizations, created using the DOT language, illustrate a key reaction pathway and the experimental workflow.

Furfural_Hydrogenation Furfural Furfural Furfuryl_Alcohol Furfuryl Alcohol Furfural->Furfuryl_Alcohol + H₂ (Pt-Sn/SiO₂) Furfural->Furfuryl_Alcohol + H₂ (Pt/SiO₂) Side_Products Side Products (e.g., 2-Methylfuran) Furfuryl_Alcohol->Side_Products Hydrogenolysis (suppressed by Sn)

Caption: Reaction pathway for furfural hydrogenation.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Product Analysis Support_Prep Support Functionalization Impregnation Pt Impregnation (Ion Exchange) Support_Prep->Impregnation Sn_Deposition Sn Deposition (SOMC/M) Impregnation->Sn_Deposition for Pt-Sn Reduction Reduction (H₂ flow) Impregnation->Reduction for Pt Sn_Deposition->Reduction Reactor_Loading Load Reactor (Catalyst, Furfural, Solvent) Reduction->Reactor_Loading Reaction_Conditions Set Conditions (T=373K, P=1.0 MPa H₂) Reactor_Loading->Reaction_Conditions Sampling Take Samples over Time Reaction_Conditions->Sampling GC_Analysis Gas Chromatography (GC-FID) Sampling->GC_Analysis Data_Processing Calculate Conversion & Selectivity GC_Analysis->Data_Processing

References

A Comparative Guide to the Long-Term Stability of Tin-Plated Coatings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the long-term stability of tin-plated coatings against common alternatives, supported by experimental data. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate coating for their specific applications, ensuring product reliability and longevity.

Introduction to this compound-Plated Coatings

This compound plating is a widely used surface finish in the electronics industry, prized for its excellent solderability, corrosion resistance, and relatively low cost.[1] It serves to protect the base metal, typically copper or steel, from oxidation and environmental degradation, thereby preserving its solderability.[2] However, the long-term stability of this compound coatings can be influenced by several factors, leading to potential failure mechanisms that can impact the reliability of electronic components.

Key Failure Mechanisms of this compound-Plated Coatings

The long-term reliability of this compound-plated coatings is primarily challenged by three phenomena: this compound whisker growth, corrosion, and solderability degradation.

This compound Whisker Growth

This compound whiskers are spontaneous, hair-like crystalline growths that can emerge from this compound-plated surfaces. These whiskers are electrically conductive and can grow long enough to bridge adjacent conductors, causing electrical shorts and, in some cases, catastrophic system failures.[3][4] The growth of this compound whiskers is thought to be driven by compressive stresses within the this compound plating.[4]

Mitigation Strategies for this compound Whiskers:

  • Alloying with Lead (Pb): The addition of lead to this compound has historically been the most effective method for mitigating whisker growth. However, due to regulations like the Restriction of Hazardous Substances (RoHS) directive, the use of lead has been significantly curtailed.

  • Nickel Underplating: Applying a nickel barrier layer between the substrate and the this compound plating can help to reduce the stresses that lead to whisker growth.[4][5]

  • Annealing: Heat treating the this compound-plated component can relieve internal stresses.

  • Conformal Coating: Applying a polymer coating over the this compound-plated surface can physically impede whisker growth.[3][4]

Corrosion

While this compound itself is corrosion-resistant, porous or damaged coatings can expose the underlying base metal to corrosive environments, leading to galvanic corrosion. The presence of moisture and contaminants can accelerate this process.[6]

Solderability Degradation

The solderability of this compound coatings can degrade over time due to two primary factors:

  • Oxidation: The formation of a this compound oxide layer on the surface can inhibit proper wetting of the solder.[7] This process is accelerated by high humidity and temperature.[6][7]

  • Intermetallic Compound (IMC) Growth: Over time, a layer of intermetallic compounds forms at the interface between the this compound coating and the copper substrate. As this layer grows, it can consume the free this compound, leading to a loss of solderability.[7][8] This growth is accelerated by elevated temperatures.[7]

Comparison of this compound-Plated Coatings with Alternatives

The selection of a coating material is a critical design decision that impacts the performance and reliability of electronic components. This section compares the long-term stability of this compound plating with common alternatives: nickel, gold, and silver.

Coating Advantages Disadvantages Primary Applications
This compound - Excellent Solderability- Good Conductivity- Corrosion Resistance- Cost-Effective[9]- Prone to Whisker Growth- Solderability Degrades Over Time- Softer, Less Durable[1]Electrical connectors, terminals, food-safe applications[9]
Nickel - High Hardness and Wear Resistance- Good Corrosion Resistance- High-Temperature Performance[1][10]- Higher Cost than this compound- Less Solderable than this compound[1]High-wear applications, underlayer for other platings[10][11]
Gold - Superior Corrosion and Oxidation Resistance- Excellent Electrical Conductivity- High Reliability[12][13]- High Cost- Softer than NickelHigh-reliability connectors, medical devices, aerospace applications[12][14]
Silver - Highest Electrical and Thermal Conductivity- Harder than Gold[11]- Prone to Tarnishing (sulfidation)High-frequency applications, electrical contacts[9]

Experimental Protocols for Stability Evaluation

To assess the long-term stability of plated coatings, a variety of accelerated aging and performance tests are employed. The following are detailed methodologies for key experiments.

Salt Spray (Fog) Test

Objective: To evaluate the corrosion resistance of the coating.

Standard: ASTM B117[3][15]

Methodology:

  • Apparatus: A closed salt spray cabinet capable of maintaining a temperature of 35°C ± 2°C.[3]

  • Test Solution: A 5% sodium chloride (NaCl) solution with a pH between 6.5 and 7.2.[3]

  • Procedure:

    • Clean the test specimens to remove any contaminants.

    • Place the specimens in the salt spray cabinet at an angle between 15 and 30 degrees from the vertical.

    • Expose the specimens to a continuous fog of the salt solution.

    • The duration of the test can vary from 24 to over 1000 hours, depending on the coating's expected performance.[16]

  • Evaluation: Periodically inspect the specimens for signs of corrosion, such as red rust for steel substrates or white corrosion products for zinc-plated parts. The percentage of the surface area that is corroded is often used as a quantitative measure.

Temperature and Humidity Cycling Test

Objective: To assess the coating's resistance to environmental stresses that can lead to delamination, cracking, and other failures.

Standard: JESD22-A101[17][18]

Methodology:

  • Apparatus: A temperature and humidity chamber capable of achieving and maintaining the specified temperature and humidity levels.

  • Procedure:

    • Place the test specimens in the chamber.

    • Subject the specimens to a series of temperature and humidity cycles. A common cycle might range from -40°C to 85°C with a relative humidity of 85%.[19]

    • The ramp rates, dwell times at temperature extremes, and the number of cycles are specified by the relevant standard or application requirements.

  • Evaluation: After a predetermined number of cycles, the specimens are visually inspected for any physical damage. Electrical tests may also be performed to assess any degradation in performance.

Solderability Testing

Objective: To determine the ease with which a component can be soldered.

Methods:

  • Dip and Look Method: This is a qualitative test.

    • Procedure: The component leads are dipped into a controlled-temperature solder pot after applying flux.[20]

    • Evaluation: The leads are then visually inspected for solder coverage. A minimum of 95% coverage is typically required for a passing result.[20]

  • Wetting Balance Analysis: This is a quantitative test that measures the wetting forces as a function of time.[21]

    • Procedure: The component lead is suspended from a sensitive balance and immersed in a solder bath at a controlled rate and depth.

    • Evaluation: The force exerted on the lead by the molten solder is recorded over time. The resulting wetting curve provides quantitative data on the time to wetting and the wetting force, which are indicators of solderability.

This compound Whisker Accelerated Testing

Objective: To evaluate the propensity of a this compound-plated surface to grow whiskers.

Methodology: There is no single universally accepted accelerated test for this compound whiskers. However, several methods are used to promote whisker growth for evaluation purposes:[5]

  • High Temperature/Humidity Storage: Storing samples at elevated temperatures (e.g., 50-60°C) and high relative humidity (e.g., 85-95% RH) for an extended period (e.g., 1000-4000 hours).[8]

  • Temperature Cycling: Subjecting samples to repeated temperature cycles (e.g., -55°C to 85°C).[8]

  • Inspection: Periodically inspecting the samples under a scanning electron microscope (SEM) at magnifications of 250x or higher to detect and measure whisker growth.[7]

Visualization of Factors Influencing this compound Coating Stability

The following diagram illustrates the logical relationships between various factors that influence the long-term stability of this compound-plated coatings.

Tin_Coating_Stability cluster_coating Coating Properties cluster_environment Environmental Factors cluster_substrate Substrate & Underplating cluster_failure Failure Mechanisms Coating_Thickness Coating Thickness Corrosion Corrosion Coating_Thickness->Corrosion Influences Porosity Grain_Structure Grain Structure Whisker_Growth This compound Whisker Growth Grain_Structure->Whisker_Growth Internal_Stress Internal Stress Internal_Stress->Whisker_Growth Temperature Temperature Temperature->Internal_Stress Induces Temperature->Corrosion Accelerates Solderability_Degradation Solderability Degradation Temperature->Solderability_Degradation Accelerates IMC Growth Humidity Humidity Humidity->Corrosion Accelerates Humidity->Solderability_Degradation Accelerates Oxidation Contaminants Contaminants Contaminants->Corrosion Substrate_Material Substrate Material Substrate_Material->Internal_Stress Nickel_Underplate Nickel Underplate Nickel_Underplate->Internal_Stress Mitigates

Caption: Factors influencing the long-term stability of this compound-plated coatings.

References

A Comparative Guide to the Performance of Tin-Based Solders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various tin-based solders, offering a valuable resource for material selection in research, development, and manufacturing. The data presented is compiled from a range of scholarly articles and industry standards to ensure accuracy and relevance.

Quantitative Performance Data

The selection of a suitable solder alloy is critical for ensuring the reliability and longevity of electronic components. The following table summarizes key quantitative performance metrics for several common this compound-based solders, including traditional this compound-lead (Sn-Pb) alloys and various lead-free alternatives such as this compound-Silver-Copper (SAC), this compound-Copper (Sn-Cu), and this compound-Silver (Sn-Ag) alloys.

Solder Alloy CompositionMelting Point (°C)Density (g/cm³)Electrical Resistivity (µΩ·m)Thermal Conductivity (W/m·K)Tensile Strength (MPa)Brinell Hardness (HB)
Sn63Pb37 (Eutectic) 1838.400.1455051.517
Sn60Pb40 183 - 1918.500.1534952.516
SAC105 (Sn98.5Ag1.0Cu0.5) 215 - 2277.320.1336039.213
SAC305 (Sn96.5Ag3.0Cu0.5) 217 - 2207.380.1325849.015
SAC405 (Sn95.5Ag4.0Cu0.5) 217 - 2207.440.1326252.015
Sn96.5Ag3.5 2217.370.1235556.915
Sn99.3Cu0.7 2277.310.1266629.49

Experimental Protocols

The data presented in this guide is based on standardized experimental methodologies designed to ensure reproducibility and comparability of results. Below are detailed protocols for key experiments used to evaluate solder performance.

Thermal Cycling Reliability Test (Based on IPC-9701)

Objective: To assess the fatigue life of solder joints under thermal stress, simulating the operational temperature fluctuations an electronic device might experience.

Methodology:

  • Test Specimen Preparation: Solder the components to be tested onto a printed circuit board (PCB) using the specified solder alloy and a controlled reflow soldering process.

  • Test Chamber Setup: Place the test assemblies in a thermal cycling chamber capable of achieving and maintaining the specified temperature extremes. A common test profile involves cycling between 0°C and 100°C.[1][2]

  • Cycling Parameters:

    • Temperature Range: 0°C to 100°C (or other specified range depending on the application).[1][2]

    • Dwell Time: The amount of time the assembly remains at the temperature extreme, typically 10 minutes.[1]

    • Ramp Rate: The rate of temperature change between the extremes.

    • Number of Cycles: The test is run for a predetermined number of cycles, often up to 6,000 cycles, or until a specified failure criterion is met.[3]

  • Failure Monitoring: Continuously monitor the electrical resistance of the solder joints. A failure is typically defined as a 20% increase in electrical resistance.[1]

  • Data Analysis: Record the number of cycles to failure for each solder joint. This data is often analyzed using Weibull distribution to predict the reliability and lifetime of the solder joint.

Solder Joint Shear Test

Objective: To determine the mechanical strength of a solder joint by applying a shear force.

Methodology:

  • Specimen Preparation: Prepare solder joints on a suitable substrate. For ball grid array (BGA) components, individual solder balls are tested.

  • Test Apparatus: Utilize a micromechanical shear stress tester equipped with a shear tool.

  • Test Procedure:

    • Position the shear tool at a specific height from the substrate (e.g., 50 μm clearance for BGA solder balls).[4]

    • Apply a shear force to the solder joint at a constant speed (e.g., ranging from 10 µm/s to 200 µm/s).[4]

    • Record the shear force and displacement until the solder joint fractures.

  • Data Analysis: The maximum force recorded before fracture is the shear strength of the solder joint. The fracture mode (e.g., ductile or brittle) is also analyzed to understand the failure mechanism.

Wetting Balance Test

Objective: To quantitatively measure the wettability of a solder on a specific substrate. Good wetting is crucial for forming a strong and reliable solder joint.

Methodology:

  • Apparatus: A wetting balance, which consists of a sensitive balance, a solder pot with temperature control, and a mechanism to immerse the test sample.

  • Sample Preparation: Prepare a sample of the material to be soldered (e.g., a component lead or a strip of metal).

  • Test Procedure:

    • Lower the sample towards the molten solder bath.

    • As the sample makes contact with the solder, the instrument measures the forces acting on it over time. Initially, there is a resistance due to surface tension (non-wetting).

    • As the solder begins to wet the surface, the force becomes positive, indicating a pulling action by the solder.

  • Data Analysis: The resulting force-versus-time curve is analyzed to determine key wetting parameters, such as the time to start of wetting and the maximum wetting force. A low contact angle, typically less than 90 degrees, indicates good wetting.[5]

Visualizations

The following diagrams illustrate key concepts and workflows related to the performance of this compound-based solders.

Solder_Properties_Comparison cluster_lead_free Lead-Free Solders cluster_leaded Leaded Solder SAC SAC Alloys (Sn-Ag-Cu) Properties Key Performance Properties SAC->Properties Higher Melting Point Good Mechanical Strength SnCu Sn-Cu Alloys SnCu->Properties Higher Melting Point Lower Cost SnAg Sn-Ag Alloys SnAg->Properties Higher Melting Point Good Strength & Wetting SnPb Sn-Pb Alloys SnPb->Properties Lower Melting Point Excellent Wetting

Caption: Key property differences between lead-free and leaded solder families.

Solder_Evaluation_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Analysis & Reporting A Define Solder Alloys for Comparison B Select Test Components & Substrates A->B C Establish Test Parameters (e.g., IPC-9701) B->C D Solder Sample Preparation C->D E Perform Mechanical Tests (Shear, Tensile) D->E F Conduct Reliability Tests (Thermal Cycling) D->F G Evaluate Wetting Properties D->G H Collect & Tabulate Quantitative Data E->H F->H I Analyze Failure Modes F->I G->H J Compare Performance Metrics H->J I->J K Generate Final Report J->K

References

Safety Operating Guide

Proper Disposal of Tin in a Laboratory Setting: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of tin and its compounds is paramount in a laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans to facilitate the safe handling and disposal of this compound waste.

This compound, while not classified as a hazardous waste by the United States Environmental Protection Agency (EPA), requires careful management to prevent environmental contamination.[1] Improper disposal, such as pouring this compound-containing solutions down the drain, is prohibited for ecotoxic metals. This guide outlines the necessary procedures for the safe handling, treatment, and disposal of this compound waste in a laboratory setting.

Immediate Safety and Handling Precautions

Before beginning any work with this compound or its compounds, it is crucial to be familiar with the material's Safety Data Sheet (SDS). Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For powdered forms of this compound, which can be inhaled, work should be conducted in a well-ventilated area or under a fume hood.

In case of accidental release:

  • Sweep up and shovel solid this compound waste.

  • Keep the collected material in a suitable, closed container for disposal.

Step-by-Step Disposal Procedure for this compound Waste

The primary method for managing aqueous this compound waste in a laboratory is through precipitation, which converts the soluble this compound into an insoluble solid that can be safely collected and disposed of.

Experimental Protocol: Precipitation of this compound from Aqueous Solution

This protocol details the methodology for precipitating this compound (II) or this compound (IV) ions from an acidic aqueous solution using a sodium hydroxide (NaOH) solution.

Materials:

  • This compound-containing aqueous waste solution

  • Sodium hydroxide (NaOH) solution (concentration will vary based on the concentration of this compound waste)

  • pH indicator strips or a pH meter

  • Beaker or appropriate reaction vessel

  • Stirring rod or magnetic stirrer

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Collection vessel for the filtrate

  • Appropriate waste containers for solid this compound precipitate and the filtrate

Procedure:

  • Characterize the Waste: Determine the approximate concentration of this compound in the waste solution. This will help in preparing the appropriate concentration of the NaOH solution.

  • Neutralization and Precipitation:

    • Place the this compound-containing waste solution in a suitable beaker within a fume hood.

    • Slowly add the NaOH solution while continuously stirring. This will neutralize the acid and precipitate this compound hydroxide.

    • Monitor the pH of the solution. The target pH for optimal precipitation of this compound hydroxide is typically in the range of 4-9.

  • Allow for Settling: Once the target pH is reached, stop adding NaOH and allow the precipitate to settle. This may take several minutes to an hour.

  • Separation of Precipitate:

    • Carefully decant the supernatant liquid, or use a filtration apparatus to separate the solid this compound hydroxide precipitate from the liquid.

  • Analyze the Filtrate: Before disposing of the filtrate, it is essential to ensure that the this compound concentration is below the permissible limit for wastewater discharge. Analytical methods such as Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES) or Atomic Absorption Spectroscopy can be used for this purpose.

  • Disposal of Precipitate and Filtrate:

    • The collected solid this compound hydroxide precipitate should be placed in a clearly labeled, sealed container for solid waste disposal.

    • If the filtrate meets the local wastewater discharge requirements, it can be neutralized to a pH between 6 and 8 and then discharged to the sanitary sewer. Otherwise, it should be collected as hazardous waste.

Quantitative Data for this compound Disposal

The following table summarizes key quantitative data relevant to the disposal of this compound waste.

ParameterValueSource/Regulation
EPA Effluent Limitation Guideline for this compound1.18 mg/L (maximum for any one day)EPA Centralized Waste Treatment

This compound Waste Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

TinDisposalWorkflow cluster_start cluster_assessment Waste Assessment cluster_solid Solid Waste cluster_liquid Liquid Waste start This compound Waste Generated assess_state Is the waste solid or liquid? start->assess_state collect_solid Collect in a labeled, sealed container assess_state->collect_solid Solid assess_concentration Is this compound concentration known? assess_state->assess_concentration Liquid dispose_solid Dispose as solid chemical waste collect_solid->dispose_solid treat_liquid Precipitate this compound using NaOH (see experimental protocol) assess_concentration->treat_liquid Yes/High collect_filtrate_hw Collect as hazardous waste assess_concentration->collect_filtrate_hw No/Unknown analyze_filtrate Analyze filtrate for this compound concentration treat_liquid->analyze_filtrate check_limit Is this compound concentration < 1.18 mg/L? analyze_filtrate->check_limit dispose_filtrate_sewer Neutralize pH and dispose to sanitary sewer check_limit->dispose_filtrate_sewer Yes check_limit->collect_filtrate_hw No

Caption: Decision workflow for the proper disposal of this compound waste.

Recycling of this compound Waste

For laboratories generating significant quantities of this compound waste, recycling can be a viable and environmentally friendly option. Several companies specialize in the reclamation of this compound from industrial and laboratory waste streams. These services can often provide guidance on the proper collection and transportation of this compound-containing materials for recycling.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound waste, minimizing environmental impact and maintaining a safe working environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Tin in the Laboratory

Author: BenchChem Technical Support Team. Date: November 2025

Essential protocols for the safe handling, storage, and disposal of tin and its compounds, ensuring the protection of researchers and the integrity of their work.

In the dynamic environment of research and drug development, the safe handling of chemical compounds is paramount. This compound (Sn), a versatile metal utilized in various forms—from metallic powder to complex organic and inorganic compounds—requires specific personal protective equipment (PPE) and handling protocols to mitigate potential hazards. This guide provides immediate, essential safety and logistical information for laboratory professionals working with this compound and its derivatives.

Immediate Safety and Personal Protective Equipment (PPE)

When working with any form of this compound, a baseline of PPE is essential. However, the specific type of this compound compound dictates the necessary level of protection, with organothis compound compounds demanding the most stringent precautions.

Standard PPE for All Forms of this compound
  • Eye Protection: ANSI Z87.1-compliant safety glasses are the minimum requirement. When working with this compound powder or solutions, chemical splash goggles should be worn.[1]

  • Hand Protection: Nitrile or neoprene gloves are recommended for handling metallic this compound and inorganic this compound compounds.[1] For organothis compound compounds, chemically resistant gloves are mandatory.[2] Always inspect gloves for tears or degradation before use.

  • Body Protection: A standard laboratory coat is sufficient for handling metallic this compound and most inorganic this compound compounds. For organotins or when there is a risk of significant splashing, a chemically resistant apron or suit is necessary.[1]

  • Footwear: Closed-toe shoes are required in all laboratory settings.

Enhanced PPE for this compound Powder and Volatile Compounds
  • Respiratory Protection: When engineering controls like fume hoods are not sufficient to maintain exposure below permissible limits, respiratory protection is crucial. The required type of respirator depends on the airborne concentration of this compound.[2]

Operational Plans: From Handling to Disposal

A systematic approach to handling this compound compounds, from initial preparation to final disposal, is critical for laboratory safety.

Pre-Operational Checklist
  • Consult the Safety Data Sheet (SDS): Always review the SDS for the specific this compound compound to understand its hazards, handling precautions, and emergency procedures.

  • Verify Engineering Controls: Ensure that fume hoods and other ventilation systems are functioning correctly.

  • Assemble PPE: Gather all necessary PPE and inspect it for any damage.

  • Prepare Spill Kit: Have a spill kit readily available that is appropriate for the form of this compound being handled. For this compound powder, a HEPA vacuum is recommended for cleanup.[1]

Step-by-Step Handling Procedures
  • Work in a Designated Area: Conduct all work with this compound compounds, especially powders and organotins, within a certified fume hood to minimize inhalation exposure.[2]

  • Avoid Dust Generation: When working with this compound powder, handle it carefully to avoid creating dust clouds. Use grounded containers to prevent static discharge.[1]

  • Transferring Organotins: Organothis compound reagents are often air-sensitive and highly toxic. Use syringe and needle techniques for transfers, and ensure all glassware is dry.[2]

  • Prevent Contamination: Do not eat, drink, or smoke in areas where this compound compounds are handled.[1] Wash hands thoroughly after handling.

Emergency and First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[1] For organothis compound exposure, immediate and thorough washing is critical.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: Collect all this compound-containing waste in designated, clearly labeled, and sealed containers.[3] Do not mix this compound waste with other chemical waste streams unless instructed to do so by your institution's environmental health and safety (EHS) office.

  • Solid Waste: This includes contaminated gloves, paper towels, and weighing papers. Place these items in a sealed bag and then into a designated solid waste container.[3]

  • Liquid Waste: Collect liquid waste containing this compound in a compatible, leak-proof container. Aqueous and organic solvent waste should generally be collected separately.[4][5]

  • Organothis compound Waste: Due to their high toxicity, all materials that come into contact with organothis compound reagents, including glassware rinses (with solvents like hexanes or toluene), must be collected as hazardous waste.[2]

  • Empty Containers: "Empty" containers that held this compound compounds must be handled as hazardous waste unless they have been triple-rinsed. The rinsate must be collected as hazardous waste.[4]

  • Consult EHS: Always follow your institution's specific guidelines for hazardous waste disposal. Contact your EHS office for clarification on any procedure.

Quantitative Data Summary

For quick reference, the following tables summarize key quantitative data related to the safe handling of this compound.

Physical Properties of this compound (Metallic)
Atomic Weight 118.71 g/mol [1]
Melting Point 231.9°C (449.4°F)
Boiling Point 2602°C (4716°F)
Appearance Silvery-white, malleable solid
Occupational Exposure Limits for Inorganic this compound (as Sn)
OSHA PEL (TWA) 2 mg/m³[2]
NIOSH REL (TWA) 2 mg/m³[2]
ACGIH TLV (TWA) 2 mg/m³

Note: TWA (Time-Weighted Average) is the average exposure over an 8-hour workday.

Experimental Workflow Visualization

To provide a clear, step-by-step visual guide for the safe handling of this compound compounds in a laboratory setting, the following workflow diagram has been created using the DOT language.

TinHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response start Start: Plan Experiment sds Review SDS start->sds ppe_check Inspect & Don PPE sds->ppe_check controls_check Verify Engineering Controls ppe_check->controls_check weigh Weigh/Measure Compound (in Fume Hood) controls_check->weigh reaction Perform Reaction (in Fume Hood) weigh->reaction decontaminate Decontaminate Glassware & Work Surfaces reaction->decontaminate spill Spill Occurs reaction->spill Potential Incident first_aid Exposure Occurs reaction->first_aid segregate_waste Segregate Waste (Solid, Liquid, Organothis compound) decontaminate->segregate_waste dispose Dispose of Waste per Institutional Guidelines segregate_waste->dispose spill_response Follow Spill Cleanup Protocol spill->spill_response first_aid_response Administer First Aid & Seek Medical Attention first_aid->first_aid_response report Report Incident spill_response->report first_aid_response->report

Safe handling workflow for this compound compounds.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.